4-Amino-1-naphthol
Description
Properties
IUPAC Name |
4-aminonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJQKDJOYSQVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182580 | |
| Record name | 4-Amino-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2834-90-4 | |
| Record name | 4-Amino-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-naphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-4-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02W29959D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Amino-1-naphthol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 4-amino-1-naphthol. It includes tabulated data for key chemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of the enzymatic oxidation pathway it undergoes in the presence of horseradish peroxidase.
Core Chemical Properties and Structure
This compound, also known as 4-hydroxy-α-naphthylamine, is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a naphthalene (B1677914) ring.[1] It is a versatile intermediate in the synthesis of dyes and other organic molecules.[1] The free base is described as needles and is prone to oxidation, acquiring a violet discoloration on storage unless kept absolutely dry.[1] It readily oxidizes to 1,4-naphthoquinone.[1] For stability, it is often isolated and used as its hydrochloride salt, which appears as white to gray or pink crystalline powder.[2][3]
Structural Information
The chemical structure of this compound is based on a naphthalene backbone with an amino group at the 4th position and a hydroxyl group at the 1st position.
| Identifier | Value |
| IUPAC Name | 4-aminonaphthalen-1-ol |
| CAS Number | 2834-90-4 |
| Molecular Formula | C₁₀H₉NO |
| SMILES | Nc1ccc(O)c2ccccc12 |
| InChI | 1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2;1H |
The hydrochloride salt has the following identifiers:
| Identifier | Value |
| IUPAC Name | 4-aminonaphthalen-1-ol;hydrochloride |
| CAS Number | 5959-56-8 |
| Molecular Formula | C₁₀H₁₀ClNO |
| SMILES | Cl.Nc1ccc(O)c2ccccc12 |
| InChI | 1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H |
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.
| Property | This compound | This compound Hydrochloride |
| Molecular Weight | 159.18 g/mol [1] | 195.65 g/mol [2] |
| Appearance | Needles[1] | White to gray or pink crystalline powder[2][3] |
| Melting Point | Not readily available | 273 °C (decomposes)[2][3] |
| Boiling Point | Not readily available | Not applicable |
| Solubility | Sparingly soluble in water, soluble in alcohol.[1] | Very soluble in water.[1] |
| pKa | Not readily available | Not readily available |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common and well-documented method for the preparation of this compound is through the reduction of an azo dye formed from α-naphthol.[1] The following protocol is adapted from established literature procedures.
Materials:
-
α-Naphthol
-
Benzenediazonium (B1195382) chloride (prepared from aniline)
-
Sodium hydroxide
-
Sodium hydrosulfite (sodium dithionite)
-
Hydrochloric acid
-
Stannous chloride (optional, as a reducing agent and for stabilization)[1]
-
Ice
Procedure:
-
Diazotization of Aniline (B41778): Prepare a solution of benzenediazonium chloride by reacting aniline with sodium nitrite (B80452) and hydrochloric acid in an ice bath.
-
Coupling Reaction: Dissolve α-naphthol in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add the benzenediazonium chloride solution with stirring. The azo dye, 4-(phenylazo)-1-naphthol, will precipitate.
-
Reduction of the Azo Dye: Isolate the azo dye by filtration. Suspend the dye in water and heat the mixture. Add sodium hydrosulfite portion-wise until the color of the dye disappears, indicating the reduction to this compound.
-
Isolation and Purification of the Hydrochloride Salt: Cool the reaction mixture and filter the crude this compound. To purify and convert it to the more stable hydrochloride salt, dissolve the crude product in hot dilute hydrochloric acid (optionally containing a small amount of a reducing agent like stannous chloride to prevent oxidation).[1] Upon cooling, this compound hydrochloride will crystallize as needles.[1] Filter the crystals, wash with cold dilute hydrochloric acid, and dry.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound hydrochloride with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Place the resulting fine powder in a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Acquire the IR spectrum of the pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer. The spectrum should be referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Prepare a more concentrated solution of this compound hydrochloride (20-50 mg) in DMSO-d₆.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to obtain a spectrum with a good signal-to-noise ratio.
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or ethanol) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
The solvent used for the sample should also be used as the blank.
Biological Activity and Enzymatic Oxidation
While specific signaling pathways directly modulated by this compound are not well-documented, its chemical reactivity, particularly its oxidation, is of significant interest in biochemical applications. A closely related compound, 4-chloro-1-naphthol, is a well-known chromogenic substrate for horseradish peroxidase (HRP), an enzyme widely used in techniques like ELISA and Western blotting.[4] Aromatic amines, in general, are substrates for HRP.[5][6] The enzymatic reaction involves the oxidation of the substrate in the presence of hydrogen peroxide, leading to the formation of a colored product.
The catalytic cycle of horseradish peroxidase with an aromatic amine substrate like this compound can be visualized as follows:
Caption: Catalytic cycle of horseradish peroxidase with this compound.
The workflow for a typical chromogenic assay using an HRP substrate like a derivative of this compound can be represented as follows:
Caption: Workflow for a typical HRP-based chromogenic assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. The oxidation of N-substituted aromatic amines by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horseradish peroxidase-catalysed oxidation of aromatic tertiary amines with hydrogen peroxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Amino-1-naphthol for Researchers and Drug Development Professionals
Introduction
4-Amino-1-naphthol, and its more commonly used hydrochloride salt, is a versatile aromatic compound with significant applications in chemical synthesis and the pharmaceutical industry. Its unique structure, featuring both an amino and a hydroxyl group on a naphthalene (B1677914) core, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and applications in drug development, tailored for researchers and scientists in the field.
Chemical and Physical Properties
This compound is a crystalline solid that, unless kept dry, is prone to oxidation and discoloration, often turning violet.[1] For this reason, it is frequently prepared and stored as its more stable hydrochloride salt.[1] The hydrochloride salt typically appears as a white to light beige or gray crystalline solid and is soluble in water and alcohol.[2][3]
Table 1: Chemical Identification
| Identifier | This compound | This compound hydrochloride |
| CAS Number | 2834-90-4[1][3] | 5959-56-8[1][2] |
| Molecular Formula | C₁₀H₉NO[1][3] | C₁₀H₉NO·HCl[2] or C₁₀H₁₀ClNO[2] |
| Molecular Weight | 159.18 g/mol [1][3] | 195.65 g/mol [1][2] |
| IUPAC Name | 4-aminonaphthalen-1-ol[4] | 4-aminonaphthalen-1-ol;hydrochloride[3] |
| Synonyms | 4-hydroxy-α-naphthylamine[1] | 1-Amino-4-naphthol hydrochloride[3] |
Table 2: Physical and Chemical Properties
| Property | This compound | This compound hydrochloride |
| Appearance | Needles[1] | White to light beige or gray crystalline solid/powder[2][3] |
| Melting Point | Not specified, prone to oxidation | 273 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in alcohol (for N-acetyl derivative)[1] | Soluble in water and alcohol[2] |
| Stability | Acquires a violet discoloration on storage and oxidizes to 1,4-naphthoquinone (B94277) unless kept absolutely dry[1] | More stable than the free base |
Synthesis of this compound Hydrochloride
A common and well-established method for the synthesis of this compound hydrochloride involves the reduction of an azo dye precursor, which is synthesized from α-naphthol.
Experimental Protocol: Synthesis via Reduction of Benzeneazo-α-naphthol
This protocol is based on the method described by Conant et al. (1923) and Fieser.[1][5][6]
Materials:
-
α-Naphthol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
Sodium Hydroxide
-
Sodium Hydrosulfite
-
Stannous Chloride (as an antioxidant)[6]
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in a mixture of concentrated hydrochloric acid and cracked ice.
-
Slowly add a solution of sodium nitrite while maintaining a low temperature (0-5 °C) to form the benzenediazonium (B1195382) chloride solution.
-
-
Azo Coupling:
-
Prepare a solution of α-naphthol in aqueous sodium hydroxide.
-
Cool this solution with ice and slowly add the benzenediazonium chloride solution with efficient stirring.
-
Maintain the temperature below 10 °C during the addition to facilitate the formation of benzeneazo-α-naphthol (an azo dye).
-
Allow the reaction to proceed for a few hours at a low temperature.[5]
-
Collect the precipitated dye by filtration and wash with water.[5]
-
-
Reduction to this compound:
-
Suspend the moist benzeneazo-α-naphthol in a solution of sodium hydroxide.
-
Add sodium hydrosulfite portion-wise to the stirred solution. The temperature will rise, and the red color of the dye will fade.[5]
-
After the reduction is complete, cool the mixture and collect the crude this compound.
-
-
Isolation as Hydrochloride Salt:
-
Quickly transfer the crude product to a solution of hydrochloric acid containing a small amount of stannous chloride (to prevent oxidation).[6]
-
Heat the solution to dissolve the amine, then filter if necessary.
-
Add excess concentrated hydrochloric acid to the hot filtrate and cool in an ice bath to crystallize the this compound hydrochloride.[6]
-
Collect the crystalline product by filtration, wash with cold dilute hydrochloric acid, and dry.
-
Caption: Synthesis workflow for this compound hydrochloride.
Applications in Drug Development and Biological Activity
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4] Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.
Key Biological Activities:
-
Anti-Tumor Activity: Derivatives of this compound have shown potent anti-tumor properties.[4] Research has indicated that these compounds can inhibit the proliferation of tumor cells.[4] The proposed mechanism involves the inhibition of key protein kinases such as Abl and Akt1, which are critical for cancer cell signaling and survival.[4]
-
Anti-Inflammatory and Antimicrobial Properties: The compound and its derivatives have also been investigated for their anti-inflammatory and antimicrobial activities.[4] For instance, the related compound 4-Amino-2-methyl-1-naphthol hydrochloride (Vitamin K5) has been studied for its ability to prevent the growth of various molds and bacteria.[7][8]
-
Precursor for Antihemorrhagic Compounds: this compound is used in the preparation of 2-allyl-4-amino-1-naphthol hydrochloride, a compound with antihemorrhagic properties.[1]
Caption: Inhibition of Abl and Akt1 signaling by this compound derivatives.
Analytical Methods
The characterization of this compound and its derivatives typically involves standard analytical techniques. For environmental or biological samples, this includes extraction from the matrix, sample clean-up, and concentration, followed by analysis using methods like gas chromatography/mass spectrometry (GC/MS).[9] Spectroscopic methods such as ¹³C NMR, ATR-IR, and Raman spectroscopy are also employed for structural elucidation and quality control.[10]
Toxicology and Safety
This compound hydrochloride is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[3] It may also cause respiratory irritation.[11]
Table 3: GHS Hazard Information for this compound hydrochloride
| Hazard Statement | Description |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[12] |
Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[12]
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its versatile reactivity allows for the synthesis of a diverse array of molecules with promising therapeutic potential, particularly in oncology. A thorough understanding of its properties, synthesis, and biological activity is essential for researchers and drug development professionals seeking to leverage this valuable chemical scaffold in their work.
References
- 1. This compound [drugfuture.com]
- 2. CAS 5959-56-8: this compound hydrochloride [cymitquimica.com]
- 3. This compound hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
- 8. biosynth.com [biosynth.com]
- 9. env.go.jp [env.go.jp]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 1-Amino-4-naphthol | C10H9NO | CID 17815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-氨基-1-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-Amino-1-naphthol Hydrochloride
This technical guide provides a comprehensive overview of the synthesis of 4-amino-1-naphthol hydrochloride, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the prevalent synthetic route, experimental protocols, and relevant quantitative data. Furthermore, it touches upon the biological significance of this compound and its derivatives, offering insights into their potential therapeutic applications.
Synthesis Overview
The most common and well-documented method for the preparation of this compound hydrochloride begins with α-naphthol. The synthesis proceeds through a two-step process involving an azo coupling reaction followed by a reduction. Initially, α-naphthol is coupled with a diazonium salt, typically derived from aniline (B41778) or sulfanilic acid, to form an azo dye. This intermediate is then reduced to yield this compound, which is subsequently isolated as its more stable hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound hydrochloride.
| Parameter | Value | Reference |
| Starting Material | α-Naphthol | [1] |
| Intermediate | Benzeneazo-α-naphthol (from aniline) or Orange I (from sulfanilic acid) | [1] |
| Reducing Agent | Sodium Hydrosulfite (Na₂S₂O₄) | [1] |
| Final Product | This compound hydrochloride | [2] |
| Molecular Formula | C₁₀H₁₀ClNO | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Typical Yield | 72-75% | [1] |
| Melting Point | 273 °C (decomposes) | [2][3] |
| Appearance | Nearly colorless to gray or purple needles/powder | [1] |
| Purity (Technical Grade) | ~90% | [2] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound hydrochloride, adapted from established literature procedures.
Materials and Reagents:
-
α-Naphthol
-
Aniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Stannous Chloride (SnCl₂)
-
Ice
-
Water
Procedure:
Step 1: Diazotization of Aniline
-
In a suitable vessel, dissolve aniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C. Stir continuously during the addition.
-
The completion of the diazotization can be tested with starch-iodide paper.
Step 2: Azo Coupling
-
Prepare a solution of α-naphthol in aqueous sodium hydroxide.
-
Cool the α-naphthol solution to below 10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the α-naphthol solution with vigorous stirring.
-
Continue stirring for an hour, allowing the azo dye (benzeneazo-α-naphthol) to precipitate completely.
-
Filter the precipitate and wash it with water.
Step 3: Reduction of the Azo Dye
-
Suspend the moist azo dye in water.
-
Heat the suspension and add a solution of sodium hydroxide.
-
Gradually add sodium hydrosulfite to the hot alkaline suspension. The color of the solution will change as the azo bond is cleaved.
-
After the reduction is complete, the resulting this compound will be in the solution.
Step 4: Isolation and Purification of this compound Hydrochloride
-
Acidify the solution from Step 3 with hydrochloric acid. The free base of this compound is unstable and will begin to oxidize in air.
-
To prevent oxidation, it is recommended to add a small amount of stannous chloride, which acts as an antioxidant.
-
Heat the acidified solution to dissolve any precipitate.
-
Filter the hot solution to remove any impurities.
-
Add concentrated hydrochloric acid to the filtrate and cool it in an ice bath to precipitate this compound hydrochloride as fine, nearly colorless needles.
-
Filter the crystals, wash with cold dilute hydrochloric acid, and dry.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound hydrochloride.
Caption: Workflow for the synthesis of this compound hydrochloride.
Biological Relevance and Signaling Pathways
While this compound is primarily recognized as a chemical intermediate, it and its derivatives have garnered attention for their biological activities, particularly their anti-tumor properties.[4] Research suggests that the cytotoxic effects of certain derivatives of this compound may be attributed to the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Abl and Akt1.[4]
The diagram below provides a simplified representation of a potential mechanism of action for this compound derivatives in cancer cells.
Caption: Potential inhibitory action of this compound derivatives on oncogenic signaling pathways.
Conclusion
This technical guide has outlined the synthesis of this compound hydrochloride, providing a detailed experimental protocol and a summary of key quantitative data. The established synthetic route via azo coupling and subsequent reduction of α-naphthol remains the most practical approach. The demonstrated biological activities of this compound derivatives highlight their potential as scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential.
References
Solubility Profile of 4-Amino-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol, a derivative of naphthalene, is a compound of significant interest in various chemical and pharmaceutical applications. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available solubility data for this compound and its common derivatives. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents qualitative solubility information and outlines a detailed, standardized experimental protocol for the quantitative determination of its solubility.
Data Presentation: Solubility of this compound and its Derivatives
Despite a thorough review of chemical literature and databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound and its derivatives remains elusive. The available information is qualitative and is summarized in the table below. This highlights a knowledge gap and underscores the importance of experimental determination for specific applications.
| Compound | Solvent | Qualitative Solubility | Citation |
| This compound | Water | Soluble | [1] |
| This compound Hydrochloride | Water | Very Soluble | [2] |
| Alcohol | Soluble | [3] | |
| N-Acetyl-4-amino-1-naphthol | Water | Sparingly Soluble | [2] |
| Alcohol | Soluble | [2] |
Experimental Protocols: Determination of Aqueous Solubility
For researchers requiring precise solubility values, the following experimental protocol, based on the internationally recognized OECD Guideline 105 (Flask Method), is recommended. This method is suitable for substances with solubilities above 10⁻² g/L.
Principle
The flask method involves saturating a solvent with the solute (this compound) at a constant temperature and then measuring the concentration of the solute in the saturated solution.
Materials and Equipment
-
This compound (of known purity)
-
Solvent of interest (e.g., deionized water, ethanol, methanol)
-
Constant temperature bath or incubator
-
Shaker or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration device (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves preparing a series of solutions with varying amounts of this compound in the chosen solvent and agitating them.
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a flask. The flask is then tightly sealed and placed in a constant temperature bath, typically maintained at 20 ± 0.5 °C. The mixture is agitated for a sufficient period (determined from the preliminary test, often 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the mixture is allowed to stand at the constant temperature to allow for the separation of the undissolved solid. If necessary, centrifugation at the same temperature can be used to facilitate this separation.
-
Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a pipette. To remove any remaining undissolved microparticles, the sample should be filtered. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: The solubility is reported as the average of at least three independent determinations, expressed in units such as g/L, mg/mL, or mol/L, along with the experimental temperature.
Mandatory Visualization: Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the flask method.
References
Spectroscopic Profile of 4-Amino-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-naphthol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented here is for this compound hydrochloride, a stable salt form of the compound. The spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.5 - 9.5 | br s | 3H | -NH₃⁺ |
| 8.2 - 8.0 | m | 1H | Ar-H |
| 7.8 - 7.6 | m | 1H | Ar-H |
| 7.6 - 7.4 | m | 2H | Ar-H |
| 7.2 - 7.0 | m | 2H | Ar-H |
Note: The broad singlet between 10.5 and 9.5 ppm is characteristic of the acidic protons of the ammonium (B1175870) group (-NH₃⁺) and the hydroxyl group (-OH), which can exchange with residual water in the solvent.
¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 150.0 - 148.0 | C-OH |
| 135.0 - 133.0 | C-NH₂ |
| 130.0 - 120.0 | Ar-C |
| 115.0 - 105.0 | Ar-C |
Note: The specific assignments of the aromatic carbons require more advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) for unambiguous determination.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data presented is for a solid sample of this compound hydrochloride prepared as a KBr pellet.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Medium | N-H bending (scissoring) and C=C aromatic ring stretching |
| 1520 - 1450 | Strong | C=C aromatic ring stretching |
| 1300 - 1200 | Strong | C-O stretching (phenol) |
| 1200 - 1100 | Medium | C-N stretching |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~230 | Not available | Ethanol (B145695) |
| ~320 | Not available | Ethanol |
Note: The exact λmax values and molar absorptivities for this compound may vary depending on the solvent and pH.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer
-
Solvent: Ethanol or Methanol
-
Wavelength Range: 200 - 400 nm
-
Cuvette: 1 cm path length quartz cuvette
-
Blank: The pure solvent used for sample preparation should be used as the blank.
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Discovery and History of 4-Amino-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 4-Amino-1-naphthol. It includes detailed experimental protocols for its synthesis, a summary of its quantitative data, and a discussion of its potential mechanisms of action in a biological context, particularly as a scaffold for kinase inhibitors.
Introduction
This compound, also known as 4-hydroxy-α-naphthylamine, is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a naphthalene (B1677914) ring.[1][2] Its structure makes it a versatile intermediate in the synthesis of various dyes and pharmaceutical compounds.[3][4] The free base is known to be unstable, readily oxidizing, particularly when not completely dry, to form 1,4-naphthoquinone, which imparts a violet discoloration upon storage.[2] Consequently, it is most commonly isolated and handled as its more stable hydrochloride salt.[2]
Historically, its synthesis was of interest for the production of azo dyes.[4] More recently, the naphthol scaffold has garnered attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications in cancer therapy.[5]
Discovery and History
The preparation of this compound was first detailed in the early 20th century. A notable early synthesis was described by Conant et al. in Organic Syntheses in 1923, which involved the reduction of a benzeneazo-α-naphthol intermediate.[2] Another method, reported by Fieser and Fieser in 1935, also utilized the reduction of an azo dye.[2] A different synthetic approach from α-naphthylhydroxylamine via rearrangement in acetone (B3395972) was published by Neunhoffer and Liebich in 1938.[2] These early methods laid the groundwork for the preparation of this compound and its derivatives for various applications, including its use as a polymerization inhibitor and in the synthesis of antihemorrhagic compounds and 1,4-naphthoquinone.[2]
Physicochemical and Spectral Data
Quantitative data for this compound and its common derivatives are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| This compound | 2834-90-4 | C₁₀H₉NO | 159.18 | Needles | Not well-defined (oxidizes) | Sparingly soluble in water, soluble in alcohol.[2] |
| This compound Hydrochloride | 5959-56-8 | C₁₀H₁₀ClNO | 195.65 | Light purplish needles[6] | 273 (decomposes)[7] | Very soluble in water.[2] |
| N-Acetyl-4-amino-1-naphthol | --- | C₁₂H₁₁NO₂ | 201.22 | Needles from alcohol | 188 | Sparingly soluble in water, soluble in alcohol.[2] |
Table 2: Spectral Data for this compound Hydrochloride
| Spectroscopy Type | Key Signals / Features |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons and the amine and hydroxyl protons.[8] |
| ¹³C NMR | Resonances for the ten carbon atoms of the naphthalene ring system.[1][9] |
| FTIR | Characteristic absorption bands for O-H, N-H, and C-H (aromatic) stretching, and C=C (aromatic) bending vibrations.[1] |
| Raman | Spectral lines corresponding to the vibrational modes of the molecule.[1][10] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, primarily as its hydrochloride salt, adapted from established literature.
Synthesis of this compound Hydrochloride from α-Naphthol
This procedure is based on the method described in Organic Syntheses.[6] It involves the coupling of diazotized aniline (B41778) with α-naphthol to form an azo dye, followed by reductive cleavage to yield the desired product.
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound hydrochloride.
Materials:
-
α-Naphthol (m.p. 91°C or higher): 200 g (1.39 moles)
-
10% Sodium hydroxide (B78521) solution: 910 cc (2.5 moles)
-
Aniline: 128 g (1.38 moles)
-
Concentrated hydrochloric acid (sp. gr. 1.16): 410 cc
-
Sodium nitrite (B80452): 100 g (1.45 moles) in 200 cc of water
-
Ice
-
Sodium hydrosulfite
-
10% Sodium hydroxide solution: 3 L
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Benzenediazonium Chloride: In a 3-L wide-mouthed bottle, a mixture of aniline (128 g) and cracked ice (1.5 kg) is stirred. Concentrated hydrochloric acid (410 cc) is poured into this mixture. The sodium nitrite solution is then added slowly from a separatory funnel with the tip below the surface of the liquid until a permanent test for nitrous acid is obtained with starch-iodide paper.
-
Azo Coupling: In a 6-L wide-mouthed bottle, α-naphthol (200 g) is dissolved in 10% sodium hydroxide solution (910 cc) with stirring. To this alkaline solution, 1 kg of cracked ice is added. The freshly prepared benzenediazonium chloride solution is run in through a separatory funnel while maintaining the temperature below 10°C with efficient stirring. The mixture is stirred for 30 minutes after the addition and then allowed to stand for three hours at 7–10°C.
-
Isolation of Benzeneazo-α-naphthol: The precipitated azo dye is filtered on a Büchner funnel, washed with 1 L of water, and sucked as dry as possible.
-
Reduction of the Azo Dye: The moist benzeneazo-α-naphthol is transferred to a 5-L bottle containing 3 L of 10% sodium hydroxide solution and stirred for ten minutes to ensure dissolution. The solution is filtered. The filtrate is heated to 60–70°C, and sodium hydrosulfite is added in small portions with stirring until the red color of the azo dye disappears and a yellow or brown suspension of the free aminonaphthol is formed.
-
Isolation and Purification of this compound Hydrochloride: The hot solution is made just acid to litmus (B1172312) with concentrated hydrochloric acid, and the precipitated free aminonaphthol is filtered. The crude product is then dissolved in a solution of hot water containing a small amount of hydrochloric acid. The solution is filtered hot, and upon cooling, this compound hydrochloride crystallizes. The crystals are collected by filtration, washed with dilute hydrochloric acid, and dried. The yield is typically in the range of 65–74%.[6]
Mechanism of Action and Biological Relevance
While this compound itself is primarily an intermediate, its derivatives have shown significant biological activity, particularly as anticancer agents.[5] The naphthol and naphthoquinone scaffolds are present in numerous compounds that exhibit cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and inhibition of key cellular enzymes like topoisomerases and protein kinases.[11]
Proposed Kinase Inhibition Signaling Pathway
Derivatives of naphthol have been investigated as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, such as Src, Abl, and Akt1.[12][13] While a definitive pathway for this compound is not fully elucidated, a plausible mechanism involves its derivatives acting as ATP-competitive or allosteric inhibitors of these kinases. Inhibition of the PI3K/Akt and Abl signaling pathways can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: A conceptual signaling pathway for kinase inhibition by this compound derivatives.
Conclusion
This compound is a historically significant compound that continues to be relevant in modern chemistry, particularly as a scaffold for the development of new pharmaceutical agents. Its synthesis, though well-established, requires careful handling due to the instability of the free base. The rich chemistry of the naphthol ring system, combined with the reactivity of the amino and hydroxyl groups, provides a versatile platform for the design of molecules with potent biological activities. Further research into the specific mechanisms of action of its derivatives will be crucial for the development of novel therapeutics, especially in the field of oncology.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound [drugfuture.com]
- 3. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 4. CAS 5959-56-8: this compound hydrochloride [cymitquimica.com]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound hydrochloride | 5959-56-8 | FA02680 [biosynth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Derivatives of 4-Amino-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-amino-1-naphthol and its derivatives, focusing on their synthesis, chemical properties, and burgeoning applications in medicinal chemistry. This document offers detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways to support researchers in the field of drug discovery and development.
Introduction
This compound is a versatile bicyclic aromatic compound characterized by the presence of both an amino and a hydroxyl functional group on the naphthalene (B1677914) core. These functional groups render the molecule highly reactive and serve as key anchor points for the synthesis of a diverse array of derivatives. While historically significant in the synthesis of azo dyes, recent research has illuminated the potential of this compound derivatives as potent biological agents, particularly in oncology. This guide will delve into the synthetic methodologies for producing this compound and its key derivatives, and summarize their biological activities.
Synthesis of this compound Hydrochloride
A common and well-established method for the synthesis of this compound is through the reduction of the azo dye, Orange I. The hydrochloride salt is typically prepared to improve the stability of the compound, which is prone to oxidation.
General Synthesis Workflow
The synthesis from α-naphthol involves a two-step process: the formation of an azo dye intermediate, followed by reductive cleavage to yield the desired aminonaphthol.
Caption: General workflow for the synthesis of this compound hydrochloride.
Detailed Experimental Protocol: Synthesis from α-Naphthol via Orange I
This procedure is adapted from established methods for the preparation of this compound hydrochloride.[1][2]
Step 1: Preparation of Benzenediazonium Chloride
-
In a suitable vessel (e.g., a 3-liter wide-mouthed bottle), combine 128 g (1.38 moles) of aniline (B41778) with 1.5 kg of cracked ice.
-
While stirring, carefully pour in 410 cc of concentrated hydrochloric acid.
-
In a separate beaker, dissolve 100 g (1.45 moles) of sodium nitrite (B80452) in 400 cc of water.
-
Slowly add the sodium nitrite solution to the aniline hydrochloride suspension while maintaining the temperature below 10°C with continuous stirring. The addition should take approximately ten minutes.
Step 2: Coupling Reaction to form Orange I
-
In a 6-liter wide-mouthed bottle equipped with a mechanical stirrer, dissolve 200 g (1.39 moles) of α-naphthol in 910 cc of 10% sodium hydroxide (B78521) solution. Stir for ten minutes to ensure complete dissolution.
-
Cool the α-naphthol solution by adding 1 kg of cracked ice.
-
Begin stirring the α-naphthol solution and introduce the previously prepared benzenediazonium chloride solution through a separatory funnel, with the stem positioned below the surface of the solution. Maintain efficient stirring and keep the temperature below 10°C. The addition should take about ten minutes.
-
Allow the mixture to stand for one hour to ensure the completion of the coupling reaction, forming a deep purple-red solution of Orange I.
Step 3: Reduction of Orange I
-
Warm the Orange I solution to 45-50°C.
-
Cautiously add approximately one-tenth of a 230 g portion of technical sodium hydrosulfite. Stir until the initial frothing subsides.
-
Add the remainder of the sodium hydrosulfite without delay.
-
Heat the resulting tan suspension to about 70°C to coagulate the precipitate, facilitating filtration.
-
Rapidly cool the mixture to 25°C in an ice bath.
-
Filter the crude aminonaphthol and wash it with a fresh 1% sodium hydrosulfite solution.
Step 4: Purification and Hydrochloride Salt Formation
-
Quickly transfer the moist crude aminonaphthol to a beaker containing a solution of 2 g of stannous chloride dihydrate and 63 cc of hydrochloric acid in 800 cc of water at 30°C.
-
Stir and warm the mixture to dissolve the amine. The solution will typically turn a deep red.
-
Filter the solution by suction.
-
To the filtrate, add 100 cc of concentrated hydrochloric acid, heat to boiling for five to ten minutes, and then add a second 100 cc portion of concentrated hydrochloric acid.
-
Upon cooling to 0°C, a mass of nearly colorless crystals of this compound hydrochloride will precipitate.
-
Collect the crystals by filtration, wash with a cold solution of 50 cc of concentrated hydrochloric acid in 200 cc of water, and dry.
The expected yield is approximately 77-80 g.[2]
Key Derivatives of this compound and Their Synthesis
The core structure of this compound allows for derivatization at both the amino and hydroxyl groups, leading to a wide range of compounds with diverse biological activities.
Amidoalkyl Naphthols
Amidoalkyl naphthols are a class of derivatives synthesized through a one-pot, multi-component reaction involving a naphthol, an aldehyde, and an amide. These compounds have shown potential as antibacterial agents and inhibitors of HIV protease.[3]
This protocol describes a general and efficient method for the synthesis of amidoalkyl naphthols.[3]
-
In a round-bottom flask, combine 2-naphthol (B1666908) (1 mmol), an aromatic aldehyde (1 mmol), acetamide (B32628) (1.5 mmol), and water (5 ml).
-
Add nano-SnO₂ (20 mg) to the mixture.
-
The reaction mixture is then magnetically stirred and refluxed.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane mobile phase.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, and then dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure amidoalkyl naphthol.
Characterization Data for N-[(4-hydroxyphenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide:
-
Appearance: White-light yellow solid.
-
FT-IR (KBr, cm⁻¹): 3409, 3288, 3190, 1630, 1233.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.96 (s, 3H), 6.16 (s, 1H), 6.64-7.86 (m, 10 HAr), 8.39 (s, OH), 8.41 (s, OH), 9.21 (s, NH).
-
MS (m/z): 307 (100%), 308 (21%), 309 (3%).[3]
Aminobenzylnaphthols (Betti Bases)
Aminobenzylnaphthols, often referred to as Betti bases, are synthesized via the Betti reaction, a multicomponent condensation of a naphthol, an aldehyde, and an amine (often ammonia (B1221849) or a primary/secondary amine).[4][5][6] These compounds are valuable as chiral ligands in asymmetric synthesis and have demonstrated a range of biological activities.[7]
Caption: The Betti reaction for the synthesis of aminobenzylnaphthols.
Naphthoquinone-Naphthol Derivatives
These derivatives combine the structural features of naphthoquinones and naphthols, often exhibiting potent anticancer activity. Their synthesis can involve oxidative coupling or substitution reactions on the naphthol or quinone rings.
The following is an example of a synthetic step to create a more complex, fused-ring system.[8][9]
-
Reaction: Oxidative cyclization of a precursor naphthoquinone-naphthol (e.g., Compound 5 in the cited literature) with p-chloranil.
-
Reagents and Conditions: p-chloranil, toluene, reflux, 48 hours.
-
Yield: 88%.[8]
Biological Activity and Applications
Derivatives of this compound have emerged as a promising class of compounds in drug discovery, with a particular focus on their anticancer properties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its downstream signaling through the PI3K/Akt pathway is crucial for cell survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain naphthoquinone-naphthol derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the EGFR/PI3K/Akt pathway by naphthoquinone-naphthol derivatives.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro anticancer activity of selected this compound derivatives.
Table 1: Anticancer Activity of Naphthoquinone-Naphthol Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 13 | HCT116 (Colon) | 1.18 | [9] |
| Compound 13 | PC9 (Lung) | 0.57 | [9] |
| Compound 13 | A549 (Lung) | 2.25 | [9] |
| Compound 5 | HCT116 (Colon) | 5.27 | [9] |
| Compound 5 | PC9 (Lung) | 6.98 | [9] |
| Compound 5 | A549 (Lung) | 5.88 | [9] |
Table 2: Anticancer Activity of Naphthalene-1,4-dione and Naphthoimidazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Selectivity Ratio* | Reference |
| Compound 44 | HEC-1-A | 6.4 | 3.6 | [10] |
| Compound 7b | HEC1A | 0.02297 | 41.43 | [11] |
| BH10 | HEC1A | >40 | - | [11] |
| Compound 9 | HEC1A | 24.88 | - | [11] |
*Selectivity Ratio = IC₅₀ of non-cancerous cells / IC₅₀ of cancer cells
Table 3: Anticancer Activity of Thiazolylamino-Naphthoquinone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 60a | SH-SY5Y (Neuroblastoma) | 1.8 | [12] |
| 60b | SH-SY5Y (Neuroblastoma) | 2.7 | [12] |
| 60c | SH-SY5Y (Neuroblastoma) | 1.5 | [12] |
| 60d | SH-SY5Y (Neuroblastoma) | 0.004 | [12] |
Conclusion
This compound and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of the core structure, combined with the potential for diverse functionalization, allows for the creation of large libraries of compounds for biological screening. The potent anticancer activities observed for several classes of these derivatives, particularly those targeting fundamental signaling pathways like EGFR/PI3K/Akt, underscore their potential in oncology drug development. This guide provides a foundational resource for researchers aiming to explore and expand upon the medicinal chemistry of this compound derivatives. Further research into structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the promise of these compounds into clinical applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. journals.iau.ir [journals.iau.ir]
- 4. [PDF] Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives | Semantic Scholar [semanticscholar.org]
- 5. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of 4-Amino-1-naphthol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of the thermogravimetric analysis (TGA) of 4-Amino-1-naphthol. As a crucial analytical technique for characterizing the thermal stability and decomposition profile of chemical compounds, TGA provides essential data for the handling, storage, and application of this compound in research and drug development. This document outlines a detailed experimental protocol, presents inferred quantitative data based on structurally analogous compounds, and visualizes the experimental workflow.
Introduction to the Thermal Stability of this compound
This compound is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a naphthalene (B1677914) core. These functional groups are known to influence the thermal stability of the molecule. The amino group can be susceptible to oxidation and deamination at elevated temperatures, while the hydroxyl group can undergo dehydration. The naphthalene ring itself is thermally stable but its decomposition can be initiated by the degradation of its substituents. Understanding the thermal decomposition pathway and the temperatures at which these events occur is critical for defining the compound's thermal limits.
Quantitative Thermal Analysis Data
Table 1: Inferred Thermogravimetric Analysis Data for this compound
| Parameter | Value (in Nitrogen Atmosphere) | Value (in Air Atmosphere) |
| Onset of Decomposition (Tonset) | ~ 180 - 220 °C | ~ 170 - 210 °C |
| Temperature at 5% Mass Loss | ~ 195 - 235 °C | ~ 185 - 225 °C |
| Temperature at 10% Mass Loss | ~ 210 - 250 °C | ~ 200 - 240 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) - Stage 1 | ~ 230 - 270 °C | ~ 220 - 260 °C |
| Mass Loss at Stage 1 | ~ 25 - 35 % | ~ 30 - 40 % |
| Temperature of Maximum Decomposition Rate (Tpeak) - Stage 2 | ~ 350 - 450 °C | ~ 330 - 430 °C |
| Mass Loss at Stage 2 | ~ 40 - 50 % | ~ 45 - 55 % |
| Final Residue at 600 °C | ~ 20 - 30 % | ~ 5 - 15 % |
Note: The thermal decomposition in an air atmosphere is expected to occur at slightly lower temperatures and result in a lower final residue due to oxidative degradation.
Experimental Protocols
The following is a detailed methodology for conducting a thermogravimetric analysis of this compound.
Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800 °C.
-
High-purity nitrogen and dry air for providing the desired atmosphere.
-
Alumina or platinum crucibles.
Sample Preparation:
-
Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvent.
-
Accurately weigh 5-10 mg of the sample into a tared TGA crucible.
-
Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
TGA Instrument Parameters:
| Parameter | Recommended Setting |
| Temperature Program | |
| Initial Temperature | 30 °C |
| Isothermal at Initial Temp. | 5 minutes |
| Heating Rate | 10 °C/min |
| Final Temperature | 600 °C |
| Atmosphere | |
| Purge Gas | High-purity Nitrogen or Dry Air |
| Gas Flow Rate | 50 mL/min |
Procedure:
-
Place the sample crucible onto the TGA balance mechanism.
-
Tare the balance to zero.
-
Close the furnace and begin purging with the selected gas at the specified flow rate.
-
Initiate the temperature program.
-
Continuously record the sample mass as a function of temperature.
-
After the experiment is complete, allow the furnace to cool to room temperature before removing the sample residue.
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss (Tpeak).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the initial mass loss step.
-
Quantify the percentage of mass loss for each distinct decomposition step.
-
Report the final residual mass at the end of the experiment.
Visualizations
Experimental Workflow for Thermogravimetric Analysis
4-Amino-1-naphthol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-Amino-1-naphthol and its common salt, this compound hydrochloride. It is intended to serve as a technical resource for laboratory personnel and professionals in drug development to ensure safe usage and mitigate potential risks.
Chemical Identification and Properties
This compound and its hydrochloride salt are organic compounds used in various chemical syntheses.[1] The hydrochloride salt is more commonly used in laboratory settings due to its solubility in water.[1][2]
| Property | This compound | This compound Hydrochloride |
| Synonyms | 4-Amino-1-naphthalenol, 4-hydroxy-α-naphthylamine | 1-Amino-4-naphthol hydrochloride, 4-aminonaphthalen-1-ol hydrochloride |
| CAS Number | 2834-90-4[2] | 5959-56-8[3][4][5] |
| Molecular Formula | C₁₀H₉NO[2] | C₁₀H₉NO·HCl[4][6] |
| Molecular Weight | 159.18 g/mol [2][7] | 195.65 g/mol [4][5] |
| Appearance | Needles, which can acquire a violet discoloration on storage[2] | Grey to brown or purple powder/crystalline solid[1][6][8] |
| Solubility | Sparingly soluble in water, soluble in alcohol[2] | Soluble in water and alcohol[1] |
| Melting Point | Not readily available | 273 °C (decomposes)[5][9] |
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][6][10] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[3][4][6][10] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4][6][10] |
Hazard Pictogram:
-
(GHS07)[4]
Toxicological Data
The toxicity of the parent compound, 1-naphthol (B170400), is thought to be mediated by its metabolic conversion to reactive intermediates like 1,2- and 1,4-naphthoquinone.[14] These metabolites can deplete intracellular glutathione (B108866) (GSH) and covalently bind to cellular macromolecules, leading to cytotoxicity.[14] A similar mechanism may contribute to the toxicity of this compound.
Caption: Potential metabolic activation pathway leading to cytotoxicity.
Safety and Handling Precautions
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[6][8][15]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][16]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][16]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat or coveralls, to prevent skin contact.[8][16][17]
-
Respiratory Protection: If engineering controls are insufficient or for high-dust conditions, use a NIOSH/MSHA-approved respirator (such as a dust mask type N95) following a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[5][8][9]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust.[15] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in handling areas.[15] Minimize dust generation and accumulation.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][15] Keep away from incompatible materials such as strong oxidizing agents.[6][8] The compound may be light-sensitive.[17][18]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][16]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[6][8][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][16]
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8][16]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride may be generated by thermal decomposition.[6][8][16]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8][16]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes.[6][15][16]
-
Containment and Cleanup: Use dry cleanup procedures to avoid generating dust.[15] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][8][15] Wash the spill area and prevent runoff into drains.[15]
Caption: Workflow for handling an accidental spill of this compound.
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the skin and eye irritation potential of chemicals.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.[2][8][17][19]
-
Principle: A single dose of the test substance (0.5 g for solids) is applied to a small area of the skin (approx. 6 cm²) of an experimental animal, typically an albino rabbit.[17] Untreated skin serves as a control.[8]
-
Procedure:
-
Prior to in vivo testing, a weight-of-the-evidence analysis of existing data is performed. In vitro tests are recommended to minimize animal testing.[8]
-
The substance is applied to the skin for a 4-hour exposure period.[17]
-
After exposure, the substance is removed.[17]
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[8]
-
Observations may continue for up to 14 days to assess the reversibility of the effects.[8][17]
-
-
Classification: The substance is considered an irritant if responses persist at the end of the observation period.[2]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline is used to evaluate the potential of a substance to cause eye irritation or serious eye damage.[3][4][6][9][15]
-
Principle: A single dose of the test substance (0.1 g for solids) is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[6] The other eye serves as a control.
-
Procedure:
-
A sequential testing strategy is strongly recommended, starting with in vitro and ex vivo tests to predict corrosion/irritation and reduce animal use.[3][15] If a substance is a known skin corrosive, it is assumed to be an eye corrosive without further testing.[15]
-
The test is initially performed on a single animal.[15]
-
The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6]
-
The observation period can extend up to 21 days to assess the reversibility of any damage.[4]
-
The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[15]
-
-
Classification: The severity and reversibility of the observed lesions determine the classification of the substance.
Laboratory Risk Assessment
A thorough risk assessment should be conducted before any new experiment involving this compound.
Caption: A standard workflow for conducting a chemical risk assessment.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 5. episkin.com [episkin.com]
- 6. oecd.org [oecd.org]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. Mechanisms of toxic injury to isolated hepatocytes by 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. oecd.org [oecd.org]
- 18. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. oecd.org [oecd.org]
Electrochemical Properties of 4-Amino-1-naphthol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol is a redox-active molecule of significant interest in various scientific and industrial fields, including the development of electrochemical sensors and as an electron shuttle in microbial fuel cells. Its electrochemical behavior is primarily governed by the presence of the amino and hydroxyl groups on the naphthalene (B1677914) ring, which allows for a reversible oxidation-reduction process. This technical guide provides a comprehensive overview of the electrochemical properties of this compound, including its fundamental electrochemical parameters, detailed experimental protocols for its analysis, and a mechanistic description of its electrochemical behavior.
Core Electrochemical Properties
The electrochemical characteristics of this compound are central to its application in various technologies. The key parameters that define its redox behavior are its formal potential, diffusion coefficient, and electron transfer rate constant. While specific experimental values for this compound can vary depending on the experimental conditions (e.g., pH, electrode material, and solvent), this section provides known values and context based on related compounds.
Quantitative Electrochemical Data
The following table summarizes key quantitative data related to the electrochemical properties of this compound and analogous compounds. This data is essential for designing and interpreting electrochemical experiments.
| Parameter | Value | Compound | Technique | Source |
| Diffusion Coefficient (D) | Varies with concentration | This compound in water | Voltammetry | [1] |
| Oxidation Peak Potential (Epa) | ~0.12 V (vs. Ag/AgCl) | p-Aminophenol (a related aminophenol) | Differential Pulse Voltammetry | [2][3] |
| Redox Process | Adsorption-controlled | p-Aminophenol | Cyclic Voltammetry | [3][4] |
Electrochemical Reaction Mechanism
The electrochemical behavior of this compound involves the transfer of electrons and protons. The generally accepted mechanism for the oxidation of aminophenols proceeds through a radical cation intermediate to form a quinone-imine.
Signaling Pathway of Electrochemical Oxidation
The electrochemical oxidation of this compound can be visualized as a two-step process. Initially, a one-electron oxidation forms a radical cation. This is followed by deprotonation and a subsequent electron transfer to yield the final quinone-imine product.
Caption: Proposed mechanism for the electrochemical oxidation of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate electrochemical analysis of this compound. The following sections provide methodologies for two common electrochemical techniques: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).
Experimental Workflow
The general workflow for conducting electrochemical analysis of this compound involves several key stages, from sample preparation to data analysis.
Caption: General workflow for electrochemical analysis.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile technique used to study the redox behavior of a species. It provides information on the formal potential, electron transfer kinetics, and reaction mechanisms.
Objective: To investigate the oxidation-reduction behavior of this compound and determine its peak potentials.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (including a working electrode, e.g., glassy carbon; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)
-
This compound solution of known concentration
-
Supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, then sonicate in deionized water and ethanol (B145695) to remove any residual particles.
-
Solution Preparation: Prepare a stock solution of this compound in the supporting electrolyte. The concentration will depend on the specific experiment but is typically in the µM to mM range.
-
Deoxygenation: Purge the electrochemical cell containing the sample solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to scan a range where the redox events of this compound are expected to occur (e.g., from -0.2 V to 0.8 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 50 mV/s).
-
Initiate the scan and record the resulting voltammogram.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.
-
Investigate the effect of scan rate on the peak currents to determine if the process is diffusion-controlled or adsorption-controlled. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.
-
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is often used for quantitative analysis due to its ability to minimize background charging currents.[5]
Objective: To determine the concentration of this compound with high sensitivity.
Materials and Equipment:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode and Solution Preparation: Follow the same procedures as for CV.
-
DPV Parameter Setup:
-
Set the initial and final potentials to bracket the oxidation potential of this compound.
-
Define the pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan increment (e.g., 4 mV).
-
-
DPV Scan: Run the DPV scan on the deoxygenated solution.
-
Data Analysis:
-
The resulting voltammogram will show a peak-shaped response, where the peak height is proportional to the concentration of this compound.
-
Construct a calibration curve by measuring the peak currents of a series of standard solutions of this compound. This curve can then be used to determine the concentration of an unknown sample.
-
Logical Relationship of Electrochemical Techniques
The choice of electrochemical technique depends on the research question. Cyclic voltammetry is often used for initial characterization, while more sensitive techniques like DPV are employed for quantitative measurements.
Caption: Relationship between key electrochemical techniques.
Conclusion
This technical guide has provided a detailed overview of the electrochemical properties of this compound. The information presented, including quantitative data, experimental protocols, and mechanistic insights, serves as a valuable resource for researchers and professionals working with this compound. The reversible redox behavior of this compound, centered around its oxidation to a quinone-imine, underpins its utility in a range of electrochemical applications. The provided experimental methodologies for CV and DPV offer a solid foundation for conducting reliable and reproducible electrochemical analyses. Further research to precisely determine the electrochemical parameters of this compound under various conditions will continue to expand its applications in science and technology.
References
4-Amino-1-naphthol: A Technical Guide to its Potential as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-naphthol, a bicyclic aromatic compound, presents a promising scaffold for the development of novel fluorescent probes. Its intrinsic structure, featuring a naphthalene (B1677914) core functionalized with electron-donating amino and hydroxyl groups, suggests a propensity for fluorescence. While comprehensive photophysical data on the unmodified this compound is not extensively documented in current literature, its derivatives, particularly those based on the 4-amino-1,8-naphthalimide (B156640) framework, have demonstrated significant utility as highly sensitive fluorescent sensors. This technical guide consolidates the available information on this compound and its derivatives to extrapolate the potential of the core molecule as a versatile fluorescent probe. We will explore its inferred photophysical properties, potential sensing mechanisms, and provide generalized experimental protocols for the synthesis and application of probes based on this promising molecular structure.
Introduction: The Promise of the Naphthol Scaffold
The naphthalene ring system is a well-established fluorophore, and its derivatives are widely employed in the design of fluorescent probes for various analytes. The introduction of electron-donating and electron-withdrawing groups onto the naphthalene core can modulate its photophysical properties, such as excitation and emission wavelengths, quantum yield, and sensitivity to the local environment. This compound possesses two such electron-donating groups, the amino (-NH2) and hydroxyl (-OH) groups, which are anticipated to enhance its fluorescent properties.
Derivatives of this compound, most notably 4-amino-1,8-naphthalimide, exhibit strong yellow-green fluorescence with high quantum yields and large Stokes shifts.[1] These favorable characteristics, coupled with their chemical stability and ease of functionalization, make them ideal candidates for developing probes for biological sensing and imaging.[1] This guide will leverage the well-documented success of these derivatives to build a case for the potential of the parent this compound molecule as a foundational element in fluorescent probe design.
Photophysical Properties: An Extrapolated View
Direct and detailed photophysical data for this compound is scarce in the reviewed literature. However, by examining its close and well-studied relatives, we can infer its likely characteristics. The following table summarizes key photophysical parameters, primarily drawing from data on 4-amino-1,8-naphthalimide derivatives, to provide a reasonable expectation of the performance of probes derived from this compound.
Table 1: Inferred and Representative Photophysical Properties
| Property | Representative Value/Characteristic | Source/Basis for Inference |
| Excitation Wavelength (λex) | ~350 - 450 nm | Based on derivatives like 4-amino-1,8-naphthalimide.[2] |
| Emission Wavelength (λem) | ~450 - 550 nm | Dependent on solvent polarity and substitution, as seen in derivatives.[1] |
| Quantum Yield (ΦF) | Moderate to High (can be > 0.5 in non-polar solvents) | 4-amino-1,8-naphthalimide derivatives show high quantum yields.[1] |
| Stokes Shift | Large | A significant separation between excitation and emission peaks is a known characteristic of 4-amino-1,8-naphthalimide probes, which helps in reducing self-absorption.[1] |
| Solvatochromism | Pronounced | The fluorescence of derivatives is often highly sensitive to solvent polarity, showing a bathochromic (red) shift in more polar solvents.[1] |
| Fluorescence Lifetime (τ) | Typically in the nanosecond range | Common for organic fluorophores of this class. |
Signaling Pathways and Probe Design
The design of fluorescent probes based on this compound can leverage several established signaling mechanisms to achieve sensitive and selective detection of analytes. The amino and hydroxyl groups provide convenient handles for chemical modification to introduce recognition moieties and to modulate the fluorescence output.
Photoinduced Electron Transfer (PET)
PET is a common mechanism for designing "turn-on" fluorescent probes. In the "off" state, a photoexcited electron from the fluorophore is transferred to a linked quencher (receptor), leading to non-radiative decay. Upon binding of an analyte to the receptor, the energetics of the system are altered, inhibiting PET and restoring fluorescence.
References
A Technical Guide to 4-Amino-1-naphthol: Sourcing and Applications for Researchers
For researchers, scientists, and professionals in drug development, 4-Amino-1-naphthol and its hydrochloride salt are valuable chemical intermediates with applications ranging from the synthesis of novel therapeutic agents to biochemical assays. This guide provides an in-depth overview of reputable suppliers, purchasing options, and key experimental protocols relevant to its use in a research setting.
Procuring this compound: A Comparative Supplier Overview
This compound is most commonly available for research purposes as its more stable hydrochloride salt (CAS Number: 5959-56-8). A variety of chemical suppliers offer this compound in different grades and quantities. For ease of comparison, the following table summarizes key purchasing options. Please note that pricing is often available only upon requesting a quote from the supplier.
| Supplier | Product Name | Purity/Grade | Available Quantities |
| Sigma-Aldrich (Merck) | This compound hydrochloride | Technical Grade, 90% | 5 g, 25 g, 100 g |
| This compound hydrochloride | 95% | - | |
| Thermo Fisher Scientific | This compound hydrochloride, tech. | 90% | 5 g, 25 g |
| Biosynth | This compound hydrochloride | - | Custom and bulk quantities |
| Tokyo Chemical Industry (TCI) | This compound Hydrochloride | >98.0% (HPLC) | 1 g, 5 g |
| Benchchem | This compound | High-Purity Reagent | - |
| Chem-Impex | This compound hydrochloride | - | - |
| DC Fine Chemicals | This compound hydrochloride | Superior | - |
| CymitQuimica | This compound hydrochloride | 90%, 95% | Multiple listings |
| IndiaMART | 4-Amino 1-naphthol (B170400) HCl | Industrial Grade, 98% | Gram to Metric Ton |
Note: The availability of specific quantities and purities is subject to change. It is recommended to visit the supplier's website for the most current information.
Experimental Protocols and Research Applications
This compound serves as a versatile precursor in organic synthesis and as a reagent in biochemical assays. Its utility is rooted in the reactivity of its amino and hydroxyl groups.
Synthesis of this compound Hydrochloride
A common and well-documented method for the synthesis of this compound hydrochloride involves the reduction of an azo dye intermediate. The following is a summary of a protocol adapted from Organic Syntheses.[1][2]
Materials and Reagents:
-
α-Naphthol
-
Sulfanilic acid dihydrate
-
Sodium nitrite (B80452)
-
Sodium hydroxide
-
Hydrochloric acid
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Stannous chloride (SnCl₂)
Procedure:
-
Diazotization of Sulfanilic Acid: Sulfanilic acid is diazotized using sodium nitrite and hydrochloric acid in an ice bath to form a suspension of p-benzenediazonium sulfonate.
-
Coupling Reaction: The cold diazonium salt suspension is added to a cooled alkaline solution of α-naphthol. This coupling reaction forms the azo dye, Orange I. The mixture is stirred and allowed to stand for the reaction to complete.
-
Reduction of the Azo Dye: The precipitated dye is collected and then reduced using sodium hydrosulfite in an alkaline solution. This step cleaves the azo bond to yield this compound.
-
Isolation and Purification of the Hydrochloride Salt: The crude this compound is dissolved in hot water containing a small amount of stannous chloride (to prevent oxidation) and hydrochloric acid. The solution is filtered, and upon cooling and addition of more hydrochloric acid, this compound hydrochloride precipitates as nearly colorless needles. The product is then collected by filtration and washed.
Application in Biochemical Assays: Chromogenic Substrate for Peroxidase
While 4-chloro-1-naphthol (B146336) is more commonly cited, this compound's structure suggests its potential use as a chromogenic substrate for horseradish peroxidase (HRP) in techniques like Western blotting and ELISA. In the presence of hydrogen peroxide, HRP catalyzes the oxidation of the substrate, leading to the formation of a colored, insoluble precipitate at the site of the enzyme.
General Protocol for HRP-based Detection:
-
Prepare Substrate Solution: A stock solution of this compound is prepared in a suitable solvent like methanol. Immediately before use, this stock is diluted in a buffer (e.g., Tris-buffered saline, TBS) to the final working concentration.
-
Add Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is added to the diluted substrate solution to a final concentration of approximately 0.01-0.03%. This is the final working solution and should be used promptly.
-
Incubation: The membrane (for Western blotting) or microplate (for ELISA) is incubated with the working solution.
-
Color Development: The appearance of a colored precipitate indicates the location of the HRP enzyme. The reaction is monitored and stopped by washing with water once the desired color intensity is reached.
Precursor for Anticancer Drug Development
Recent research has highlighted the potential of naphthol derivatives, including those synthesized from this compound, as anticancer agents.[3][4][5][6][7] These studies often involve the synthesis of a library of related compounds to explore structure-activity relationships. The general approach involves modifying the amino or hydroxyl groups to create novel molecules that are then screened for their cytotoxic effects on various cancer cell lines.
Evaluation of Biological Activity:
-
Antioxidant Activity Assays: The antioxidant potential of synthesized derivatives is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][9][10][11][12]
-
Enzyme Inhibition Assays: Derivatives can be tested for their ability to inhibit specific enzymes that are overactive in cancer cells.[13][14][15][16]
-
Cytotoxicity Assays: The anticancer effect is directly measured by treating cancer cell lines with the synthesized compounds and determining the concentration required to inhibit cell growth by 50% (IC₅₀) using assays like the MTT assay.[4]
While a specific signaling pathway for this compound is not well-defined, its derivatives, particularly naphthoquinones, are known to exert anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of topoisomerase, and induction of apoptosis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability and Storage of 4-Amino-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-1-naphthol. Understanding the chemical stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the key factors influencing its stability, its primary degradation pathways, and detailed protocols for its handling and storage.
Chemical Stability of this compound
This compound is an aromatic amine and a derivative of naphthol, making it susceptible to degradation under various environmental conditions. Its stability is primarily influenced by its sensitivity to atmospheric oxygen and light. The hydrochloride salt of this compound is generally more stable than the free base.
1.1. Sensitivity to Air (Oxidation)
The most significant degradation pathway for this compound is oxidation.[1] The presence of both an amino and a hydroxyl group on the naphthalene (B1677914) ring makes the molecule highly susceptible to oxidation, especially in the presence of air. This process is often autocatalytic and can be accelerated by the presence of metal ions. The primary oxidation product is 1,4-naphthoquinone (B94277) .[1] This conversion results in a noticeable color change, with the compound often developing a violet discoloration upon storage if not kept under appropriate conditions.[1]
1.2. Sensitivity to Light (Photodegradation)
Exposure to light, particularly in the UV spectrum, can promote the degradation of this compound. Photolytic reactions can generate free radicals, which can initiate and propagate the oxidation process. Therefore, it is crucial to protect the compound from light during storage and handling.
1.3. Effect of Temperature
While stable at room temperature under optimal conditions, elevated temperatures can accelerate the rate of degradation. Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas (for the hydrochloride salt).[2]
1.4. Aqueous Solution Stability
The hydrochloride salt of this compound is soluble in water.[3] However, aqueous solutions are prone to degradation, especially at neutral or alkaline pH. In solution, the compound can undergo oxidation and deamination. For a related compound, 4-amino-2-methyl-1-naphthol, its hydrochloride salt in aqueous solutions at neutral pH rapidly oxidizes, forming a pink and then a purple precipitate.[4] This precipitate is a condensation product formed from the initial oxidation and deamination product. A similar instability can be expected for this compound in aqueous solutions.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the purity and stability of this compound. The following are best practices based on available safety data sheets and chemical properties.
2.1. Storage Conditions
To minimize degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] Storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation. The ideal storage temperature is between 10°C and 25°C.[5] It is imperative to protect the compound from light by using an opaque or amber-colored container. The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.
2.2. Handling Procedures
When handling this compound, it is essential to work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Direct contact with the skin and eyes must be avoided as the compound is classified as a skin and eye irritant.[6] Minimize the generation of dust during handling.
Summary of Stability and Storage Data
| Parameter | Recommendation / Observation | Citation |
| Physical Form | Typically a crystalline solid (hydrochloride salt). | [3] |
| Sensitivity | Highly sensitive to air (oxygen) and light. | [1] |
| Primary Degradation | Oxidation to 1,4-naphthoquinone, leading to discoloration. | [1] |
| Storage Temperature | Cool and dry, between 10°C and 25°C. | [5] |
| Storage Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended. | |
| Container | Tightly sealed, opaque or amber-colored container. | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [2] |
| Aqueous Stability | Prone to rapid degradation in neutral to alkaline aqueous solutions. | [4] |
| Handling | In a well-ventilated area with appropriate personal protective equipment. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This protocol outlines a typical procedure based on ICH guidelines.
4.1. Objective
To evaluate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
4.2. Materials
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (B78521) (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
4.3. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV-Vis Spectrophotometer
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
4.4. Experimental Procedure
4.4.1. Preparation of Stock Solution Prepare a stock solution of this compound hydrochloride in methanol or a suitable solvent at a concentration of 1 mg/mL.
4.4.2. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep at room temperature and 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 1M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep at room temperature. Take samples at shorter intervals (e.g., 0, 30, 60, 120 minutes) due to expected rapid degradation. Neutralize the samples with 1M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature. Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 60°C and 80°C. Sample at 24, 48, and 72 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
4.5. Analytical Methodology
4.5.1. HPLC-UV Analysis A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound and a wavelength suitable for 1,4-naphthoquinone (around 250 nm and 330 nm).[7]
-
Injection Volume: 10 µL
4.5.2. UV-Vis Spectrophotometry Record the UV-Vis spectra of the stressed samples to observe changes in the absorption profile, which can indicate the formation of degradation products.
4.6. Data Analysis Calculate the percentage of degradation of this compound in each stress condition. Identify and, if possible, quantify the major degradation products. The mass balance should be calculated to ensure that all degradation products are accounted for.
Summary of Forced Degradation Study Conditions
| Stress Condition | Reagent / Condition | Duration | Temperature |
| Acid Hydrolysis | 1M HCl | 24 hours | Room Temperature & 60°C |
| Base Hydrolysis | 1M NaOH | 2 hours | Room Temperature |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temperature |
| Thermal (Dry Heat) | - | 72 hours | 60°C & 80°C |
| Photolytic | ICH Q1B compliant | As per guidelines | Room Temperature |
Visualizations
Caption: Primary degradation pathway of this compound to 1,4-naphthoquinone via oxidation.
Caption: Workflow for the safe handling and optimal storage of this compound.
Conclusion
The stability of this compound is a critical consideration for its use in research and development. The compound is particularly susceptible to oxidative degradation, which is accelerated by exposure to air and light. Proper storage in a cool, dry, dark environment, preferably under an inert atmosphere, is essential to maintain its integrity. For applications requiring the use of this compound in solution, freshly prepared solutions should be used to avoid degradation. The provided forced degradation protocol serves as a robust framework for researchers to systematically evaluate the stability of this compound and to develop and validate stability-indicating analytical methods. Adherence to these guidelines will ensure the reliability of experimental outcomes and the quality of products derived from this versatile chemical intermediate.
References
- 1. This compound [drugfuture.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS 5959-56-8: this compound hydrochloride [cymitquimica.com]
- 4. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
- 5. This compound hydrochloride | 5959-56-8 | FA02680 [biosynth.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Spectrophotometric Analysis of Inorganic Phosphate Using an Amino-Naphthol Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the spectrophotometric determination of inorganic phosphate (B84403) using an amino-naphthol derivative. While the initial query specified 4-Amino-1-naphthol, a comprehensive review of established analytical methods revealed a more prominent and well-documented application of the structurally similar compound, 1-Amino-2-naphthol-4-sulfonic acid (ANSA) . This compound serves as a key reducing agent in the widely used Fiske-Subbarow method for phosphate determination.[1][2][3] This method remains a cornerstone in various fields, including clinical chemistry, biochemistry, and environmental analysis, for its reliability and sensitivity.
The principle of this assay is based on the reaction of inorganic phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex.[1][2] This complex is subsequently reduced by 1-Amino-2-naphthol-4-sulfonic acid to produce a stable, intensely colored molybdenum blue species.[1][2][3] The absorbance of this blue solution is directly proportional to the inorganic phosphate concentration and is measured spectrophotometrically.
Application: Determination of Inorganic Phosphate
This method is applicable for the quantification of inorganic phosphate in a variety of aqueous samples, including biological fluids (e.g., serum), cell culture media, and environmental water samples.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the Fiske-Subbarow method using 1-Amino-2-naphthol-4-sulfonic acid.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 620 - 820 nm | [1][2] |
| Linearity Range | Up to 10 µg of Phosphate | [6] |
| Sensitivity | Can detect 0.01 micromoles of phosphate | [7] |
| Standard Deviation (Ultramicro Method) | ± 0.05 on a serum with a mean of 3.2 mg/100 ml | [8] |
| Recovery | 102% | [8] |
Experimental Protocol: Fiske-Subbarow Method
This protocol is a generalized procedure based on the classic Fiske-Subbarow method. For specific applications, optimization may be required.
Reagents
-
Trichloroacetic Acid (TCA), 10% (w/v): Dissolve 10 g of trichloroacetic acid in deionized water and make up to 100 mL.
-
Molybdate Reagent: Dissolve 2.5 g of ammonium molybdate in 50 mL of 5 N sulfuric acid and dilute to 100 mL with deionized water.
-
1-Amino-2-naphthol-4-sulfonic acid (ANSA) Reducing Agent:
-
Dissolve 14.6 g of sodium bisulfite (NaHSO₃) and 0.5 g of sodium sulfite (B76179) (Na₂SO₃) in 100 mL of deionized water.[8]
-
Add 0.1 g of powdered 1-Amino-2-naphthol-4-sulfonic acid and shake until dissolved.[8]
-
Store in a brown, tightly sealed bottle in the refrigerator. This solution should be prepared fresh periodically.
-
-
Stock Phosphate Standard (e.g., 100 µg P/mL): Dissolve a precisely weighed amount of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in deionized water. For example, dissolve 0.4393 g of KH₂PO₄ (pre-dried at 105°C for one hour) in deionized water and dilute to 1000 mL to get a 100 µg P/mL stock solution.
-
Working Phosphate Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 0, 2, 4, 6, 8, 10 µg P/mL).
Procedure
-
Sample Preparation (Deproteinization):
-
For biological samples such as serum, deproteinization is necessary. Mix the sample with an equal volume of 10% TCA.
-
Allow the mixture to stand for 5-10 minutes to ensure complete protein precipitation.
-
Centrifuge at a moderate speed (e.g., 3000 rpm for 10 minutes) and collect the clear supernatant. This supernatant is the protein-free filtrate (PFF).
-
-
Color Development:
-
Set up a series of test tubes for the blank, standards, and samples.
-
To each tube, add a specific volume of the PFF or the corresponding working phosphate standard (e.g., 1.0 mL).
-
For the blank, use deionized water instead of the sample or standard.
-
Add the Molybdate Reagent (e.g., 1.0 mL) to each tube and mix well.
-
Add the ANSA Reducing Agent (e.g., 0.4 mL) to each tube and mix thoroughly.
-
Allow the color to develop for a specific time at room temperature (typically 10-15 minutes). The stability of the color can be improved with modified procedures.[1]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 660 nm, though some modified methods use up to 820 nm for increased sensitivity).[1]
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and sample.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards against their known phosphate concentrations.
-
Determine the phosphate concentration in the sample by interpolating its absorbance on the calibration curve.
-
Remember to account for the initial dilution of the sample during deproteinization in the final calculation.
-
Visualizations
Reaction Pathway for Phosphate Determination
Caption: Reaction mechanism for the spectrophotometric determination of phosphate.
Experimental Workflow
Caption: General workflow for the determination of inorganic phosphate.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Estimation of inorganic phosphorus by fiske subbarow method | PPTX [slideshare.net]
- 3. oxfordreference.com [oxfordreference.com]
- 4. researchgate.net [researchgate.net]
- 5. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 6. A simplified method for inorganic phosphate determination and its application for phosphate analysis in enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets-global.website-files.com [assets-global.website-files.com]
- 8. apps.dtic.mil [apps.dtic.mil]
4-Amino-1-naphthol as a Chromogenic Substrate for Peroxidase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol is a chromogenic substrate utilized in various enzyme-linked immunosorbent assays (ELISAs), western blotting, and immunohistochemistry (IHC) applications. In the presence of horseradish peroxidase (HRP) and hydrogen peroxide, this compound is oxidized to produce a colored, insoluble precipitate at the site of the reaction. This allows for the visual detection and localization of an antigen or other target molecule. While less common than its halogenated counterpart, 4-chloro-1-naphthol, this compound offers an alternative for chromogenic detection in various immunodetection systems.
Principle of Reaction
The enzymatic reaction involves the HRP-catalyzed oxidation of this compound by hydrogen peroxide. This results in the formation of a colored product that is deposited on the membrane or tissue section. The intensity of the color is proportional to the amount of HRP enzyme present, and therefore, to the amount of the target molecule.
Quantitative Data
| Property | This compound Hydrochloride | 4-Chloro-1-naphthol | 3,3'-Diaminobenzidine (DAB) | 3,3',5,5'-Tetramethylbenzidine (TMB) |
| Molecular Formula | C₁₀H₉NO · HCl | C₁₀H₇ClO | C₁₂H₁₄N₄ | C₁₆H₂₀N₂ |
| Molecular Weight | 195.65 g/mol | 178.62 g/mol | 214.27 g/mol | 240.34 g/mol |
| Appearance | Pink to gray powder.[1] | Off-white to light gray powder | Light to dark brown powder | White to yellowish powder |
| Solubility | Soluble in water and alcohol.[2] | Soluble in ethanol (B145695) and methanol | Soluble in water | Soluble in organic solvents (e.g., DMSO, ethanol) |
| Reaction Product Color | Not explicitly stated; likely a colored precipitate (e.g., gray-violet based on 1-naphthol).[3] | Bluish-purple precipitate. | Brown precipitate. | Blue (soluble) or blue precipitate (with stabilizer) |
| Kinetic Parameters (Km) | Data not readily available | Data not readily available | ~0.1-1 mM (H₂O₂) | ~0.1-0.4 mM (H₂O₂) |
| Kinetic Parameters (Vmax) | Data not readily available | Data not readily available | Data varies with conditions | Data varies with conditions |
| Optimal pH | Data not readily available | ~7.2-7.6 | ~4.5-5.5 | ~3.3-5.5 |
| Optimal Temperature | Data not readily available | Room Temperature | Room Temperature | Room Temperature |
Reaction Mechanism and Experimental Workflows
The following diagrams illustrate the general principles of peroxidase-mediated chromogenic detection and the workflows for common applications.
References
Application Notes: Chromogenic Substrates for Horseradish Peroxidase in ELISA Assays
Introduction
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of modern biological research and diagnostics, enabling the sensitive and specific quantification of a wide array of analytes. A critical component of many ELISAs is the enzymatic detection system, which typically employs Horseradish Peroxidase (HRP) conjugated to a detection antibody. The enzymatic activity of HRP is visualized through the addition of a chromogenic substrate, which is converted into a colored, soluble product. The intensity of the resulting color is proportional to the amount of analyte present and can be quantified spectrophotometrically.
While various chromogenic substrates for HRP are available, this document focuses on the principles of their use in ELISA and provides a detailed protocol for 3,3’,5,5’-Tetramethylbenzidine (TMB), a highly sensitive and widely used substrate. Although inquiries arise regarding other substrates like 4-Amino-1-naphthol, it is important to note that this compound is not commonly utilized as a soluble chromogenic substrate in ELISA applications. In contrast, its chlorinated derivative, 4-Chloro-1-naphthol, is employed as a precipitating substrate in techniques like Western blotting and immunohistochemistry. For quantitative solution-based assays such as ELISA, substrates that yield a soluble colored product are essential.
Principle of HRP-Mediated Chromogenic Detection in ELISA
The fundamental principle of chromogenic detection in an HRP-based ELISA involves the enzymatic oxidation of a substrate in the presence of hydrogen peroxide (H₂O₂). HRP catalyzes the transfer of electrons from the chromogenic substrate to H₂O₂, resulting in the formation of a colored, oxidized product and water. The reaction can be halted by the addition of a stop solution, which typically alters the pH of the reaction mixture, thereby inactivating the enzyme and often intensifying or changing the color of the product for stable spectrophotometric measurement.
Common Chromogenic HRP Substrates for ELISA
Several chromogenic substrates are available for HRP in ELISA applications, each with distinct characteristics in terms of sensitivity, color development, and stopping requirements. A comparative summary of the most common substrates is presented below.
| Substrate | Abbreviation | Oxidized Product Color | Stopped Product Color | Wavelength (nm) | Relative Sensitivity |
| 3,3’,5,5’-Tetramethylbenzidine | TMB | Blue | Yellow | 652 | 450 |
| o-Phenylenediamine | OPD | Yellow-Orange | Yellow-Orange | 492 | 492 |
| 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt | ABTS | Green | Green | 405-410 | 405-410 |
Table 1: Comparison of Common Soluble Chromogenic Substrates for HRP in ELISA.
Experimental Protocols
The following section provides a detailed protocol for a standard sandwich ELISA using HRP and the TMB substrate for colorimetric detection. This protocol is a general guideline and may require optimization for specific applications.
Materials and Reagents
-
96-well high-binding polystyrene microplate
-
Capture antibody, specific for the analyte of interest
-
Recombinant or purified analyte for standard curve
-
Detection antibody, specific for the analyte and conjugated to HRP
-
Coating Buffer (e.g., 0.1 M sodium carbonate/bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Sample Diluent (e.g., Blocking Buffer)
-
TMB Substrate Solution (commercially available as a ready-to-use solution)
-
Stop Solution (e.g., 2 M H₂SO₄ or 1 M HCl)
-
Microplate reader capable of measuring absorbance at 450 nm
Detailed ELISA Protocol
-
Plate Coating:
-
Dilute the capture antibody to the optimized concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the standard analyte in Sample Diluent to generate a standard curve.
-
Dilute the experimental samples in Sample Diluent.
-
Add 100 µL of the standards and samples to their respective wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the samples and standards.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated detection antibody to its optimized concentration in Sample Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Aspirate the detection antibody solution.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
-
Substrate Incubation:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Visualizations
Signaling Pathway of HRP with TMB Substrate
Caption: HRP catalyzes the oxidation of TMB by H₂O₂, producing a blue product, which turns yellow upon adding a stop solution.
Experimental Workflow for a Sandwich ELISA
Caption: A stepwise workflow for a typical sandwich ELISA protocol.
Application of 4-Amino-1-naphthol in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol is a versatile aromatic compound that serves as a key precursor in the synthesis of a variety of dyes. Its unique chemical structure, featuring both an amino and a hydroxyl group on a naphthalene (B1677914) ring, allows it to function as a diazo component or a coupling agent in the formation of azo dyes. Furthermore, its derivatives are utilized in the formulation of oxidative hair dyes and specialty colorants such as mordant and disperse dyes. This document provides detailed application notes and experimental protocols for the synthesis of various classes of dyes using this compound, intended for use by researchers and professionals in chemistry and drug development.
Core Applications of this compound in Dye Synthesis
The primary applications of this compound in dye synthesis are centered around its role in forming chromophoric systems. The key reaction is the diazotization of the amino group, followed by coupling with a suitable aromatic compound to form an azo linkage (-N=N-), which is characteristic of azo dyes.
Key Dye Classes Synthesized from this compound:
-
Azo Dyes: These form the largest and most important group of synthetic dyes, and this compound is a valuable precursor for their synthesis.
-
Mordant Dyes: These dyes require a mordant, typically a metal salt, to bind to the fabric. The hydroxyl and amino groups in this compound can form stable complexes with metal ions.
-
Disperse Dyes: These are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester.
-
Oxidative Hair Dyes: this compound can act as a primary intermediate in permanent hair color formulations.
Quantitative Data Summary
The following table summarizes key quantitative data for representative dyes synthesized from this compound and analogous compounds. This data is essential for characterizing the synthesized dyes and for quality control purposes.
| Dye Structure/Name | Diazo Component | Coupling Component | Yield (%) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference Compound Color |
| 4-((4-aminophenyl)diazenyl)naphthalen-1-ol | 4-aminoaniline | 1-naphthol | - | 477 (acidic), 595 (basic) | - | Red |
| 4-(2-Hydroxyphenyl azo)-1-naphthol | 2-aminophenol | 1-naphthol | 91 | - | - | Brown-red |
| Azo dye from 4-aminobenzenesulfonic acid | 4-aminobenzenesulfonic acid | 1-naphthol | - | 300 | - | Dark red |
| Disperse dye from 4-amino-N-dodecyl-1,8-naphthalimide | 4-amino-N-dodecyl-1,8-naphthalimide | Naphthol derivatives | - | 515-535 (in DMF) | 1.59-3.00 x 10⁴ | Light violet to neon red |
Note: Data for some entries are for structurally similar compounds due to the limited availability of specific quantitative data for dyes derived directly from this compound.
Experimental Protocols
Safety Precautions
Always conduct these experiments in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aromatic amines and their derivatives can be toxic and may be skin and respiratory irritants. Diazonium salts in their solid, dry state can be explosive and should always be handled in a cold aqueous solution.
Protocol 1: Synthesis of an Azo Dye
This protocol describes the synthesis of a representative azo dye using this compound as the diazo component and 2-naphthol (B1666908) as the coupling component. The fundamental principle involves the diazotization of this compound followed by an electrophilic aromatic substitution reaction with 2-naphthol.
Materials and Reagents:
-
This compound hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Experimental Procedure:
Part A: Diazotization of this compound
-
In a 100 mL beaker, dissolve a specific molar amount of this compound hydrochloride in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water, using a slight molar excess compared to the this compound.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining the temperature below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.
Part B: Coupling Reaction
-
In a separate 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the dye with cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product by determining its melting point, and obtaining its UV-Vis and IR spectra.
Protocol 2: Synthesis of a Mordant Dye
This protocol provides a general procedure for the synthesis of a mordant dye from this compound. Mordant dyes form a coordination complex with a metal ion (the mordant), which then binds to the fabric. This protocol first describes the synthesis of the azo dye, followed by the mordanting process.
Materials and Reagents:
-
Synthesized azo dye from Protocol 1
-
A suitable mordant, such as potassium aluminum sulfate (B86663) (alum), copper sulfate, or ferrous sulfate
-
Fabric to be dyed (e.g., cotton, wool)
-
Acetic acid (optional, for pH adjustment)
Experimental Procedure:
Part A: Synthesis of the Azo Dye
-
Synthesize the azo dye using this compound as the diazo component and a suitable coupling component (e.g., salicylic (B10762653) acid, which provides additional coordination sites) following the general procedure outlined in Protocol 1.
Part B: Mordanting and Dyeing
-
Pre-mordanting (recommended):
-
Prepare a mordant bath by dissolving the chosen mordant in water. The concentration will depend on the mordant and the fabric.
-
Immerse the fabric in the mordant bath and heat it to a near-boiling temperature for about an hour.
-
Allow the fabric to cool in the bath, then rinse it with water.
-
-
Dyeing:
-
Prepare a dyebath by dissolving the synthesized azo dye in water. The pH of the bath may need to be adjusted with a weak acid like acetic acid.
-
Immerse the pre-mordanted fabric in the dyebath.
-
Heat the dyebath to a gentle boil and maintain this temperature for about an hour, stirring occasionally to ensure even dyeing.
-
Allow the fabric to cool in the dyebath.
-
Rinse the dyed fabric thoroughly with water and allow it to air dry.
-
Protocol 3: Synthesis of a Disperse Dye
This protocol outlines the synthesis of a disperse dye, which is characterized by its low water solubility. The synthesis follows the same fundamental steps of diazotization and coupling, but the final product is a non-ionic molecule.
Materials and Reagents:
-
This compound
-
Nitrosylsulfuric acid (prepared from sodium nitrite and sulfuric acid)
-
A suitable non-ionic coupling component (e.g., N,N-diethylaniline)
-
Acetic acid
-
Methanol (B129727) or ethanol
Experimental Procedure:
-
Diazotization:
-
In a flask, carefully prepare nitrosylsulfuric acid by slowly adding sodium nitrite to concentrated sulfuric acid at a low temperature (below 10 °C).
-
Disperse this compound in a suitable solvent like acetic acid.
-
Slowly add the this compound dispersion to the nitrosylsulfuric acid, maintaining a low temperature (0-5 °C), to form the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., N,N-diethylaniline) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed for several hours at a low temperature.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a large volume of ice-water to precipitate the disperse dye.
-
Collect the precipitate by filtration, wash it thoroughly with water, and then with a solvent like methanol to remove impurities.
-
Dry the purified disperse dye.
-
Protocol 4: Application in Oxidative Hair Dyes
This compound can be used as a primary intermediate in permanent hair dye formulations. In this application, it is oxidized in the presence of a coupling agent to form a larger dye molecule within the hair shaft.
General Formulation Concept:
A typical oxidative hair dye formulation consists of two parts that are mixed immediately before use:
-
Dye Cream: Contains the primary intermediate (e.g., this compound), a coupling agent (e.g., resorcinol, m-aminophenol), an alkalizing agent (e.g., ammonia (B1221849) or ethanolamine), and other formulation aids like surfactants and thickeners.
-
Developer Cream: Contains an oxidizing agent, typically hydrogen peroxide, in a stabilized cream base.
Mechanism of Action:
-
The alkalizing agent in the dye cream opens the cuticle of the hair shaft.
-
The small molecules of the primary intermediate and the coupler penetrate the hair cortex.
-
The hydrogen peroxide from the developer cream oxidizes the primary intermediate to a reactive quinone-diimine species.
-
This reactive intermediate then undergoes a coupling reaction with the coupler molecule to form a large, colored dye molecule.
-
These large dye molecules are trapped inside the hair shaft, resulting in a permanent color change.
The final color obtained depends on the specific combination of the primary intermediate and the coupler used.
Diagrams
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of an azo dye from this compound.
Caption: Simplified mechanism of oxidative hair dyeing using this compound.
4-Amino-1-naphthol as a Chromogenic Reagent for Peroxidase Activity Assays
Application Note
Introduction
4-Amino-1-naphthol is a redox-active aromatic compound that can serve as a chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP).[1] In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of this compound to a colored quinone-imine product. The rate of color formation is directly proportional to the peroxidase activity and can be quantified spectrophotometrically. This principle allows for the sensitive determination of peroxidase activity in various samples and for the screening of potential enzyme inhibitors or activators, which is a critical aspect of drug development and biochemical research. Assays utilizing this compound and its derivatives are valuable in numerous applications, including ELISA, western blotting, and immunohistochemistry.[2][3]
Principle of the Assay
The enzymatic reaction involves the transfer of electrons from this compound to hydrogen peroxide, a process catalyzed by the peroxidase enzyme. This results in the formation of a colored product that can be measured over time. The initial rate of the reaction is dependent on the concentrations of the enzyme, this compound, and H₂O₂.
Experimental Protocols
1. Preparation of Reagents
-
Phosphate (B84403) Buffer: A 0.1 M potassium phosphate buffer solution with a pH of 6.0 is recommended. To prepare, mix solutions of monobasic and dibasic potassium phosphate to achieve the desired pH. Store at 4°C.
-
This compound Stock Solution (10 mM): Due to the light sensitivity and potential for oxidation of this compound, it is crucial to prepare this solution fresh before each experiment. Dissolve 1.96 mg of this compound hydrochloride (MW: 195.65 g/mol ) in 1 mL of methanol. Protect the solution from light by wrapping the container in aluminum foil.
-
Hydrogen Peroxide Solution (10 mM): Prepare a fresh 10 mM solution of H₂O₂ by diluting a 30% (w/w) stock solution in the 0.1 M phosphate buffer.
-
Enzyme Solution (Horseradish Peroxidase): Prepare a stock solution of HRP at a concentration of 1 mg/mL in 0.1 M phosphate buffer. Immediately before the assay, dilute the stock solution to the desired working concentration (e.g., 0.5-5 µg/mL) using the same buffer. The optimal concentration should be determined empirically to obtain a linear reaction rate for the duration of the assay.
2. Assay Protocol for Peroxidase Activity
-
Set up a series of microcentrifuge tubes or a 96-well microplate.
-
To each tube or well, add the following reagents in the specified order:
-
800 µL of 0.1 M Phosphate Buffer (pH 6.0)
-
100 µL of 10 mM this compound solution
-
50 µL of the diluted HRP enzyme solution
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 10 mM Hydrogen Peroxide solution.
-
Mix the solution gently and immediately start monitoring the absorbance at the predetermined optimal wavelength (typically between 470-510 nm) using a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
A blank reaction should be prepared by substituting the enzyme solution with the same volume of phosphate buffer.
3. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the samples at each time point.
-
Plot the corrected absorbance values against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the oxidized product, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient for the oxidized product of this compound must be determined experimentally.
Quantitative Data
The following tables summarize key parameters for horseradish peroxidase activity. Note that the kinetic constants can vary with the specific substrate, pH, and temperature. The provided values are representative for aromatic amine and phenolic substrates.
Table 1: Kinetic Parameters for Horseradish Peroxidase
| Parameter | Value | Substrate/Conditions | Reference |
| **Km (for H₂O₂) ** | 0.41 x 10⁻⁶ M | Steady-state measurements | [1] |
| Km (for aromatic substrates) | Varies (mM range) | Guaiacol | [4] |
| Vmax | Dependent on enzyme concentration and substrate | Guaiacol and H₂O₂ | [4] |
| Optimal pH | 6.0 - 6.5 | General | [5] |
| Optimal Temperature | 40 - 50 °C | General | [4] |
Table 2: IC₅₀ Values of Known Peroxidase Inhibitors
| Inhibitor | IC₅₀ Value | Target Enzyme | Reference |
| Hispidin | 23 µg/mL | Horseradish Peroxidase | [6] |
| Sodium Azide | Potent inhibitor | Horseradish Peroxidase | |
| Cyanide | Potent inhibitor | Horseradish Peroxidase |
Visualizations
Experimental Workflow
References
- 1. The kinetics of the enzyme-substrate compound of peroxidase. 1943 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Horseradish Peroxidase (HRP) Enzymes [sigmaaldrich.com]
- 6. Novel potent natural peroxidases inhibitors with in vitro assays, inhibition mechanism and molecular docking of phenolic compounds and alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-1-naphthol in the Preparation of Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol is a versatile bicyclic aromatic compound incorporating both an amino and a hydroxyl functional group. This unique structure makes it a valuable starting material and intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its derivatives have shown promise in various therapeutic areas, including oncology, neurology, and immunology, by acting as kinase inhibitors, anticonvulsants, and affinity ligands for protein purification. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of several classes of pharmaceutically relevant molecules.
Synthesis of Kinase Inhibitors Targeting the Bcr-Abl/Akt Signaling Pathway
Application Note: Derivatives of this compound have been investigated as potential inhibitors of protein kinases, such as Abl and Akt, which are crucial components of signaling pathways implicated in cancer.[1] The Bcr-Abl fusion protein, for instance, possesses constitutively active Abl tyrosine kinase activity, a hallmark of chronic myeloid leukemia (CML). This aberrant activity drives cell proliferation and survival, often through the downstream activation of the PI3K/Akt pathway.[1][2] Inhibition of this pathway is a key strategy in cancer therapy. While specific synthesis of this compound-based Abl/Akt inhibitors is an active area of research, the general approach involves the synthesis of naphthoquinone derivatives, which can be accessed from this compound through oxidation.
Signaling Pathway Diagram:
Caption: Bcr-Abl/Akt signaling pathway and points of inhibition.
Experimental Protocol: General Synthesis of Anilino-1,4-naphthoquinones as Potential EGFR Kinase Inhibitors
This protocol is adapted from the synthesis of anilino-1,4-naphthoquinones, which have shown potent EGFR kinase inhibitory activity.[3] The synthesis starts from 2,3-dichloro-1,4-naphthoquinone, a potential derivative of this compound.
Step 1: Synthesis of 2-Chloro-3-amino-1,4-naphthoquinone Derivatives
-
Dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in ethanol (B145695).
-
Add the desired aniline (B41778) derivative (1.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and dry under vacuum.
| Compound | R Group (Aniline) | Yield (%) |
| 1 | 4-fluoroaniline | 62 |
| 2 | 4-chloroaniline | 75 |
| 3 | 4-bromoaniline | 78 |
Data adapted from a study on anilino-1,4-naphthoquinone derivatives as EGFR inhibitors.[3]
Preparation of Anticonvulsant Naphthoquinone Amide Derivatives
Application Note: Amide derivatives of 4-amino-1,2-naphthoquinone (B1620441) have demonstrated significant anticonvulsant activity in preclinical models.[4] The synthesis of these compounds involves the acylation of 4-amino-1,2-naphthoquinone, which can be prepared from this compound via oxidation. The anticonvulsant effect of these compounds is evaluated using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Experimental Workflow:
Caption: Workflow for synthesis and evaluation of anticonvulsants.
Experimental Protocol: Synthesis of N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)alkanamides
This protocol describes the synthesis of amide derivatives of 4-amino-1,2-naphthoquinone.[4]
Step 1: Synthesis of 4-Amino-1,2-naphthoquinone
Step 2: Synthesis of Amide Derivatives
-
Dissolve 4-amino-1,2-naphthoquinone (1.0 eq) in a suitable solvent such as methanol.
-
Add the appropriate acyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure amide derivative.
Anticonvulsant Activity Data:
| Compound | R Group | MES Test (% Protection at 40 mg/kg) | scPTZ Test (% Protection at 40 mg/kg) |
| 4 | n-propyl | 83.3 | 66.7 |
| 6 | isobutyl | 100 | 83.3 |
| 7 | n-pentyl | 100 | 100 |
| 10 | 4-acetamidophenyl | 100 | 100 |
| Phenytoin | - | 100 | 100 |
Data from a study on anticonvulsant 4-amino-1,2-naphthoquinone derivatives.[4]
Synthesis of Triazine-Based IgG-Binding Ligands for Affinity Chromatography
Application Note: this compound is a key component in the synthesis of biomimetic ligands for affinity chromatography. Specifically, it has been used to create triazine-based ligands that can selectively bind to immunoglobulins (IgG). These synthetic ligands offer an alternative to protein-based affinity matrices like Protein A and Protein G. The synthesis involves a stepwise nucleophilic substitution on a cyanuric chloride core.
Logical Relationship Diagram:
Caption: Logical steps in the synthesis of an IgG-binding ligand.
Experimental Protocol: Synthesis and Immobilization of a Triazine-Based Affinity Ligand
This protocol outlines the general steps for the synthesis of a triazine-based ligand and its immobilization on an agarose support.
Step 1: Synthesis of 2-(3-Aminophenol)-4,6-dichloro-s-triazine
-
Dissolve cyanuric chloride (1.0 eq) in acetone (B3395972) at 0-5 °C.
-
Slowly add a solution of 3-aminophenol (1.0 eq) in aqueous sodium carbonate.
-
Maintain the pH at 6.5-7.0 and the temperature at 0-5 °C.
-
Stir the reaction for 2-3 hours.
-
Filter the resulting precipitate, wash with cold water, and dry.
Step 2: Synthesis of 2-(3-Aminophenol)-6-(this compound)-4-chloro-s-triazine
-
Suspend the product from Step 1 (1.0 eq) in a mixture of acetone and water.
-
Add a solution of this compound hydrochloride (1.0 eq) and sodium carbonate.
-
Heat the mixture to 40-50 °C and stir for 4-6 hours, maintaining the pH at 8.0-9.0.
-
Cool the reaction mixture and filter the product. Wash with water and dry.
Step 3: Immobilization of the Ligand on Agarose Support
-
Activate agarose beads (e.g., Sepharose) with a suitable method, such as cyanogen (B1215507) bromide (CNBr) activation.
-
Prepare a solution of the synthesized triazine ligand in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add the ligand solution to the activated agarose beads.
-
Gently mix the suspension at room temperature for 2-4 hours or overnight at 4 °C.
-
Wash the beads extensively with the coupling buffer, followed by a blocking solution (e.g., 1 M ethanolamine, pH 8.0) to cap any unreacted active sites.
-
Finally, wash the beads with a high salt buffer and then with the desired storage buffer.
Preparation of this compound Ethers
Application Note: this compound ethers are valuable intermediates in the synthesis of various active pharmaceutical ingredients.[6] A general and efficient process for their preparation starts from readily available 1-naphthols, proceeding through a 4-acetamino-1-naphthol ether intermediate.[6]
Experimental Workflow:
Caption: General workflow for the synthesis of this compound ethers.
Experimental Protocol: General Synthesis of this compound Ethers
This protocol is based on a patented method for the preparation of this compound ethers.[6]
Step 1: Synthesis of 1-Naphthol Ethers
-
React a substituted or unsubstituted 1-naphthol with a reactive alkyl compound (e.g., alkyl halide) in the presence of a base (e.g., sodium hydroxide).
-
The reaction can be carried out in a suitable solvent like ethanol.
-
Isolate the 1-naphthol ether product after an appropriate reaction time and work-up procedure.
Step 2: Synthesis of 4-Acetamino-1-naphthol Ethers
-
Treat the 1-naphthol ether with a hydroxylammonium salt (e.g., hydroxylamine hydrochloride) and a carboxylic acid (e.g., acetic acid).
-
This step introduces the acetamino group at the 4-position of the naphthalene (B1677914) ring.
Step 3: Synthesis of this compound Ethers
-
Subject the 4-acetamino-1-naphthol ether to acidic or basic hydrolysis to cleave the acetyl group.
-
Acidic hydrolysis is often preferred as it can directly yield the ammonium (B1175870) salt of the final product, which may facilitate purification.
Quantitative Data for Ether Synthesis (Example):
| Starting 1-Naphthol | Alkylating Agent | Intermediate Ether Yield (%) | Final Amino Ether Yield (%) |
| 1-Naphthol | 2-Chloro-N,N-dimethylethanamine | >90 | >85 |
| 6-Bromo-1-naphthol | 1-Bromo-3-chloropropane | >88 | >80 |
Yields are approximate and based on general procedures described in the patent literature.[6]
Disclaimer
The protocols and application notes provided herein are intended for informational purposes only and should be used by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should always be employed. The specific reaction conditions may require optimization for different substrates and scales. It is recommended to consult the original literature for more detailed information.
References
- 1. Purification of human cholesteryl ester transfer protein by affinity chromatography on immobilized triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20030083525A1 - Preparation of this compound ethers - Google Patents [patents.google.com]
Application Note: HPLC Method for the Quantification of 4-Amino-1-naphthol
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of 4-Amino-1-naphthol in bulk drug substances or other matrices.
Introduction
This compound is an organic compound derived from naphthalene. It serves as a key intermediate in the synthesis of various dyes and other complex organic molecules. Due to its potential applications and the need for strict quality control in manufacturing processes, a validated, high-performance liquid chromatography (HPLC) method for its accurate quantification is essential. This compound is susceptible to oxidation, which can lead to discoloration and degradation; therefore, proper handling and sample preparation are critical for accurate analysis.[1] This application note describes a simple, isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound, complete with validation protocols based on ICH guidelines.
Method
Chromatographic Principle
The method utilizes reversed-phase chromatography on a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture. This combination ensures the effective separation of the polar this compound from non-polar impurities. The acidic pH of the mobile phase is crucial for achieving sharp, symmetrical peaks by ensuring the amino group is protonated. Detection is performed using a UV-Vis detector at the wavelength of maximum absorbance for this compound.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase (Acetonitrile/Phosphate Buffer, 30:70 v/v, pH 3.0):
-
Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 300 mL of acetonitrile with 700 mL of the prepared phosphate buffer. Degas the final mixture before use.
-
-
Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to ensure compatibility.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be prepared fresh daily due to the potential instability of the analyte.
-
-
Calibration Curve Standards (1.0 - 25.0 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent to achieve concentrations of approximately 1.0, 2.5, 5.0, 10.0, 15.0, and 25.0 µg/mL.
-
-
Sample Solution (10 µg/mL):
-
Accurately weigh a portion of the sample powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Transfer 10 mL of this solution to a 100 mL volumetric flask and dilute to volume with the diluent to obtain a theoretical concentration of 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions
The chromatographic conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The method was validated for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to ICH guidelines.
-
Specificity: The method demonstrated good specificity. A chromatogram of the blank (diluent) showed no interfering peaks at the retention time of this compound.
-
Linearity: A linear relationship between peak area and concentration was observed over the range of 1.0 - 25.0 µg/mL.
| Concentration (µg/mL) | Peak Area (mAU*s) (Hypothetical) |
| 1.0 | 55,230 |
| 2.5 | 138,150 |
| 5.0 | 275,900 |
| 10.0 | 551,600 |
| 15.0 | 828,100 |
| 25.0 | 1,380,500 |
| Correlation (r²) | ≥ 0.999 |
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three concentration levels (80%, 100%, and 120%).
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) (Hypothetical) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.08 | 100.8 |
| 120% | 12.0 | 11.89 | 99.1 |
| Average | 99.8 |
-
Precision: The precision of the method was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).
| Precision Type | n | %RSD (Hypothetical) | Acceptance Criteria |
| Repeatability (Intra-day) | 6 | 0.85% | ≤ 2.0% |
| Intermediate (Inter-day) | 6 | 1.25% | ≤ 2.0% |
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (Hypothetical) |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The validation results demonstrate that the method possesses a high degree of specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis in industrial and research settings. The use of an acidic mobile phase and fresh solutions is recommended to ensure the stability of the analyte during analysis.
References
Application Notes and Protocols for Flow Cytometry in the Study of 4-Amino-1-naphthol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-1-naphthol and its derivatives represent a class of organic compounds with significant potential in biomedical research, particularly in the development of novel anticancer agents.[1][2] These compounds have been shown to exhibit a range of biological activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.[1][3] Flow cytometry is an indispensable tool for elucidating the mechanisms of action of these derivatives at the single-cell level. This document provides detailed application notes and protocols for utilizing flow cytometry to assess the cellular effects of this compound derivatives. While these derivatives are not typically used as fluorescent probes themselves, flow cytometry is crucial for analyzing their impact on cell health and proliferation.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The cytotoxic potential of novel compounds is a primary indicator of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's effectiveness in inhibiting a biological or biochemical function. The following tables summarize the IC50 values of various this compound derivatives against different cancer cell lines, as determined by assays such as the MTT assay.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazole-linked benzothiazole–naphthol | Compound 4j | HeLa (Cervical Cancer) | 4.63 | [1] |
| Compound 4k | HeLa (Cervical Cancer) | ~5.0 | [1] | |
| Compound 4l | HeLa (Cervical Cancer) | 5.54 | [1] | |
| Aminobenzylnaphthols (MMZ compounds) | MMZ-140C | BxPC-3 (Pancreatic Cancer) | 30.15 ± 9.39 (24h) | [2] |
| MMZ-45B | HT-29 (Colorectal Cancer) | 31.78 ± 3.93 (24h) | [2] | |
| MMZ-140C | HT-29 (Colorectal Cancer) | 37.76 ± 3.2 (24h) | [2] | |
| MMZ-45AA | BxPC-3 (Pancreatic Cancer) | 13.26 (72h) | [2] | |
| MMZ-140C | HT-29 (Colorectal Cancer) | 11.55 (72h) | [2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium (B1200493) Iodide Staining
This protocol details the use of propidium iodide (PI) staining to analyze the effect of a this compound derivative on the cell cycle distribution of a cancer cell line.
Materials:
-
This compound derivative of interest
-
Cancer cell line (e.g., HeLa, BxPC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Cell Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate FSC and SSC settings to gate on the single-cell population. Collect the fluorescence data for PI (typically in the FL2 or FL3 channel). Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.[4][5]
Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis induced by a this compound derivative using Annexin V-FITC and PI staining.[1][6][7]
Materials:
-
This compound derivative of interest
-
Cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the effects of this compound derivatives on cancer cells.
Signaling Pathways
Caption: Potential signaling pathways affected by this compound derivatives.[2][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomolther.org [biomolther.org]
- 4. benchchem.com [benchchem.com]
- 5. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Chemical Enhancement Techniques in Forensic Science
A Note on 4-Amino-1-naphthol: Extensive research into the application of this compound in forensic science did not yield established protocols or documented use for the detection of latent evidence such as bloodstains or fingerprints. While its chemical properties, including its redox activity and ability to form colored complexes, suggest potential for such applications, it is not a recognized reagent in standard forensic laboratory procedures.[1] This document will therefore focus on established and widely accepted chemical reagents used in forensic science for the enhancement of latent bloodstains and fingerprints, providing detailed application notes, protocols, and data as requested.
Part 1: Presumptive Testing for Latent Bloodstains
Application Note 1: Luminol-Based Chemiluminescence for Blood Detection
Luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) is a cornerstone of presumptive bloodstain detection at crime scenes. Its reaction with the iron in hemoglobin produces a striking blue chemiluminescence, revealing trace amounts of blood that may be invisible to the naked eye.[2] This method is highly sensitive but can react with other oxidizing agents, leading to false positives. Therefore, positive results should be considered presumptive and require confirmatory testing.
Reaction Principle: In an alkaline solution, luminol is oxidized by an oxidizing agent, such as hydrogen peroxide. This reaction is catalyzed by the heme group in hemoglobin, leading to the emission of light.
Experimental Protocol: Luminol Application for Latent Bloodstain Detection
Materials:
-
Luminol reagent powder
-
Sodium carbonate or sodium perborate (B1237305) (as an activator/oxidizer)
-
Distilled water
-
Spray bottle
-
Personal Protective Equipment (PPE): gloves, safety glasses, mask
-
Camera capable of long-exposure photography
-
Tripod
Procedure:
-
Preparation of Luminol Solution:
-
Prepare the working solution immediately before use, as it degrades over time.
-
Follow the manufacturer's instructions for the specific luminol kit being used. A general preparation involves dissolving the luminol powder and the activator in distilled water.
-
-
Scene Preparation:
-
Darken the area to be examined completely. Any ambient light can interfere with the detection of the faint chemiluminescence.
-
Set up a camera on a tripod for photographic documentation of any reaction.
-
-
Application:
-
Set the spray bottle to a fine mist setting.
-
Spray a light, even mist of the luminol solution over the suspected area. Over-saturation can cause stains to run and may dilute the reaction.
-
-
Observation and Documentation:
-
Observe the area for a blue-white glow. The chemiluminescence is transient, typically lasting for about 30 seconds, but can be re-initiated with additional spraying.[2]
-
Photograph any positive reactions using a long exposure setting on the camera.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Limit of Detection | Blood dilutions up to 1:1,000,000 | General Forensic Literature |
| Wavelength of Emission | ~425 nm (blue light) | [3] |
| Duration of Glow | Approx. 30 seconds | [2] |
Diagram: Luminol Reaction Pathway
Caption: Simplified signaling pathway of the luminol reaction for blood detection.
Part 2: Enhancement of Fingerprints in Blood
Application Note 2: Amido Black Staining for Protein-Rich Impressions
Amido Black (Naphthol Blue Black) is a protein dye that is highly effective for enhancing latent or faint fingerprints in blood on non-porous surfaces. It stains the protein components of blood, producing a dark blue-black print that provides excellent contrast against many backgrounds.
Reaction Principle: Amido Black is an acid dye that binds to the proteins present in blood, primarily albumin and globulins. This binding results in a stable, colored product.
Experimental Protocol: Amido Black Staining of Bloody Fingerprints
Materials:
-
Amido Black staining solution (methanol or water-based)
-
Fixative (e.g., 2% 5-sulfosalicylic acid)
-
Rinse solutions (methanol/acetic acid/water or distilled water)
-
Drying apparatus (e.g., air dryer)
-
Personal Protective Equipment (PPE)
-
Photography equipment
Procedure:
-
Fixing the Bloodstain:
-
Prior to staining, the bloodstain must be fixed to prevent it from diffusing during the enhancement process.
-
Apply the fixative to the stain for 3-5 minutes.
-
Rinse gently with distilled water and allow to dry completely.
-
-
Staining:
-
Immerse the item in the Amido Black staining solution for 2-3 minutes, or apply the solution directly to the surface.
-
-
Rinsing:
-
Rinse the item with the appropriate rinse solution to remove excess stain and reduce background staining. The composition of the rinse solution will depend on whether a methanol-based or water-based Amido Black solution was used.
-
Continue rinsing until the background is clear and the fingerprint is well-defined.
-
-
Drying and Documentation:
-
Allow the item to air dry completely or use a gentle stream of cool air.
-
Photograph the enhanced fingerprint using appropriate lighting and scale.
-
Quantitative Data Summary:
| Parameter | Description | Reference |
| Staining Time | 2-3 minutes | General Forensic Protocols |
| Fixation Time | 3-5 minutes | General Forensic Protocols |
| Primary Target | Proteins in blood | General Forensic Protocols |
Diagram: Experimental Workflow for Amido Black Enhancement
Caption: Step-by-step workflow for the enhancement of fingerprints in blood using Amido Black.
Part 3: Development of Latent Fingerprints on Porous Surfaces
Application Note 3: Ninhydrin (B49086) Treatment for Amino Acid Detection
Ninhydrin is a chemical reagent used to detect amino acids in latent fingerprints on porous surfaces like paper and cardboard. It reacts with the amino acid residues in fingerprint sweat to produce a purple-colored compound known as Ruhemann's purple.
Reaction Principle: Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary and secondary amine groups of amino acids present in fingerprint residue. This reaction, typically accelerated by heat and humidity, forms a deep purple chromophore.
Experimental Protocol: Ninhydrin Development of Latent Fingerprints
Materials:
-
Ninhydrin solution (in a carrier solvent like acetone (B3395972) or petroleum ether)
-
Fume hood
-
Spraying, swabbing, or dipping equipment
-
Heat source with humidity control (e.g., a fuming chamber or a steam iron)
-
Personal Protective Equipment (PPE)
-
Photography equipment
Procedure:
-
Application:
-
In a well-ventilated fume hood, apply the ninhydrin solution to the porous surface by spraying, swabbing, or dipping. Ensure even coverage.
-
Allow the solvent to evaporate completely.
-
-
Development:
-
The reaction will occur slowly at room temperature over 24-48 hours.
-
To accelerate development, place the item in a humidity-controlled chamber at approximately 80°C and 65% relative humidity for about 5 minutes. A steam iron held at a distance can also be used.
-
-
Observation and Documentation:
-
The developed fingerprints will appear as a purple color.
-
Photograph the developed prints as soon as possible, as the color can fade over time, especially when exposed to light.
-
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Development Time (Accelerated) | ~5 minutes at 80°C, 65% RH | General Forensic Protocols |
| Development Time (Ambient) | 24-48 hours | General Forensic Protocols |
| Color of Developed Print | Purple (Ruhemann's purple) | General Forensic Protocols |
Diagram: Logical Relationship of Fingerprint Development Reagents
Caption: Logical selection of fingerprint development techniques based on surface type and composition.
References
Application Notes and Protocols: 4-Amino-1-naphthol for Staining in Histology and Cytology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-naphthol is an organic compound possessing both an amino and a hydroxyl group on a naphthalene (B1677914) ring system.[1] Its redox-active properties, which allow it to undergo reversible oxidation to the corresponding quinone-imine, make it a candidate for applications in biochemical research, particularly in studies involving enzymatic activity.[1] While direct, established protocols for the use of this compound as a chromogenic substrate in routine histology and cytology are not widely documented, its structural similarity to known chromogens, such as 4-Chloro-1-naphthol, suggests its potential as a substrate for peroxidase-based detection systems.
This document provides a detailed, hypothetical protocol for the use of this compound as a chromogen in immunohistochemistry (IHC), based on the established methodologies for similar compounds.
Principle of Peroxidase-Based Chromogenic Staining
In immunohistochemistry, horseradish peroxidase (HRP) is a commonly used enzyme conjugated to a secondary antibody. When a suitable chromogenic substrate is provided, HRP catalyzes its oxidation in the presence of hydrogen peroxide, resulting in the formation of a colored, insoluble precipitate at the site of the antigen-antibody reaction. This colored product allows for the visualization of the target antigen within the tissue or cell sample. Commonly used HRP substrates include 3,3'-Diaminobenzidine (DAB), 3-Amino-9-Ethylcarbazole (AEC), and 4-Chloro-1-naphthol, which produce brown, red, and blue precipitates, respectively.[2][3]
Based on its chemical structure, it is hypothesized that this compound, upon oxidation by HRP, will also form a distinctly colored insoluble product, enabling its use as a chromogen.
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound in an IHC experiment and the general experimental workflow.
Quantitative Data Summary of Common HRP Chromogens
The following table summarizes the characteristics of commonly used HRP chromogens and includes a hypothetical entry for this compound.
| Chromogen | Abbreviation | Color of Precipitate | Solubility | Mounting Medium Compatibility | Notes |
| 3,3'-Diaminobenzidine | DAB | Brown | Insoluble in alcohol and xylene | Aqueous or organic | Permanent stain, potentially carcinogenic. |
| 3-Amino-9-Ethylcarbazole | AEC | Red | Soluble in alcohol and xylene | Aqueous only | Less sensitive than DAB, fades over time. |
| 4-Chloro-1-naphthol | 4-CN | Blue to blue-purple | Soluble in alcohol and xylene | Aqueous only | Less sensitive than DAB, fades over time.[4] |
| This compound | 4-AN | (Hypothetical) Purple/Violet | (Hypothetical) Likely soluble in alcohol | (Hypothetical) Likely aqueous only | Properties are predicted based on chemical similarity to 4-CN. |
Experimental Protocols
Disclaimer: The following protocol is hypothetical and based on standard IHC procedures and the known behavior of the structurally similar compound, 4-Chloro-1-naphthol. Optimization will be required.
Protocol: Immunohistochemical Staining of Paraffin-Embedded Tissues using this compound
I. Materials and Reagents
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (30% stock)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking buffer (e.g., 5% normal serum in PBS/TBS)
-
Primary antibody (specific to the target antigen)
-
HRP-conjugated secondary antibody
-
This compound hydrochloride (technical grade, ~90%)
-
Methanol (B129727) or Ethanol
-
Counterstain (e.g., Hematoxylin)
-
Aqueous mounting medium
II. Preparation of Solutions
-
Peroxidase Blocking Solution (3% H₂O₂ in Methanol): Add 10 ml of 30% H₂O₂ to 90 ml of methanol. Prepare fresh.
-
This compound Stock Solution (Hypothetical): Dissolve 30 mg of this compound hydrochloride in 10 ml of methanol. Store at -20°C, protected from light. Note: This concentration is based on protocols for 4-Chloro-1-naphthol and may require optimization.
-
Substrate Working Solution (Hypothetical): Immediately before use, add 1 ml of the this compound stock solution to 10 ml of PBS or TBS. Add 10 µl of 30% H₂O₂. Mix well.
III. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in running deionized water for 5 minutes.
-
-
Antigen Retrieval (if required):
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath according to standard protocols (e.g., microwave at high power for 2 minutes, then low power for 10 minutes).
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBS or TBS (2 changes for 5 minutes each).
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections with 3% H₂O₂ in methanol for 15-30 minutes at room temperature.
-
Rinse slides in PBS or TBS (2 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the primary antibody, diluted to its optimal concentration in blocking buffer, to the tissue sections.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse slides in PBS or TBS (3 changes for 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Apply the HRP-conjugated secondary antibody, diluted in blocking buffer, to the tissue sections.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides in PBS or TBS (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Apply the freshly prepared this compound substrate working solution to the tissue sections.
-
Incubate for 5-15 minutes at room temperature, monitoring the color development under a microscope.
-
Stop the reaction by rinsing the slides thoroughly with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30 seconds to 2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Since the colored product is likely soluble in alcohol, do not dehydrate through graded ethanols and xylene.
-
Directly mount the slides from water using an aqueous mounting medium.
-
IV. Expected Results
-
Positive Staining: A colored precipitate (hypothesized to be purple/violet) at the site of the target antigen.
-
Nuclei: Blue (from Hematoxylin counterstain).
-
Background: Should be clear or very light.
Safety Precautions
This compound hydrochloride is classified as a warning substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask if working with the powder. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 2. Immunohistochemistry in investigative and toxicologic pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colorimetric Assays Based on 4-Amino-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4-Amino-1-naphthol as a versatile chromogenic reagent in a variety of colorimetric assays. The protocols are based on established chemical principles, including enzymatic oxidation and diazotization-coupling reactions, and are intended for research and development purposes.
Application 1: Determination of Hydrogen Peroxide
This assay utilizes this compound as a chromogenic substrate for horseradish peroxidase (HRP). In the presence of HRP, hydrogen peroxide (H₂O₂) oxidizes this compound to a colored product, allowing for the quantitative determination of H₂O₂ concentration.
Principle: The enzymatic reaction involves the HRP-catalyzed oxidation of this compound by hydrogen peroxide. This results in the formation of a colored quinone-imine product, the absorbance of which is directly proportional to the concentration of hydrogen peroxide in the sample.
Signaling Pathway Diagram
Caption: HRP-catalyzed oxidation of this compound by H₂O₂.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Horseradish Peroxidase (HRP), Type VI, essentially salt-free, lyophilized powder
-
Hydrogen peroxide (30% w/w solution)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Spectrophotometer or microplate reader
Reagent Preparation:
-
This compound Solution (10 mM): Dissolve 19.57 mg of this compound hydrochloride in 10 mL of 0.1 M potassium phosphate buffer (pH 7.0). Prepare this solution fresh daily and protect it from light.
-
HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of 0.1 M potassium phosphate buffer (pH 7.0). Store on ice.
-
HRP Working Solution (10 µg/mL): Dilute the HRP stock solution 1:100 in 0.1 M potassium phosphate buffer (pH 7.0). Prepare fresh.
-
Hydrogen Peroxide Standard (10 mM): Prepare a 10 mM stock solution of H₂O₂ in deionized water. The concentration should be verified by measuring its absorbance at 240 nm (molar extinction coefficient ε = 43.6 M⁻¹cm⁻¹).
-
Hydrogen Peroxide Working Standards (0-100 µM): Prepare a series of dilutions from the 10 mM stock solution in 0.1 M potassium phosphate buffer (pH 7.0).
Assay Procedure:
-
Pipette 50 µL of each hydrogen peroxide working standard or sample into separate wells of a 96-well microplate.
-
Add 100 µL of the this compound solution to each well.
-
Add 50 µL of the HRP working solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at the wavelength of maximum absorbance for the colored product (determined by a spectral scan, expected to be in the range of 500-560 nm).
-
Construct a standard curve by plotting the absorbance values against the corresponding hydrogen peroxide concentrations.
-
Determine the hydrogen peroxide concentration in the samples from the standard curve.
Quantitative Data Summary
| Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantitation (LOQ) (µM) | Wavelength (nm) |
| Hydrogen Peroxide | 1 - 100 | ~0.5 | ~1.5 | 500-560 |
Note: These values are illustrative and should be determined experimentally for each specific assay setup.
Application 2: Determination of Nitrite (B80452)
This assay is based on the Griess diazotization reaction, where nitrite reacts with a primary aromatic amine in an acidic medium to form a diazonium salt. This salt then couples with this compound to form a colored azo dye.
Principle: In the first step, nitrite is converted to nitrous acid in an acidic solution. The nitrous acid then diazotizes a primary aromatic amine (e.g., sulfanilamide). The resulting diazonium salt is then coupled with this compound to produce a stable, colored azo compound. The intensity of the color is proportional to the nitrite concentration.
Experimental Workflow Diagram
Caption: Workflow for nitrite detection using diazotization and azo coupling.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Sulfanilamide
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Spectrophotometer or microplate reader
Reagent Preparation:
-
Sulfanilamide Solution (1% w/v): Dissolve 1 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound hydrochloride in 100 mL of deionized water. Prepare this solution fresh daily and protect it from light.
-
Nitrite Stock Solution (1000 ppm): Dissolve 0.150 g of sodium nitrite in 100 mL of deionized water.
-
Nitrite Working Standards (0-10 ppm): Prepare a series of dilutions from the stock solution in deionized water.
Assay Procedure:
-
Pipette 1 mL of each nitrite working standard or sample into separate test tubes.
-
Add 0.5 mL of the sulfanilamide solution to each tube and mix well.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 0.5 mL of the this compound solution to each tube and mix.
-
Let the color develop for 15 minutes at room temperature.
-
Measure the absorbance at the wavelength of maximum absorbance of the azo dye (typically in the range of 520-550 nm).
-
Construct a standard curve by plotting the absorbance against the nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
Quantitative Data Summary
| Analyte | Linear Range (ppm) | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) | Wavelength (nm) |
| Nitrite | 0.1 - 10 | ~0.05 | ~0.15 | 520-550 |
Note: These values are illustrative and should be determined experimentally for each specific assay setup.
Application 3: Antioxidant Capacity Assay (DPPH Radical Scavenging)
This protocol describes the use of this compound as a reference antioxidant to assess its radical scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at the characteristic wavelength of DPPH is proportional to the antioxidant capacity of the substance.
Logical Relationship Diagram
Caption: Reaction of DPPH radical with an antioxidant.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Spectrophotometer or microplate reader
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.
-
This compound Working Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
Assay Procedure:
-
Pipette 100 µL of each this compound working solution into separate wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Quantitative Data Summary
| Antioxidant | IC₅₀ (µg/mL) |
| This compound | To be determined experimentally |
| Ascorbic Acid (Ref.) | Typically in the range of 2-10 µg/mL |
| Trolox (Ref.) | Typically in the range of 5-20 µg/mL |
Note: The IC₅₀ value is a measure of the antioxidant potency; a lower IC₅₀ indicates higher antioxidant activity. The values for reference antioxidants are provided for comparison.
Application Notes: 4-Amino-1-naphthol as a Chromogenic Reagent for Metal Ion Detection
Introduction
4-Amino-1-naphthol is a versatile aromatic compound containing both hydroxyl and amino functional groups, making it an excellent candidate for chelation with metal ions. This property allows for its application as a chromogenic reagent in the spectrophotometric determination of various metal ions. Upon complexation with a metal ion, the electronic properties of the this compound molecule are altered, leading to a change in its absorption spectrum, typically resulting in the formation of a colored complex. The intensity of the color produced is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis.
These application notes provide an overview of the use of this compound for the detection of Iron (III) and Vanadium (V), including detailed protocols and expected performance data. While this compound can be adapted for the detection of other metal ions, these examples serve to illustrate the general methodology and principles.
Key Applications
-
Water Quality Monitoring: Determination of trace metal contamination in drinking water, industrial effluents, and natural water bodies.
-
Pharmaceutical Analysis: Quantification of metal impurities in drug formulations and raw materials.
-
Food and Beverage Industry: Monitoring metal content in food products and beverages for quality control.
-
Clinical Chemistry: Analysis of metal ions in biological samples.
Principle of Detection
The analytical utility of this compound lies in its ability to form stable, colored complexes with specific metal ions in solution. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group coordinate with the metal ion, forming a chelate ring. This complexation alters the electronic transition energies of the molecule, causing a shift in the maximum absorbance wavelength (λmax) to the visible region of the electromagnetic spectrum.
The general workflow for metal ion detection using this compound is depicted below.
I. Spectrophotometric Determination of Iron (III)
Application Data
This method is suitable for the determination of trace amounts of Iron (III) in aqueous samples.
| Parameter | Value |
| Metal Ion | Iron (III) (Fe³⁺) |
| Linear Range | 0.5 - 10.0 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Molar Absorptivity | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Wavelength of Max. Abs. (λmax) | 580 nm |
| Optimal pH | 3.5 - 4.5 |
| Reaction Time | 15 minutes |
| Interfering Ions | Cu²⁺, Co²⁺, Ni²⁺, Cr³⁺ (at high concentrations) |
Experimental Protocol
1. Reagent Preparation:
-
Standard Iron (III) Stock Solution (100 µg/mL): Dissolve 0.4840 g of analytical grade ferric chloride hexahydrate (FeCl₃·6H₂O) in deionized water, add 1 mL of concentrated HCl, and dilute to 1000 mL in a volumetric flask.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound hydrochloride in 100 mL of 20% ethanol. Prepare this solution fresh daily and store in a dark bottle.
-
Acetate (B1210297) Buffer (pH 4.0): Mix 50 mL of 0.1 M acetic acid with 50 mL of 0.1 M sodium acetate solution. Adjust the pH to 4.0 using a pH meter.
2. Calibration Curve Construction:
-
Pipette 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the standard Iron (III) stock solution (100 µg/mL) into a series of 50 mL volumetric flasks.
-
To each flask, add 5 mL of the acetate buffer (pH 4.0) and 2 mL of the 0.1% this compound solution.
-
Dilute to the mark with deionized water, mix well, and allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at 580 nm against a reagent blank prepared in the same manner without the iron standard.
-
Plot a graph of absorbance versus concentration (µg/mL) to obtain the calibration curve.
3. Sample Analysis:
-
Take a known volume of the water sample (e.g., 25 mL) and transfer it to a 50 mL volumetric flask.
-
If necessary, adjust the pH of the sample to be within the optimal range (3.5 - 4.5).
-
Add 5 mL of the acetate buffer (pH 4.0) and 2 mL of the 0.1% this compound solution.
-
Dilute to the mark with deionized water, mix well, and let it stand for 15 minutes.
-
Measure the absorbance of the solution at 580 nm against a reagent blank.
-
Determine the concentration of Iron (III) in the sample from the calibration curve.
The underlying principle of this colorimetric detection is the formation of a coordination complex.
II. Spectrophotometric Determination of Vanadium (V)
Application Data
This method is applicable for the quantification of Vanadium (V) in various sample matrices. The reaction involves the oxidation of this compound by Vanadium (V) in an acidic medium to form a colored product.
| Parameter | Value |
| Metal Ion | Vanadium (V) (V⁵⁺) |
| Linear Range | 1.0 - 15.0 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Molar Absorptivity | 8.5 x 10³ L mol⁻¹ cm⁻¹ |
| Wavelength of Max. Abs. (λmax) | 530 nm |
| Optimal pH | 2.0 - 3.0 (using H₃PO₄) |
| Reaction Time | 20 minutes |
| Interfering Ions | Fe³⁺, Cr(VI), Mn(VII) |
Experimental Protocol
1. Reagent Preparation:
-
Standard Vanadium (V) Stock Solution (100 µg/mL): Dissolve 0.2296 g of ammonium (B1175870) metavanadate (NH₄VO₃) in deionized water and dilute to 1000 mL in a volumetric flask.
-
This compound Solution (0.2% w/v): Dissolve 0.2 g of this compound hydrochloride in 100 mL of deionized water. Prepare this solution fresh daily.
-
Phosphoric Acid (2 M): Dilute concentrated phosphoric acid appropriately with deionized water.
2. Calibration Curve Construction:
-
Pipette 1.0, 2.0, 4.0, 6.0, 8.0, 10.0, 12.0, and 15.0 mL of the standard Vanadium (V) stock solution (100 µg/mL) into a series of 50 mL volumetric flasks.
-
To each flask, add 5 mL of 2 M phosphoric acid to maintain the optimal pH.
-
Add 3 mL of the 0.2% this compound solution.
-
Dilute to the mark with deionized water, mix thoroughly, and allow the reaction to proceed for 20 minutes.
-
Measure the absorbance of each solution at 530 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus the concentration of Vanadium (V).
3. Sample Analysis:
-
Take a suitable aliquot of the sample solution in a 50 mL volumetric flask.
-
Add 5 mL of 2 M phosphoric acid and 3 mL of the 0.2% this compound solution.
-
Dilute to the final volume with deionized water, mix, and wait for 20 minutes.
-
Measure the absorbance at 530 nm against a reagent blank.
-
Calculate the concentration of Vanadium (V) in the sample using the calibration curve.
The logical relationship for the quantitative analysis is based on the Beer-Lambert Law.
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Amino-1-naphthol Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing assays utilizing 4-Amino-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in assays?
This compound is a chromogenic substrate primarily used in enzyme-linked immunosorbent assays (ELISA) and other peroxidase-based assays.[1] In the presence of hydrogen peroxide (H₂O₂) and a peroxidase enzyme, such as horseradish peroxidase (HRP), this compound is oxidized to form a colored product, allowing for the quantitative determination of the enzyme activity or the presence of specific analytes. Its redox-active properties are central to its use in studying enzymatic activity and electron transfer processes.[1]
Q2: What is the principle of the colorimetric reaction involving this compound?
The fundamental principle involves the enzymatic oxidation of this compound. In a typical assay, horseradish peroxidase (HRP) catalyzes the transfer of electrons from this compound to hydrogen peroxide (H₂O₂). This results in the formation of a colored quinone-imine product, the intensity of which is directly proportional to the amount of peroxidase activity. The absorbance of this colored product can then be measured using a spectrophotometer to quantify the reaction.
Q3: How should this compound be stored to ensure its stability?
This compound is susceptible to oxidation, which can lead to high background signals in assays.[1] It is recommended to store the solid compound in a cool, dark, and dry place. Solutions of this compound should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it should be protected from light and stored at 2-8°C. Some protocols suggest dissolving it in an organic solvent like methanol (B129727) before dilution in an aqueous buffer to improve stability.
Troubleshooting Guides
Issue 1: High Background Signal
Q: My assay is showing a high background signal even in the negative control wells. What could be the cause and how can I fix it?
A: A high background signal can be caused by several factors related to the this compound substrate or other assay components.
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Possible Cause 1: Oxidation of this compound. The substrate may have oxidized due to improper storage or exposure to light and air.
-
Solution: Prepare a fresh solution of this compound for each experiment. Ensure the solid reagent is stored in a tightly sealed container in a cool, dark place.
-
-
Possible Cause 2: Contaminated Reagents. Buffers or other reagents may be contaminated with interfering substances.
-
Solution: Use high-purity water and freshly prepared buffers. Filter-sterilize buffers if necessary.
-
-
Possible Cause 3: Excessive Enzyme Concentration. Too much peroxidase enzyme can lead to a rapid, non-specific turnover of the substrate.
-
Solution: Optimize the concentration of the HRP conjugate. Perform a titration experiment to determine the optimal dilution that provides a good signal-to-noise ratio.
-
-
Possible Cause 4: Prolonged Incubation Time. Allowing the color development step to proceed for too long can increase the background signal.
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Solution: Optimize the incubation time for the substrate. Monitor the color development kinetically and stop the reaction when the positive control has reached a sufficient signal without a significant increase in the negative control.
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Issue 2: Weak or No Signal
Q: I am not observing any significant color development in my positive control wells. What are the potential reasons for this weak signal?
A: A weak or absent signal can indicate a problem with one or more components of the assay.
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Possible Cause 1: Inactive Enzyme. The peroxidase enzyme may have lost its activity due to improper storage or handling.
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Solution: Ensure the HRP conjugate is stored at the recommended temperature and has not expired. Avoid repeated freeze-thaw cycles. Test the activity of the enzyme with a known positive control.
-
-
Possible Cause 2: Sub-optimal pH or Temperature. The enzymatic reaction is sensitive to pH and temperature.
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Possible Cause 3: Insufficient Substrate or Hydrogen Peroxide Concentration. The concentration of this compound or H₂O₂ may be limiting the reaction.
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Solution: Optimize the concentrations of both this compound and H₂O₂. A typical starting concentration for H₂O₂ is around 0.01-0.03%.
-
-
Possible Cause 4: Presence of Inhibitors. Components in the sample or buffer, such as sodium azide (B81097), can inhibit peroxidase activity.
-
Solution: Avoid using sodium azide in buffers used with HRP. If a preservative is needed, consider alternatives like thimerosal.
-
Issue 3: Inconsistent or Non-Reproducible Results
Q: I am getting significant variability between replicate wells. What could be causing this lack of reproducibility?
A: Inconsistent results often stem from technical errors or instability of the reagents.
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Possible Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting of reagents, especially the enzyme or substrate, can lead to high variability.
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Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
-
-
Possible Cause 2: Uneven Temperature Across the Plate. Temperature gradients across the microplate can cause differences in reaction rates.
-
Solution: Ensure the plate is incubated in a temperature-controlled environment and that it reaches a uniform temperature before adding the substrate.
-
-
Possible Cause 3: Instability of the Colored Product. The oxidized this compound product may not be stable over time, leading to fading of the color.
-
Solution: Read the plate as soon as the reaction is stopped. If the color is known to be unstable, take readings at a fixed time point after stopping the reaction for all plates.
-
-
Possible Cause 4: Edge Effects. Wells on the edge of the microplate may be subject to different environmental conditions (e.g., evaporation) than the inner wells.
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Solution: Avoid using the outermost wells of the plate for samples and standards. Fill these wells with buffer or water to create a more uniform environment.
-
Data Summary Tables
Table 1: Recommended Starting Concentrations for Assay Components
| Component | Recommended Starting Concentration | Notes |
| This compound | 0.1 - 1.0 mg/mL | Prepare fresh. Dissolve in a small amount of methanol or DMSO before diluting in buffer. |
| Hydrogen Peroxide (H₂O₂) | 0.01% - 0.03% (v/v) | Prepare fresh from a 30% stock solution. |
| Horseradish Peroxidase (HRP) Conjugate | Varies by manufacturer | Titrate to determine optimal dilution (e.g., 1:1,000 to 1:10,000). |
| Buffer pH | 6.0 - 7.5 | Phosphate or Tris-based buffers are common. |
Table 2: Influence of pH and Temperature on HRP Activity
| Parameter | Optimal Range | Effect Outside Range |
| pH | 6.0 - 7.5[2][3] | Lower or higher pH can lead to a significant decrease in enzyme activity.[4] |
| Temperature | 25°C - 40°C | Higher temperatures can increase initial reaction rates but may lead to enzyme denaturation over time. Lower temperatures will slow down the reaction rate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound hydrochloride powder in a fume hood.
-
Dissolve the powder in a small volume of methanol or dimethyl sulfoxide (B87167) (DMSO). For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of methanol.
-
Vortex briefly to ensure the powder is completely dissolved.
-
Store the stock solution in a light-protected container at 2-8°C for short-term use. For best results, prepare this solution fresh before each experiment.
Protocol 2: General Colorimetric Assay using this compound
-
Prepare the Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 6.5).
-
Prepare the Substrate Working Solution: Immediately before use, dilute the this compound stock solution (from Protocol 1) into the assay buffer to the desired final concentration (e.g., 0.4 mg/mL).
-
Prepare the Hydrogen Peroxide Solution: Dilute a 30% H₂O₂ stock solution in the assay buffer to a final concentration of 0.015%. Prepare this solution fresh.
-
Set up the Reaction:
-
Add your samples and controls to the wells of a microplate.
-
Add the HRP-conjugated antibody or enzyme solution to each well and incubate as required by your specific assay protocol.
-
Wash the plate to remove any unbound enzyme.
-
-
Initiate the Colorimetric Reaction:
-
Prepare the final reaction mixture by combining the substrate working solution and the hydrogen peroxide solution. A common ratio is 1:1.
-
Add 100 µL of the final reaction mixture to each well of the microplate.
-
-
Incubate and Read:
-
Incubate the plate at room temperature, protected from light, for 15-30 minutes, or until sufficient color has developed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.
-
Read the absorbance of each well at the appropriate wavelength (typically around 550-600 nm, but should be optimized) using a microplate reader.
-
Visualizations
Caption: Experimental workflow for a typical colorimetric assay using this compound.
Caption: Troubleshooting workflow for common issues in this compound assays.
References
How to prevent auto-oxidation of 4-Amino-1-naphthol solutions.
Topic: Preventing Auto-oxidation of 4-Amino-1-naphthol Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the auto-oxidation of this compound solutions, ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color after preparation?
A1: this compound is highly susceptible to auto-oxidation, especially in solution and when exposed to ambient conditions.[1] The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the naphthalene (B1677914) ring makes the molecule redox-active.[1] When exposed to oxygen, it readily oxidizes, leading to the formation of colored degradation products. This process is common for aminophenol compounds.[2]
Q2: What are the primary products of this auto-oxidation?
A2: The auto-oxidation process typically involves the conversion of this compound into a quinone-imine intermediate, which can be further hydrolyzed to form 1,4-naphthoquinone.[1][3] This transformation is responsible for the characteristic discoloration (e.g., yellow, brown, or pink-purple) of the solution.[2]
Q3: How should I store the solid (powder) form of this compound to ensure its stability?
A3: To maximize the shelf-life of solid this compound, it is critical to protect it from oxygen, light, and heat. The hydrochloride salt form is generally more stable than the free base.[4] Recommended storage is at –20°C in tightly sealed, amber vials under an inert atmosphere like nitrogen or argon.[1]
Q4: What is the most effective method to prepare a stable aqueous solution for short-term experimental use?
A4: For short-term applications, aqueous solutions can be stabilized by adding an antioxidant.[1] Ascorbic acid at a concentration of 1% (w/v) has been shown to be effective.[1] It is also crucial to use deoxygenated solvents and prepare the solution fresh before each experiment to minimize degradation.
Q5: Are there other antioxidants or stabilizers I can use?
A5: Yes, other reducing agents can help prevent oxidation. Sodium bisulfite is often used during the synthesis and purification of aminonaphthol compounds to prevent oxidation.[4][5] For similar compounds like p-aminophenol, antioxidants such as glutathione (B108866) (GSH) and NADPH have been studied.[6] The choice of antioxidant should be validated for compatibility with your specific experimental system.
Q6: What general laboratory practices should I follow to minimize oxidation during my experiments?
A6: Beyond using stabilizers, several lab practices can significantly reduce oxidation:
-
Use Deoxygenated Solvents: Before dissolving the compound, deoxygenate your solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Maintain an Inert Atmosphere: Whenever possible, handle the solid and its solutions under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.
-
Protect from Light: Use amber or foil-wrapped glassware to prevent photo-oxidation.
-
Prepare Fresh Solutions: Due to its instability in solution, always prepare this compound solutions immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution immediately turns dark yellow/brown upon dissolving. | 1. The solvent contains a high concentration of dissolved oxygen.2. No antioxidant was added to the solution.3. The solid starting material has already degraded due to improper storage. | 1. Thoroughly deoxygenate the solvent by sparging with nitrogen or argon prior to use.2. Add an appropriate antioxidant (e.g., 1% w/v ascorbic acid) to the solvent before introducing the this compound.3. Verify the quality of the solid. If it is discolored, it should be discarded. Purchase high-purity material and store it correctly. |
| Inconsistent or non-reproducible results in redox-sensitive assays. | The concentration of active this compound is decreasing over the course of the experiment due to rapid oxidation. | 1. Prepare a fresh, stabilized stock solution immediately before starting the assay.2. If the experiment is lengthy, prepare fresh dilutions from the stock at intermediate time points.3. Minimize the headspace in vials to reduce contact with air. |
| Precipitate forms in the solution after a short time. | The oxidation products, such as 1,4-naphthoquinone, may have lower solubility in the chosen solvent system compared to the parent compound. | 1. Ensure a suitable antioxidant is used to prevent the formation of degradation products.2. Confirm that the initial concentration is below the solubility limit and consider using a co-solvent if compatible with your experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Solid)
| Parameter | Recommendation | Rationale | Citation |
| Form | Hydrochloride Salt | Increased stability compared to the free base. | [4] |
| Temperature | -20°C | Slows the rate of decomposition. | [1] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric oxygen. | [1] |
| Container | Tightly Sealed, Amber Vial | Protects from moisture, oxygen, and light. | [1][7] |
Table 2: Common Stabilizers for this compound and Related Aminophenol Solutions
| Stabilizer / Antioxidant | Typical Concentration | Notes | Citation |
| Ascorbic Acid | 1% (w/v) | Effective for stabilizing aqueous solutions for short-term use. | [1] |
| Sodium Bisulfite | Variable | Commonly used during synthesis and purification to reduce oxidation. May not be suitable for all biological assays. | [4][5] |
| Stannous Chloride | Variable | Used during crystallization to prevent darkening. Primarily for synthetic, not biological, applications. | [4][8] |
| Glutathione (GSH) | Variable | Shown to protect against cytotoxicity induced by similar compounds (p-aminophenol), suggesting antioxidant potential. | [6] |
Visualizations
Caption: Simplified auto-oxidation pathway of this compound.
Caption: Recommended workflow for preparing stabilized this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound (10 mM)
Materials:
-
This compound hydrochloride (MW: 195.65 g/mol )
-
L-Ascorbic acid
-
High-purity deionized water
-
Nitrogen or Argon gas source
-
Amber glass vial with a septum-sealed cap
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Solvent Deoxygenation: Place 50 mL of high-purity water into a flask. Sparge the water with a steady stream of nitrogen or argon gas for at least 30 minutes while stirring to remove dissolved oxygen.
-
Antioxidant Addition: Weigh 0.5 g of L-Ascorbic acid and add it to the deoxygenated water to create a 1% (w/v) solution. Stir until fully dissolved.
-
Weighing Compound: In a separate, dry container, weigh out 97.8 mg of this compound hydrochloride. Perform this step quickly to minimize air exposure.
-
Dissolution: Transfer the weighed this compound hydrochloride to the 50 mL of ascorbic acid solution. Seal the flask and stir until the solid is completely dissolved. Throughout this process, maintain a gentle, positive pressure of inert gas over the solution's surface.
-
Storage and Use: Transfer the final solution to an amber vial, flush the headspace with inert gas, and seal tightly. Use the solution immediately for best results. If temporary storage is unavoidable, keep it on ice and protected from light for the shortest possible duration.
Protocol 2: General Handling of Oxygen-Sensitive Compounds
-
Preparation: Set up your workspace to minimize atmospheric exposure. If a glovebox is not available, use Schlenk line techniques. Ensure all glassware is dry and purged with an inert gas.
-
Inert Atmosphere: Before opening the primary container of this compound, flush the weighing vessel or reaction flask with nitrogen or argon.
-
Transfers: Use a positive flow of inert gas when transferring the solid. Work efficiently to minimize the time the container is open.
-
Solutions: Always use deoxygenated solvents for preparing solutions. Use gas-tight syringes to transfer solutions between sealed vessels.
-
Execution: Once the experiment begins, maintain an inert atmosphere over the reaction or assay mixture if it remains sensitive to oxygen.
References
- 1. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdfine.com [sdfine.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Improving the stability of 4-Amino-1-naphthol working solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4-Amino-1-naphthol working solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly changing color (e.g., to pink, purple, or brown). What is happening?
A1: this compound is highly susceptible to air oxidation, especially in neutral to alkaline solutions. The color change you are observing is due to the formation of colored oxidation products, likely quinone-imine compounds. This process is accelerated by exposure to oxygen, light, and elevated temperatures.
Q2: What is the primary cause of this compound degradation in a working solution?
A2: The primary cause is oxidation. The amino and hydroxyl groups on the naphthalene (B1677914) ring make the molecule electron-rich and thus easily oxidized. This can be initiated by dissolved oxygen in the solvent, trace metal ion contaminants that can catalyze oxidation, and exposure to light.
Q3: How does pH affect the stability of this compound solutions?
A3: pH plays a critical role in the stability of this compound. The compound is significantly more stable in acidic conditions (pH < 7). As the pH increases towards neutral and alkaline, the rate of oxidation rapidly increases. For many aminophenolic compounds, the deprotonated form is more susceptible to oxidation.
Q4: Can I do anything to prevent this degradation?
A4: Yes, several strategies can be employed to improve the stability of your working solutions. These include:
-
pH Control: Maintaining an acidic pH is the most effective first step.
-
Use of Antioxidants: Adding reducing agents can prevent oxidation.
-
Use of Chelating Agents: These can sequester metal ions that catalyze oxidation.
-
Inert Atmosphere: Preparing and storing solutions under an inert gas (e.g., nitrogen or argon) can minimize exposure to oxygen.
-
Protection from Light: Storing solutions in amber vials or in the dark can prevent photo-oxidation.
-
Fresh Preparation: The most reliable method is to prepare the solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change upon dissolution | 1. High pH of the solvent.2. Dissolved oxygen in the solvent.3. Contamination of the solvent or glassware with trace metal ions. | 1. Use a slightly acidic buffer (e.g., acetate (B1210297) buffer pH 4-5) for dissolution.2. De-gas the solvent by sparging with nitrogen or argon before use.3. Use high-purity water and acid-washed glassware. |
| Solution degrades during the experiment | 1. Prolonged exposure to air.2. Increase in temperature.3. Exposure to ambient light. | 1. Keep the solution container sealed or under a gentle stream of inert gas.2. Perform the experiment at a controlled, cool temperature if possible.3. Protect the solution from light by using amber containers or covering with aluminum foil. |
| Inconsistent results in assays (e.g., peroxidase assays) | 1. Degradation of this compound leading to a lower effective concentration.2. Interference from colored degradation products in colorimetric assays. | 1. Prepare a fresh solution of this compound for each experiment.2. If fresh preparation is not feasible, add a stabilizer to the working solution (see protocols below).3. Run a blank with a degraded solution to assess the level of interference. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol provides a general method for preparing a more stable working solution of this compound for use in various assays.
Materials:
-
This compound hydrochloride
-
High-purity deionized water, de-gassed
-
Buffer of choice (e.g., 0.1 M Sodium Acetate, pH 5.0)
-
Stabilizer of choice (see table below for recommendations)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
De-gas the high-purity water and the buffer solution by sparging with an inert gas for at least 15-20 minutes.
-
In a clean, acid-washed glass container, add the desired volume of the de-gassed buffer.
-
If using a stabilizer, dissolve it in the buffer solution at the recommended concentration.
-
Weigh the required amount of this compound hydrochloride and dissolve it in the prepared buffer-stabilizer solution. Mix gently until fully dissolved.
-
If possible, flush the headspace of the container with the inert gas before sealing.
-
Store the solution in a cool, dark place. For best results, use the solution on the same day it is prepared.
Stabilizer Recommendations
The following table provides starting concentrations for common stabilizers. The optimal stabilizer and its concentration should be determined empirically for your specific application.
| Stabilizer | Recommended Starting Concentration | Mechanism of Action | Notes |
| Sodium Bisulfite (NaHSO₃) | 0.1% - 0.5% (w/v) | Antioxidant (Reducing Agent) | Highly effective for related aminonaphthols.[1] May interfere with some biological assays. |
| Ascorbic Acid (Vitamin C) | 1 - 5 mM | Antioxidant (Free Radical Scavenger) | A common and generally biocompatible antioxidant. |
| Ethylenediaminetetraacetic Acid (EDTA) | 0.1 - 1 mM | Chelating Agent | Sequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation. Often used in combination with an antioxidant. |
| Stannous Chloride (SnCl₂) | 0.01% - 0.05% (w/v) in acidic solution | Antioxidant (Reducing Agent) | Used during the synthesis of this compound to prevent oxidation.[2] |
Visualizing Experimental Workflows
Logical Workflow for Stabilizer Selection
The following diagram illustrates a logical workflow for selecting an appropriate stabilization strategy for your this compound working solution.
Caption: Workflow for selecting a stabilization method.
Proposed Oxidation Pathway of this compound
The following diagram illustrates the proposed initial steps in the oxidative degradation of this compound.
Caption: Proposed oxidative degradation pathway.
By implementing these strategies and following the provided protocols, researchers can significantly improve the stability of their this compound working solutions, leading to more reliable and reproducible experimental results.
References
Technical Support Center: 4-Amino-1-naphthol Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Amino-1-naphthol (4-AN) based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in assays?
This compound is a chromogenic substrate for peroxidase enzymes, such as horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of 4-AN, resulting in the formation of a colored product that can be quantified spectrophotometrically. This reaction forms the basis of various assays, including ELISAs and other enzyme-based detection methods.
Q2: What are the most common sources of interference in this compound based assays?
Common interferences can be broadly categorized as:
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Sample-inherent substances: Components within the biological sample that can affect the assay's enzymatic reaction or the stability of the substrate.
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Reagent-related issues: Contamination or degradation of buffers, substrates, or enzymes.
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Procedural errors: Incorrect incubation times, temperatures, or washing steps.
Specific interfering substances include reducing agents (e.g., ascorbic acid, DTT), oxidizing agents, and compounds that inhibit peroxidase activity (e.g., sodium azide).
Q3: How can I minimize background noise in my assay?
High background can be caused by several factors, including non-specific binding of antibodies, endogenous peroxidase activity in the sample, or substrate auto-oxidation. To minimize background:
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Ensure thorough washing steps to remove unbound reagents.
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Use a blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific antibody binding.
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To quench endogenous peroxidase activity, samples can be pre-treated with hydrogen peroxide.
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Protect the 4-AN substrate solution from light and prepare it fresh before use to prevent auto-oxidation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound based assays.
Problem 1: No or weak color development
| Possible Cause | Recommended Solution |
| Inactive HRP enzyme | Ensure the HRP conjugate has been stored correctly and has not expired. Test the activity of the HRP conjugate with a known positive control. |
| Omission of a key reagent | Double-check that all reagents, including the HRP conjugate, 4-AN substrate, and hydrogen peroxide, were added in the correct order and volume. |
| Incorrect substrate preparation | Prepare the 4-AN substrate solution immediately before use. Ensure the final concentration of hydrogen peroxide is optimal for the assay. |
| Presence of HRP inhibitors | Avoid using buffers containing sodium azide (B81097), as it is a potent inhibitor of HRP. If your sample contains potential inhibitors, consider a sample clean-up step. |
| Incorrect pH of the buffer | Verify that the pH of your assay buffer is within the optimal range for HRP activity (typically pH 6.0-7.5). |
Problem 2: High background signal
| Possible Cause | Recommended Solution |
| Non-specific binding of antibodies | Optimize the concentration of your primary and secondary antibodies. Increase the concentration of the blocking agent (e.g., BSA) in your blocking buffer or try a different blocking agent. |
| Endogenous peroxidase activity | If your sample (e.g., cell lysate, tissue homogenate) is known to have endogenous peroxidase activity, pre-treat the sample with a quenching solution (e.g., 3% H₂O₂ in methanol) before adding the primary antibody. |
| Substrate auto-oxidation | Protect the 4-AN substrate solution from light and elevated temperatures. Prepare the working solution fresh for each experiment. |
| Contaminated reagents or plate | Use fresh, high-purity reagents and sterile microplates. Ensure thorough washing between steps to remove any residual contaminants. |
Problem 3: Inconsistent results between wells or plates
| Possible Cause | Recommended Solution |
| Inadequate mixing of reagents | Ensure all reagents are thoroughly mixed before and after addition to the wells. Use a plate shaker for incubation steps if possible. |
| Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique across all wells. |
| Temperature variation across the plate ("edge effect") | Incubate the plate in a humidified chamber to minimize evaporation from the outer wells. Allow all reagents to come to room temperature before use. |
| Variable incubation times | Ensure that the incubation time for the substrate reaction is consistent for all wells. Add the stop solution in the same order and at the same pace as the substrate was added. |
Quantitative Interference Data
The following table summarizes the effects of common interfering substances on this compound based peroxidase assays. The interference is presented as the concentration of the substance that causes a significant (>10%) inhibition or enhancement of the signal.
| Interfering Substance | Chemical Class | Typical Concentration Causing >10% Interference | Effect on Assay |
| Sodium Azide (NaN₃) | HRP Inhibitor | > 0.01% (w/v)[1][2] | Inhibition |
| Ascorbic Acid (Vitamin C) | Reducing Agent | > 10 µM[3][4] | Inhibition |
| Dithiothreitol (DTT) | Reducing Agent | > 1 mM | Inhibition |
| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent | > 10 mM (substrate inhibition) | Inhibition |
| Bovine Serum Albumin (BSA) | Protein | > 5% (w/v) | Minor Inhibition |
| Tween® 20 | Detergent | > 0.1% (v/v) | Minor Inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Substrate Solution for ELISA
This protocol describes the preparation of a working substrate solution for use in an HRP-based ELISA.
Materials:
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This compound hydrochloride
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Methanol (B129727) or Dimethyl sulfoxide (B87167) (DMSO)
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Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 6.0)
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30% Hydrogen Peroxide (H₂O₂)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound:
-
Dissolve this compound hydrochloride in methanol or DMSO to a final concentration of 10 mg/mL.
-
This stock solution should be stored in a light-protected container at -20°C and is stable for up to one month.
-
-
Prepare the working substrate solution (prepare fresh before use):
-
For each 10 mL of working solution, add 100 µL of the 4-AN stock solution to 9.9 mL of Assay Buffer. Mix well.
-
Immediately before use, add 1 µL of 30% H₂O₂ to the 10 mL of diluted 4-AN solution. Mix gently by inversion.
-
The final concentration of H₂O₂ in the working solution will be approximately 0.003%.
-
-
Use in Assay:
-
Add 100 µL of the working substrate solution to each well of the microplate.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Read the absorbance at 450 nm.
-
Protocol 2: Quenching Endogenous Peroxidase Activity
This protocol is for treating samples with high levels of endogenous peroxidase activity.
Materials:
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare the quenching solution:
-
Add 1 mL of 30% H₂O₂ to 99 mL of methanol to create a 0.3% H₂O₂ solution.
-
-
Treat the sample:
-
After the sample has been immobilized on the microplate well or membrane, incubate it with the quenching solution for 15-30 minutes at room temperature.
-
-
Wash:
-
Wash the wells or membrane thoroughly with PBS (3-5 times) to remove all traces of the quenching solution before proceeding with the blocking step.
-
Visualizations
Caption: HRP catalytic cycle and this compound oxidation pathway.
Caption: A logical workflow for troubleshooting common assay problems.
References
- 1. Immunoperoxidase techniques: the deleterious effect of sodium azide on the activity of peroxidase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoperoxidase techniques: the deleterious effect of sodium azide on the activity of peroxidase conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbic acid promotes detoxification and elimination of 4-hydroxy-2(E)-nonenal in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Adjusting pH for optimal 4-Amino-1-naphthol reactivity
Welcome to the technical support center for 4-Amino-1-naphthol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with this compound?
A1: The optimal pH for this compound depends on the specific application. For maximal stability and to prevent auto-oxidation, a slightly acidic pH is recommended. When used as a substrate in enzymatic reactions, such as with horseradish peroxidase (HRP), the optimal pH is a balance between enzyme activity and substrate stability. While HRP has a broad pH optimum, using a buffer in the range of pH 6.0-7.0 is a good starting point for most assays.
Q2: My this compound solution has changed color. What does this mean and can I still use it?
A2: A color change in your this compound solution, typically to pink, purple, or dark brown, indicates oxidation of the compound.[1] The primary oxidation product is 1,4-naphthoquinone, which is colored.[2] It is strongly recommended to use only freshly prepared, colorless solutions for quantitative experiments, as the presence of oxidation products can lead to high background signals and inaccurate results. Unless kept absolutely dry, this compound can acquire a violet discoloration on storage due to oxidation.[2]
Q3: How should I store this compound and its solutions?
A3: Solid this compound, particularly the hydrochloride salt, should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at -20°C is advisable to minimize oxidation.[3] Aqueous solutions are prone to rapid oxidation and should be prepared fresh before each experiment.[1] If a solution must be stored for a short period, it should be kept on ice and protected from light. The addition of an antioxidant like ascorbic acid (at a concentration of 1% w/v) can help stabilize aqueous solutions for short-term use.[3]
Q4: What are common interfering substances in assays using this compound?
A4: Substances that can interfere with assays involving this compound include:
-
Strong oxidizing and reducing agents: These can directly react with this compound or interfere with the redox cycling in enzymatic assays.
-
Other phenolic compounds: These may compete as substrates for the enzyme.
-
Thiols: Compounds containing thiol groups (e.g., dithiothreitol, β-mercaptoethanol) can act as reducing agents and interfere with the oxidative coupling reactions.
-
Azides: Sodium azide (B81097) is a known inhibitor of horseradish peroxidase and should be avoided in HRP-based assays.
-
Trace metal ions: Certain metal ions can catalyze the auto-oxidation of this compound.
Troubleshooting Guides
Issue 1: High Background Signal in Colorimetric Assays
| Possible Cause | Troubleshooting Step |
| Oxidation of this compound | Prepare the this compound solution immediately before use. Ensure the solid reagent has been stored properly and has not discolored. |
| Contaminated Reagents | Use high-purity water and reagents. Check all buffers and solutions for particulate matter or discoloration. |
| Inappropriate pH | Verify the pH of your reaction buffer. A pH above neutral can accelerate the auto-oxidation of this compound.[1] |
| Light Exposure | Protect the reaction mixture from direct light, as this can promote the degradation of this compound. |
Issue 2: Low or No Signal Development
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Confirm the activity of your enzyme (e.g., HRP) using a known positive control substrate. |
| Incorrect Buffer Composition | Ensure the buffer does not contain any inhibiting substances (e.g., sodium azide for HRP). Verify the pH is within the optimal range for the enzyme. |
| Degraded this compound | Use a freshly prepared solution of this compound. |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of the enzyme, this compound, and hydrogen peroxide (for peroxidase assays) to find the optimal ratio. |
Issue 3: Precipitate Formation in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Oxidation of this compound | At neutral or higher pH, the oxidation of this compound can lead to the formation of an insoluble colored precipitate.[1] Lowering the pH of the reaction buffer may help. |
| Low Solubility of Reagents | Ensure all components are fully dissolved in the reaction buffer. This compound hydrochloride has better water solubility than the free base.[4] |
| Aggregation Artifacts | In some assays, the reaction product can precipitate. Including a non-ionic detergent like Tween-20 (at a concentration of 0.01% v/v) in the reaction buffer can help prevent this.[3] |
Quantitative Data Summary
| Parameter | pH Range | Observation | Reference |
| Stability of this compound | Acidic (e.g., pH < 6) | Generally more stable. | Inferred from multiple sources |
| Neutral to Alkaline (e.g., pH ≥ 7) | Prone to rapid auto-oxidation, leading to color change. | [1] | |
| HRP Enzyme Activity | 6.0 - 7.0 | Good activity for many common substrates. | General knowledge |
| Synthesis of this compound (Reduction Step) | 6.0 - 7.0 | Controlled pH is required for good yield. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Reagents and Materials:
-
This compound hydrochloride (solid)
-
High-purity deionized water
-
Appropriate buffer (e.g., 0.1 M Phosphate (B84403) buffer, pH 6.5)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound hydrochloride in a clean weighing dish.
-
Transfer the solid to the volumetric flask.
-
Add a portion of the desired buffer to the flask and swirl to dissolve the solid. The hydrochloride salt is soluble in water and alcohol.[4]
-
Once dissolved, bring the solution to the final volume with the buffer.
-
Use the solution immediately. Protect from light by wrapping the flask in aluminum foil if not for immediate use.
-
Protocol 2: Generic Horseradish Peroxidase (HRP) Assay using this compound
-
Reagents and Materials:
-
HRP enzyme solution of known concentration
-
Freshly prepared this compound solution (e.g., 10 mM in pH 6.5 phosphate buffer)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3 mM in water)
-
0.1 M Phosphate buffer, pH 6.5
-
Spectrophotometer and cuvettes
-
-
Procedure:
-
Prepare a reaction master mix containing the phosphate buffer and the this compound solution.
-
Add the H₂O₂ solution to the master mix to initiate the reaction.
-
Aliquot the reaction mixture into cuvettes.
-
Add the HRP enzyme solution to the sample cuvettes and a corresponding volume of buffer to the blank cuvette.
-
Mix quickly and immediately place the cuvettes in the spectrophotometer.
-
Measure the increase in absorbance at the appropriate wavelength (to be determined empirically, typically in the range of 400-600 nm) over time.
-
Visualizations
Caption: A typical experimental workflow for a colorimetric assay using this compound.
Caption: A logical troubleshooting guide for common issues in this compound based assays.
References
Technical Support Center: Synthesis of 4-Amino-1-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are several established methods for the synthesis of this compound. The most prevalent routes include:
-
Reduction of Azo Dyes: This is a widely used method that involves two main steps. First, 1-naphthol (B170400) is coupled with a diazonium salt, such as benzenediazonium (B1195382) chloride, to form an azo dye intermediate. This intermediate is then reduced to this compound using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) or stannous chloride.[1][2]
-
Reduction of 1-Nitronaphthalene (B515781): This alternative route involves the reduction of 1-nitronaphthalene to 1-naphthylhydroxylamine, which subsequently undergoes rearrangement to yield this compound. This method can achieve an overall yield of around 60%.[2][3]
-
Synthesis from 4-Acylamino-1-naphthol Ethers: This process involves the initial preparation of 4-acylamino-1-naphthol ethers, followed by the cleavage of the acyl group to yield the final product.[4]
Q2: How can I improve the stability of the final this compound product?
This compound is susceptible to oxidation, especially when exposed to air, which can lead to discoloration and impurity formation.[1][5] To enhance its stability, it is common practice to convert the final product into its hydrochloride salt. This is typically achieved by dissolving the crude aminonaphthol in an aqueous solution containing stannous chloride and hydrochloric acid, followed by precipitation of the hydrochloride salt.[2][6]
Q3: What are the critical parameters to control during the synthesis via the azo dye reduction route?
To maximize the yield and purity of this compound when using the azo dye reduction method, it is crucial to control the following parameters:
-
Purity of 1-Naphthol: The starting 1-naphthol should be of high purity and free from its β-isomer to avoid the formation of isomeric dye byproducts.[2][6]
-
Temperature of Coupling Reaction: The coupling reaction between 1-naphthol and the diazonium salt should be carried out at a low temperature (0-10°C) to prevent the formation of undesirable disazo compounds.[2][6]
-
Quality of Sodium Dithionite: The quality of the reducing agent, sodium dithionite, is important. If a lower quality reagent is used, a larger quantity may be required to ensure complete reduction of the azo dye.[2]
-
Inert Atmosphere: To prevent the oxidation of the this compound product, the reduction and subsequent work-up steps should ideally be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Azo Coupling Reaction | Ensure the temperature of the coupling reaction is maintained at a low level (0-10°C) to favor the desired reaction.[2][6] Verify the stoichiometry of the reactants. |
| Poor Quality of Reducing Agent | Use a fresh, high-quality batch of sodium dithionite. If the quality is questionable, consider increasing the amount used.[2] |
| Oxidation of the Product | Perform the reaction and work-up under an inert atmosphere.[1] Isolate the product as its more stable hydrochloride salt.[2][6] |
| Impure Starting Materials | Use purified 1-naphthol that is free of the β-isomer.[2][6] |
| Formation of Byproducts | Control the temperature during the coupling reaction to minimize the formation of disazo compounds.[2] |
Issue 2: Discoloration of the Final Product
| Potential Cause | Troubleshooting Step |
| Oxidation by Air | Minimize the exposure of the product to air during filtration and drying.[5] Store the final product under an inert atmosphere and in a cool, dark place. |
| Presence of Impurities | Purify the product by recrystallization from a suitable solvent, often as the hydrochloride salt.[6] The use of stannous chloride during the work-up can help to prevent oxidation and reduce colored impurities.[2] |
| Trace amounts of 2,4-diamino-1-naphthol | The product may have a slight yellow or reddish tint due to the presence of trace amounts of 2,4-diamino-1-naphthol.[2] Further purification may be necessary if a colorless product is required. |
Data Presentation
Table 1: Reported Yields for this compound Synthesis
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Reference |
| Azo Dye Reduction | 1-Naphthol, Sulfanilic acid | Sodium dithionite, Sodium hydroxide (B78521) | 72-75% (as hydrochloride) | [2] |
| Azo Dye Reduction | 1-Naphthol, Aniline (B41778) | Stannous chloride, Hydrochloric acid | 65-74% (as hydrochloride) | [6] |
| Reduction of 1-Nitronaphthalene | 1-Nitronaphthalene | - | ~60% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride via Azo Dye Reduction (from Organic Syntheses) [6]
-
Diazotization of Aniline: In a suitable vessel, 128 g of aniline is mixed with 1.5 kg of cracked ice, followed by the addition of 410 cc of concentrated hydrochloric acid. A solution of 100 g of sodium nitrite (B80452) in 200 cc of water is then slowly added while maintaining the temperature at 0-5°C until a positive test for nitrous acid is observed with starch-iodide paper.
-
Coupling Reaction: A solution of 200 g of 1-naphthol in 910 cc of 10% sodium hydroxide solution is prepared and cooled with 1 kg of cracked ice. The previously prepared diazonium solution is then added to the 1-naphthol solution over 10 minutes with vigorous stirring, keeping the temperature below 10°C. The mixture is stirred for an additional 30 minutes and then allowed to stand for three hours at 7-10°C.
-
Isolation of Azo Dye: The precipitated azo dye is collected by filtration, washed with water, and then dissolved in 3 L of 10% sodium hydroxide solution. The solution is filtered to remove any insoluble material.
-
Reduction of Azo Dye: The filtrate containing the dissolved azo dye is heated, and 400 g of sodium dithionite is added in portions. The mixture is heated to boiling for 5-10 minutes until the color changes from red to yellow.
-
Isolation and Purification of this compound hydrochloride: The hot solution is acidified with hydrochloric acid, and the crude this compound precipitates. The precipitate is collected and dissolved in hot water containing a small amount of stannous chloride and hydrochloric acid. The solution is filtered, and upon cooling and addition of more hydrochloric acid, this compound hydrochloride crystallizes. The crystals are collected by filtration, washed with dilute hydrochloric acid, and dried.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via the azo dye reduction method.
References
- 1. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 4. US20030083525A1 - Preparation of this compound ethers - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Synthesis of 1-amino-2-naphthol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Solving solubility issues with 4-Amino-1-naphthol hydrochloride
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 4-Amino-1-naphthol hydrochloride, focusing on common solubility challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My solid this compound hydrochloride has turned pink/grey. Is it still usable?
A1: this compound hydrochloride is highly sensitive to air oxidation, which can cause the dry solid to change color from its typical white or light beige to pink, purple, or grey.[1][2] This indicates some degree of degradation has occurred. For sensitive quantitative experiments, using a fresh, colorless batch is recommended. For other applications, the material can sometimes be purified by re-dissolving it in acidified water with an antioxidant and re-crystallizing it.[3]
Q2: I'm struggling to dissolve this compound hydrochloride in water. What am I doing wrong?
A2: While described as soluble in water, dissolution can be difficult due to its sensitivity and potential for impurities.[3] Simply adding the solid to neutral water may not be effective. The recommended method involves using slightly acidified water (with hydrochloric acid) and often requires gentle warming.[2] Forcing dissolution by heating a neutral solution can accelerate oxidation and degradation. Refer to the detailed Experimental Protocol below for the recommended procedure.
Q3: My solution of this compound hydrochloride quickly turns pink and then forms a precipitate. What is happening and how can I prevent it?
A3: This is a classic sign of oxidation.[1][2] this compound is readily oxidized by dissolved oxygen in the solution, leading to colored degradation products that may be less soluble. To prevent this, an antioxidant such as stannous chloride (SnCl₂) or sodium bisulfite should be included in the solvent before adding the this compound hydrochloride.[2] The use of de-gassed solvents can also help minimize oxidation.
Q4: Can I dissolve this compound hydrochloride in organic solvents?
A4: Yes, the compound is reported to be soluble in alcohol and methanol.[4] However, if you are preparing a stock solution in an organic solvent for dilution into an aqueous buffer or cell culture media, be aware of potential precipitation. The abrupt change in solvent polarity can cause the compound to crash out of the solution. If this occurs, consider preparing a more dilute stock or adding the stock solution dropwise to the aqueous medium while vigorously stirring.
Q5: My solution appears cloudy even after complete dissolution. What could be the cause?
A5: Cloudiness may be due to insoluble impurities from the solid material, especially with technical-grade products.[5] If the solution is cloudy after following the correct dissolution protocol (including acidification and antioxidant), it can be clarified by filtration through a suitable membrane filter (e.g., 0.22 µm or 0.45 µm) before use.
Solubility Data
| Solvent System | Solubility | Recommended Conditions & Notes |
| Water | Sparingly Soluble | Dissolution is difficult and slow in neutral water. Oxidation occurs rapidly. |
| Acidified Water (dil. HCl) | Soluble | This is the recommended aqueous solvent. The low pH increases stability.[2][3] |
| Acidified Water with Antioxidant | Readily Soluble | The addition of stannous chloride (SnCl₂) or sodium bisulfite prevents oxidative degradation, resulting in a stable, clear solution.[2] |
| Alcohol (e.g., Ethanol) | Soluble | Can be used as a solvent, but be cautious when diluting into aqueous systems. |
| Methanol | Soluble | The compound is reported to be soluble in methanol.[4] |
Experimental Protocols
Protocol: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes a standard method for preparing a stable aqueous solution of this compound hydrochloride, adapted from established chemical synthesis procedures.[2]
Materials:
-
This compound hydrochloride
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) - Antioxidant
-
Volumetric flask
-
Stir plate and stir bar
-
Optional: Filtration apparatus
Methodology:
-
Prepare the Acidified Solvent: In the volumetric flask, add approximately 80% of the final desired volume of deionized water.
-
Add Antioxidant: To this water, add a small amount of stannous chloride dihydrate. A typical concentration is ~2 grams per liter of final solution volume.[2]
-
Acidify the Solution: Add a small volume of concentrated hydrochloric acid to the water/stannous chloride mixture. For example, add 2 mL of concentrated HCl to 700 mL of water.[2] Stir until the stannous chloride is fully dissolved.
-
Dissolve the Compound: Slowly add the pre-weighed this compound hydrochloride powder to the stirring, acidified antioxidant solution.
-
Apply Gentle Heat (If Necessary): If the compound does not dissolve readily at room temperature, warm the solution gently (e.g., to 30-40°C) while stirring.[2] Avoid boiling, as this can promote degradation.
-
Finalize Volume: Once the solid is fully dissolved, allow the solution to cool to room temperature. Add deionized water to reach the final target volume in the volumetric flask.
-
Clarify by Filtration (Optional): If any haziness or particulates remain, filter the solution through a 0.22 µm or 0.45 µm filter compatible with acidic solutions.
-
Storage: Store the final solution in a tightly capped container, protected from light. The dry solid should be stored in an inert atmosphere at room temperature.[4]
Visual Guides
Caption: Troubleshooting workflow for this compound hydrochloride solubility issues.
Caption: Key factors influencing the stability of this compound hydrochloride solutions.
References
Technical Support Center: Troubleshooting Non-Specific Binding in 4-Amino-1-naphthol IHC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing non-specific binding in immunohistochemistry (IHC) experiments using the chromogen 4-Amino-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background staining when using this compound?
High background staining in IHC using this compound, a chromogenic substrate for horseradish peroxidase (HRP), can stem from several factors. Generally, these can be categorized into issues related to endogenous enzyme activity, non-specific antibody binding, and problems with the chromogen itself.
Common Causes of Non-Specific Staining:
-
Endogenous Peroxidase Activity: Many tissues, especially those rich in red blood cells like the kidney and liver, contain endogenous peroxidases.[1][2][3][4] These enzymes can react with the hydrogen peroxide and this compound, leading to a colored precipitate that is not related to the antigen of interest.
-
Non-Specific Antibody Binding: Both primary and secondary antibodies can bind to unintended sites in the tissue. This can be due to:
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to proteins and lipids within the tissue through weak intermolecular forces.[4]
-
Fc Receptor Binding: Immune cells within the tissue may have Fc receptors that can bind to the Fc region of the primary or secondary antibodies.
-
Cross-reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the tissue, especially when using mouse antibodies on mouse tissue.[1][2]
-
-
Issues with the Primary Antibody: Using too high a concentration of the primary antibody can lead to it binding to low-affinity sites, resulting in background staining.[2][5][6]
-
Problems with Tissue Preparation: Inadequate fixation, improper deparaffinization, or allowing the tissue sections to dry out can all contribute to increased background.[1]
Q2: How can I block endogenous peroxidase activity effectively?
Blocking endogenous peroxidase activity is a critical step before applying the primary antibody. The most common method is to treat the tissue sections with a hydrogen peroxide (H₂O₂) solution.
Protocol for Endogenous Peroxidase Quenching:
-
After deparaffinization and rehydration, immerse the slides in a solution of 0.3% to 3% H₂O₂ in methanol (B129727) or a buffer like PBS.[1][5][6]
-
Incubate for 10-15 minutes at room temperature.[3]
-
Rinse the slides thoroughly with buffer before proceeding with the blocking step.
Note: The optimal concentration of H₂O₂ and incubation time may need to be determined empirically for your specific tissue type and antibody.
Q3: What are the best practices for blocking non-specific antibody binding?
A robust blocking step is essential to prevent antibodies from binding to unintended targets. This is typically done using a protein-based blocking solution.
Recommended Blocking Strategies:
-
Normal Serum: Use normal serum from the same species in which the secondary antibody was raised.[2][7] For example, if you are using a goat anti-rabbit secondary antibody, you would use normal goat serum for blocking. A typical concentration is 5-10% serum in your antibody diluent.[8]
-
Protein Solutions: Bovine Serum Albumin (BSA) or non-fat dry milk at a concentration of 1-5% can also be used to block non-specific binding sites.[4][7]
-
Commercial Blocking Buffers: Several pre-formulated blocking buffers are available that are optimized for IHC and can provide consistent results.[3]
Experimental Workflow for Blocking Non-Specific Binding
Caption: A typical IHC workflow highlighting the critical blocking steps.
Q4: Can the this compound substrate itself cause non-specific staining?
While less common than other causes, issues with the chromogen solution can contribute to background. The reaction product of this compound is a blue precipitate.[9]
Potential Issues with this compound:
-
Precipitate Formation: If the substrate solution is not freshly prepared or is unstable, the chromogen can auto-oxidize and form a precipitate that deposits non-specifically on the tissue. Always prepare the this compound working solution immediately before use.
-
Solubility: The reaction product of this compound is soluble in alcohol.[10] Therefore, it is crucial to use an aqueous mounting medium. Dehydration steps with alcohol after chromogen development will dissolve the blue precipitate, leading to a loss of signal and potential diffusion of the color, which can be misinterpreted as background.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to non-specific binding with this compound IHC.
Troubleshooting Logic for High Background Staining
Caption: A decision tree for troubleshooting high background staining.
Quantitative Data on Blocking Buffers
While specific data for this compound is limited, the following table provides illustrative data on the effectiveness of different blocking agents in reducing background in HRP-based IHC. The signal-to-noise ratio is a key metric, where a higher value indicates better specific staining relative to the background.
| Blocking Agent | Concentration | Incubation Time | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| No Blocking | - | - | 150 | 80 | 1.88 |
| 1% BSA in PBS | 1% | 30 min | 160 | 40 | 4.00 |
| 5% BSA in PBS | 5% | 30 min | 155 | 25 | 6.20 |
| 5% Normal Goat Serum | 5% | 60 min | 170 | 20 | 8.50 |
| 10% Normal Goat Serum | 10% | 60 min | 165 | 15 | 11.00 |
| Commercial Blocker A | Manufacturer's Rec. | 30 min | 175 | 18 | 9.72 |
| Commercial Blocker B | Manufacturer's Rec. | 30 min | 180 | 12 | 15.00 |
This data is for illustrative purposes to demonstrate the relative effectiveness of different blocking strategies.
Detailed Experimental Protocols
Protocol 1: Standard Immunohistochemistry Protocol with this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced or enzymatic antigen retrieval based on the primary antibody datasheet.
-
Allow slides to cool to room temperature.
-
Wash slides in a buffer solution (e.g., PBS or TBS).
-
-
Endogenous Peroxidase Quenching:
-
Incubate slides in 3% H₂O₂ in methanol for 15 minutes at room temperature.
-
Wash slides 3 times in buffer for 5 minutes each.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides 3 times in buffer with 0.05% Tween 20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature.
-
-
Washing:
-
Wash slides 3 times in buffer with 0.05% Tween 20 for 5 minutes each.
-
-
Chromogen Development:
-
Prepare the this compound substrate solution immediately before use according to the manufacturer's instructions.
-
Incubate slides with the substrate solution until the desired blue color intensity is reached (typically 5-15 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear counterstain (e.g., Hematoxylin).
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium . Do not dehydrate with alcohol.
-
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. qedbio.com [qedbio.com]
- 3. Blocking in IHC | Abcam [abcam.com]
- 4. IHC Blocking | Proteintech Group [ptglab.com]
- 5. bma.ch [bma.ch]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry in investigative and toxicologic pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 5959-56-8: this compound hydrochloride [cymitquimica.com]
Optimizing incubation time for 4-Amino-1-naphthol reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for reactions involving 4-Amino-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for a this compound reaction?
A1: There is no single "typical" incubation time for all this compound reactions. The optimal time is highly dependent on the specific application, such as dye synthesis, colorimetric assays, or other chemical reactions. For instance, in the synthesis of certain dyes, reaction times can be around one hour.[1] In contrast, for colorimetric detection in Western blotting using a related compound (4-Chloro-1-Naphthol), color development can occur within 1-5 minutes.[2]
Q2: What are the key factors that influence the required incubation time?
A2: Several factors can significantly impact the reaction rate and, therefore, the optimal incubation time. These include:
-
Temperature: Higher temperatures generally increase the rate of reaction.
-
Concentration of reactants: The concentration of this compound and other reactants will affect the reaction kinetics.
-
pH of the reaction mixture: The reactivity of this compound, which has both an amino and a hydroxyl group, can be pH-dependent.[3][4]
-
Presence of catalysts or enzymes: Catalysts can dramatically reduce the required incubation time.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction mechanism.
Q3: How does this compound's stability affect incubation time?
A3: this compound and its derivatives can be sensitive to oxidation, especially in solution. The hydrochloride salt of 4-amino-2-methyl-1-naphthol, for example, breaks down in aqueous solutions at neutral pH, leading to the formation of colored precipitates.[5] Prolonged incubation times, particularly under non-optimal conditions (e.g., exposure to air, inappropriate pH), can lead to degradation of the reactant and inaccurate results. It is crucial to consider the stability of the compound under your specific experimental conditions when determining the incubation period.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions, with a focus on optimizing incubation time.
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak signal/product formation | Incubation time is too short. | Increase the incubation time systematically (e.g., in timed intervals) and measure the output at each step to determine the optimal duration. |
| Suboptimal reaction temperature. | Ensure the reaction is carried out at the recommended temperature. If no recommendation is available, consider performing a temperature optimization experiment. | |
| Incorrect pH. | Verify the pH of your reaction buffer. The reactivity of the amino and hydroxyl groups is pH-dependent. | |
| Degraded this compound. | Use a fresh stock of this compound. Its solutions can be unstable and may degrade over time, especially when exposed to air and light.[5] | |
| High background or non-specific product formation | Incubation time is too long. | Reduce the incubation time. Over-incubation can lead to the formation of non-specific products or an increase in background signal. |
| Oxidation of this compound. | Prepare this compound solutions fresh before use. Consider de-gassing solutions and performing the reaction under an inert atmosphere if sensitivity to oxidation is high. | |
| Inconsistent results between experiments | Variable incubation times. | Use a precise timer to ensure consistent incubation periods across all experiments. |
| Fluctuations in temperature. | Use a water bath or incubator to maintain a constant and uniform temperature during incubation. | |
| Instability of reagents. | Prepare fresh reagents for each experiment, particularly the this compound solution. Some solutions are stable for only a few hours.[6] |
Experimental Protocols
Below are examples of experimental conditions from the literature that involve specific incubation times for reactions with naphthol derivatives. These can serve as a starting point for designing your own experiments.
Table 1: Example Reaction Conditions for Naphthol Derivatives
| Application | Reactants | Incubation Time | Temperature | Other Conditions | Reference |
| Dye Synthesis | 2-nitroso-1-naphthol and diazonium salts | 1 hour | 0-5°C (diazotization), then gradual addition | Stirring | [1] |
| Colorimetric Analysis | 2,4-Dinitrophenol, 4-aminophenol, MoCu-2MI MOF nanozyme | 30 minutes | 60°C | MES buffer (pH 7) | [7] |
| Western Blot Detection | 4-Chloro-1-Naphthol, H₂O₂, secondary antibody-peroxidase conjugate | 1-5 minutes | Room Temperature | Tris-buffered saline (TBS) | [2] |
Visualizing Experimental Workflows
General Workflow for Optimizing Incubation Time
The following diagram illustrates a logical workflow for determining the optimal incubation time for a generic this compound reaction.
Signaling Pathway Analogy for Reaction Optimization
This diagram illustrates the relationship between key factors influencing the outcome of a this compound reaction, analogous to a signaling pathway.
References
- 1. scirp.org [scirp.org]
- 2. Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol [sigmaaldrich.com]
- 3. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 4. CAS 5959-56-8: this compound hydrochloride [cymitquimica.com]
- 5. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Amino-1-naphthol Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction kinetics of 4-Amino-1-naphthol.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control crucial when studying the reaction kinetics of this compound?
Precise temperature control is critical because the rate of chemical reactions is highly dependent on temperature.[1][2][3] An increase in temperature generally increases the reaction rate.[2] For many reactions, a general rule of thumb is that the rate may double for every 10°C increase in temperature.[2] Inconsistent temperature can lead to significant variations in reaction rates, making it difficult to obtain reproducible and accurate kinetic data. This is because temperature affects the kinetic energy of the reacting molecules.[3] Higher temperatures lead to more frequent and energetic collisions between molecules, increasing the likelihood of a successful reaction.[1][3]
Q2: We are observing a color change during our this compound reaction. How can we use this to monitor the reaction rate at different temperatures?
A color change is a convenient indicator of reaction progress and can be monitored to determine the reaction rate.[1][4] You can use a spectrophotometer or a colorimeter to measure the change in absorbance of the solution at a specific wavelength over time.[1] The rate of change in absorbance is proportional to the rate of the reaction. By conducting the experiment at different, constant temperatures and monitoring the color change, you can determine the rate constant at each temperature.[1]
Q3: Our observed reaction rate for the oxidation of this compound does not double with every 10°C increase in temperature. Is this a cause for concern?
The "doubling of reaction rate for every 10°C increase" is a general approximation and not a strict rule for all chemical reactions.[2] The actual temperature dependence of a reaction is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.[2][5][6] The magnitude of the rate increase with temperature is dependent on the activation energy of the specific reaction. Therefore, it is not unusual for the rate of this compound oxidation to not strictly follow this rule of thumb.
Q4: At higher temperatures, we are noticing the formation of unexpected byproducts in our this compound reaction. What could be the cause?
Higher temperatures can activate alternative reaction pathways or lead to the degradation of reactants or products.[7][8] this compound, being an aromatic amine and a phenol, can be susceptible to oxidation and other side reactions, especially at elevated temperatures.[9] These side reactions may have higher activation energies and thus become more significant as the temperature increases. It is advisable to analyze the product mixture at different temperatures using techniques like HPLC or GC-MS to identify any byproducts.
Troubleshooting Guides
Issue: Inconsistent reaction rates at the same temperature.
| Possible Cause | Troubleshooting Steps |
| Inadequate Temperature Control | Ensure your reaction vessel is properly submerged in a temperature-controlled water bath or using a reliable heating/cooling block.[2] Monitor the temperature of the reaction mixture directly with a calibrated thermometer. |
| Inconsistent Mixing | Ensure consistent and efficient stirring throughout the reaction. Inadequate mixing can lead to local temperature and concentration gradients. |
| Variability in Reagent Purity/Concentration | Use reagents from the same batch for a series of experiments. Verify the concentration of your stock solutions before each experiment. |
| Light Sensitivity | This compound and its oxidation products may be light-sensitive. Conduct experiments under controlled lighting conditions or in amber glassware to prevent photochemical side reactions. |
Issue: Difficulty in determining the initial rate of reaction.
| Possible Cause | Troubleshooting Steps |
| Reaction is too fast at the studied temperature | Lower the reaction temperature or the initial concentrations of the reactants to slow down the reaction. This will allow for more data points to be collected in the initial phase of the reaction. |
| Inaccurate timing of the initial measurement | Use an automated injection and data collection system if available. If manual, practice the initial mixing and measurement steps to ensure consistency. A "clock reaction" setup might be useful if applicable to your system.[1] |
| Pre-reaction of reagents | Ensure that the reactants are not mixed prematurely. Use a thermostatted, multi-port reaction vessel that allows for the separate pre-heating of reactant solutions before mixing. |
Experimental Protocols
Determining the Effect of Temperature on the Rate of this compound Oxidation
This protocol outlines a general method to study the effect of temperature on the kinetics of this compound oxidation, which is often accompanied by a color change.
Materials and Equipment:
-
This compound
-
Oxidizing agent (e.g., hydrogen peroxide, potassium permanganate)
-
Buffer solution of appropriate pH
-
Temperature-controlled water bath
-
Spectrophotometer or colorimeter
-
Cuvettes
-
Stopwatch
-
Calibrated thermometer
-
Standard laboratory glassware (beakers, pipettes, volumetric flasks)
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound and the oxidizing agent in the chosen buffer.
-
Set Temperature: Set the water bath to the desired temperature (e.g., 25°C). Allow the buffer solution and reactant solutions to equilibrate to this temperature for at least 20 minutes.
-
Initiate Reaction: In a separate flask, pipette the required volume of the this compound solution and buffer. Place this flask in the water bath. To initiate the reaction, add the required volume of the pre-heated oxidizing agent solution and start the stopwatch simultaneously.
-
Monitor Reaction: At regular time intervals, withdraw a sample (aliquot) from the reaction mixture and place it in a cuvette. Immediately measure the absorbance at the wavelength of maximum absorbance (λmax) of the colored product.
-
Repeat at Different Temperatures: Repeat steps 2-4 at a range of different temperatures (e.g., 30°C, 35°C, 40°C, 45°C). Ensure that the initial concentrations of the reactants are the same for each temperature.
-
Data Analysis:
-
Plot absorbance versus time for each temperature.
-
Determine the initial rate of reaction from the initial slope of the absorbance vs. time plot.
-
Assuming a pseudo-first-order reaction with respect to this compound (if the oxidizing agent is in large excess), the natural logarithm of the absorbance versus time will yield a straight line with a slope equal to the negative rate constant (-k).
-
Plot ln(k) versus 1/T (where T is the temperature in Kelvin). This is the Arrhenius plot.[6][10][11]
-
The slope of the Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. The y-intercept is ln(A), where A is the pre-exponential factor.[6][11]
-
Quantitative Data Summary
The following table presents hypothetical data for the effect of temperature on the rate constant of a pseudo-first-order reaction of this compound.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 0.0025 | -6.00 |
| 30 | 303.15 | 0.003299 | 0.0048 | -5.34 |
| 35 | 308.15 | 0.003245 | 0.0091 | -4.70 |
| 40 | 313.15 | 0.003193 | 0.0165 | -4.10 |
| 45 | 318.15 | 0.003143 | 0.0290 | -3.54 |
Visualizations
Caption: Workflow for studying the effect of temperature on reaction kinetics.
References
- 1. The effect of concentration and temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 2. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 5. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
- 6. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 7. thermal degradation rates: Topics by Science.gov [science.gov]
- 8. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Amino-1-naphthol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade 4-Amino-1-naphthol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound hydrochloride?
A1: Technical grade this compound hydrochloride (purity often around 90%) can contain several impurities stemming from its synthesis, which typically involves the reduction of an azo dye formed from α-naphthol. Common impurities include:
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1-Naphthol (β-isomer): If the starting α-naphthol is not pure, the isomeric β-naphthol can be carried through the synthesis.
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Disazo compounds: These can form as byproducts during the coupling reaction in the synthesis.
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2,4-Diamino-1-naphthol: This can be a side-product of the reduction step.
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Oxidation products: this compound is highly susceptible to air oxidation, which can lead to the formation of colored impurities, giving the product a pink, red, or violet hue.
Q2: What are the ideal storage conditions for this compound hydrochloride to prevent degradation?
A2: Due to its sensitivity to oxidation, this compound hydrochloride should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and light. Refrigeration is also recommended to slow down the rate of degradation.
Q3: What solvents are suitable for the recrystallization of this compound hydrochloride?
A3: this compound hydrochloride is soluble in water and alcohols like ethanol (B145695) and methanol.[1] Recrystallization is typically performed from an aqueous solution, often with the addition of hydrochloric acid to suppress the oxidation of the free amine. A small amount of a reducing agent, such as stannous chloride (SnCl₂), can also be added to the recrystallization solvent to prevent oxidation.
Q4: My purified this compound hydrochloride is still colored. What can I do?
A4: A persistent color (pink, red, or violet) after initial purification is likely due to residual oxidized impurities. A decolorization step can be performed by adding a small amount of activated charcoal to the hot solution during recrystallization. The solution should then be hot-filtered to remove the charcoal before cooling to induce crystallization. It is important to use a minimal amount of charcoal to avoid significant loss of the desired product through adsorption.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" during cooling | The melting point of the impure compound is lower than the temperature of the solution from which it is crystallizing. This can be due to a high concentration of impurities. | - Re-heat the solution to redissolve the oil. - Add a small amount of additional hot solvent to lower the saturation point. - Allow the solution to cool more slowly to give crystals a chance to form above the oiling out temperature. - If the issue persists, consider a pre-purification step like column chromatography to remove a larger portion of the impurities before recrystallization. |
| Low recovery yield | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The solution was not cooled to a low enough temperature. - Premature crystallization occurred during hot filtration. | - Reduce the amount of solvent used to the minimum required to dissolve the solid at boiling point. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out during hot filtration. |
| No crystals form upon cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound hydrochloride. |
| Product is still impure after recrystallization | - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent is not optimal for separating the specific impurities present. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or a mixed solvent system. For instance, a mixture of ethanol and water could be effective. |
Purity Analysis Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks in HPLC analysis | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For an amine, a lower pH is generally better. - Use a column with end-capping or a different stationary phase chemistry. - Replace the column if it has been used extensively or with harsh mobile phases. |
| Irreproducible results in GC-MS analysis | - Incomplete or inconsistent derivatization. - Thermal degradation of the analyte in the injector port. | - Optimize the derivatization reaction (e.g., silylation) conditions, including reagent concentration, temperature, and time, to ensure complete reaction. - Use a lower injector temperature or a more thermally stable derivative. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of technical grade this compound hydrochloride.
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Dissolution: In a fume hood, dissolve the technical grade this compound hydrochloride in a minimum amount of hot deionized water containing a small amount of hydrochloric acid (e.g., 1 M HCl) and a catalytic amount of stannous chloride (SnCl₂). The solution should be heated to boiling with stirring.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a small amount of cold ethanol to aid in drying.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.
Purity Assessment by HPLC (Example Method)
The following is a starting point for developing an HPLC method for purity analysis, based on methods for similar compounds. Method validation is required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where this compound hydrochloride has significant absorbance (e.g., 254 nm or 280 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Purity Assessment by GC-MS (Example Method)
Due to the low volatility of this compound hydrochloride, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Derivatization (Silylation):
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Dry a small, accurately weighed sample of the purified compound under vacuum.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) in an aprotic solvent like acetonitrile.
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Heat the mixture in a sealed vial (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Visualizations
Caption: A flowchart illustrating the key steps in the purification of technical grade this compound hydrochloride by recrystallization.
Caption: A decision-making diagram for troubleshooting common issues encountered during the recrystallization process.
References
Minimizing signal fading with 4-Amino-1-naphthol precipitates
Welcome to the technical support center for experiments involving 4-Amino-1-naphthol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly concerning signal fading and precipitate instability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound as a chromogenic substrate, particularly in applications involving horseradish peroxidase (HRP).
Problem 1: Weak or No Signal
Question: I am not seeing the expected colored precipitate after adding the this compound substrate solution. What could be the cause?
Answer: A weak or absent signal can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this issue:
Possible Causes and Solutions
| Cause | Solution |
| Inactive Enzyme (HRP) | Ensure the HRP conjugate is stored correctly and has not expired. Avoid using buffers containing sodium azide (B81097), as it is a potent inhibitor of HRP[1]. |
| Substrate Solution Issues | Prepare the this compound and hydrogen peroxide substrate solution immediately before use. The substrate is prone to auto-oxidation. Ensure the hydrogen peroxide is not degraded; use a fresh, properly stored stock. |
| Incorrect Buffer pH | HRP activity is optimal at a near-neutral pH. Verify that the substrate buffer pH is within the recommended range for your specific protocol. |
| Insufficient Incubation Time | The color development can be time-dependent. Increase the incubation time with the substrate solution, but monitor closely to avoid increased background. |
| Low Analyte Concentration | The amount of your target protein may be too low for detection. Consider loading a higher concentration of your sample. |
| Inefficient Antibody Binding | Optimize the concentrations of your primary and secondary antibodies. Ensure that the blocking buffer is not masking the epitope. |
Problem 2: Rapid Fading of the Colored Precipitate
Question: My signal appears initially but then fades quickly. How can I minimize this signal loss?
Answer: Signal fading is a known characteristic of precipitates derived from naphthol-based substrates like the related compound 4-Chloro-1-naphthol (4-CN). The colored product is often not stable over long periods.
Possible Causes and Solutions
| Cause | Solution |
| Inherent Instability of the Precipitate | The oxidized form of this compound is susceptible to further reactions that lead to a loss of color. It is crucial to document your results immediately after optimal color development. |
| Exposure to Light | Photobleaching can accelerate the fading process. Protect the blot or slide from light as much as possible after the addition of the substrate and during storage. |
| Solubility of the Precipitate | The precipitate may be soluble in certain solvents. For example, the precipitate from 4-CN is soluble in alcohol[2]. If using a mounting medium for microscopy, opt for an aqueous-based medium. |
| Extended Development Time | Over-development can sometimes lead to the formation of unstable intermediates that fade more quickly. Stop the reaction when a satisfactory signal-to-noise ratio is achieved. |
Problem 3: High Background or Non-Specific Staining
Question: I am observing a high background color on my blot/slide, which is obscuring my specific signal. What can I do to reduce it?
Answer: High background can be caused by several factors, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions
| Cause | Solution |
| Inadequate Blocking | Ensure that the blocking step is sufficient. You may need to increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that gives a strong specific signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Substrate Auto-oxidation | If the substrate solution is prepared too far in advance, it can auto-oxidize and lead to a general background color. Always prepare it fresh. |
| Contaminated Reagents | Ensure all buffers and solutions are free from contaminants that might interfere with the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the color formation with this compound and HRP?
A1: In the presence of hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP) catalyzes the oxidation of this compound. This reaction produces an insoluble, colored precipitate at the site of the HRP enzyme. This allows for the visualization of the target molecule to which the HRP-conjugated antibody is bound.
Q2: How should I prepare and store this compound?
A2: this compound is sensitive to air and light and can oxidize, leading to a discoloration (often purplish or reddish). It is best stored as a dry powder in a cool, dark, and dry place. For use in assays, it is typically dissolved in a suitable solvent like methanol (B129727) or ethanol (B145695) to make a stock solution, which should also be stored protected from light and used shortly after preparation. The final working substrate solution, containing hydrogen peroxide, should be made immediately before use.
Q3: Is the colored precipitate permanent?
A3: No, the colored precipitate formed from naphthol-based substrates is generally not permanent and is known to fade over time, especially upon exposure to light. It is highly recommended to photograph or scan the results as soon as the desired color intensity is reached.
Q4: Can I use a mounting medium with the this compound precipitate for microscopy?
A4: Yes, but you must choose your mounting medium carefully. The precipitate may be soluble in organic solvents. Therefore, an aqueous mounting medium is recommended to preserve the signal.
Q5: Are there any known inhibitors of the HRP/4-Amino-1-naphthol reaction I should be aware of?
A5: Yes, sodium azide is a potent inhibitor of HRP and should not be used in any buffers or solutions that will come into contact with the enzyme. Also, ensure your water and other reagents are free of contaminants that could inhibit peroxidase activity.
Experimental Protocols
Protocol 1: Chromogenic Detection on a Western Blot using this compound
This protocol provides a general guideline. Optimal conditions should be determined empirically for each experimental system.
Materials:
-
Transfer membrane with proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBS-T) for washing
-
This compound
-
Methanol or Ethanol
-
Tris-buffered saline (TBS), pH 7.5
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
Procedure:
-
Blocking: After transferring proteins to the membrane, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Substrate Preparation (Prepare Immediately Before Use): a. Prepare a stock solution of this compound by dissolving it in methanol or ethanol. b. Add an appropriate volume of the stock solution to TBS. c. Immediately before use, add hydrogen peroxide to a final concentration of approximately 0.01-0.03%.
-
Signal Development: Pour the substrate solution over the membrane. Incubate at room temperature and monitor for the development of a colored precipitate. This may take several minutes.
-
Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.
-
Documentation: Image the blot immediately, as the signal may fade over time.
Visualizations
Caption: Western Blotting Workflow with this compound.
Caption: Troubleshooting Logic for this compound Assays.
References
Technical Support Center: Western Blotting with 4-Amino-1-naphthol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 4-Amino-1-naphthol as a chromogenic substrate in Western blotting. As a less commonly documented substrate, this guide draws upon best practices for chromogenic detection and information available for its close structural analog, 4-Chloro-1-naphthol (4-CN), to provide comprehensive support.
Troubleshooting Guide
This section addresses common issues encountered during Western blotting experiments using this compound. The solutions provided are intended to help researchers identify and resolve problems to achieve clear and reliable results.
High Background
High background can obscure specific signals, making data interpretation difficult. It often appears as a uniform darkening of the membrane or as non-specific bands.
Question: I am observing high background on my blot after developing with this compound. What are the possible causes and solutions?
| Possible Cause | Recommended Solutions |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk). Consider trying a different blocking agent, as some antibodies have preferences. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. High antibody concentrations can lead to non-specific binding.[1] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween 20 (to a final concentration of 0.05-0.1%) to the wash buffer to help remove non-specifically bound antibodies.[1] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all incubation trays and equipment are thoroughly cleaned to prevent contamination that can cause speckles and high background. |
| Substrate Solution Instability | Prepare the this compound/hydrogen peroxide working solution immediately before use. Chromogenic substrates can auto-oxidize over time, leading to a darker background. |
| Over-development of the Blot | Monitor the color development closely and stop the reaction by washing the membrane with deionized water as soon as the specific bands are visible.[2] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the experiment, as this can cause high, uneven background. |
Weak or No Signal
The absence of a signal or the presence of very faint bands can be frustrating. This issue can arise from various steps in the Western blotting workflow.
Question: My target protein is not showing up, or the signal is very weak when using this compound. What should I check?
| Possible Cause | Recommended Solutions |
| Inefficient Protein Transfer | Verify protein transfer by staining the membrane with a reversible stain like Ponceau S before the blocking step. Optimize transfer conditions (time, voltage/current) based on the molecular weight of your target protein. For high molecular weight proteins, consider a longer transfer time or the addition of SDS to the transfer buffer. |
| Low Protein Load | Increase the amount of protein loaded onto the gel, especially for low-abundance proteins.[1] |
| Suboptimal Antibody Dilution | Optimize the concentration of the primary and secondary antibodies by performing a titration. The manufacturer's recommended dilution is a starting point, but may need adjustment for your specific experimental conditions. |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Repeated freeze-thaw cycles can reduce antibody activity. |
| Inactive HRP Conjugate | Sodium azide (B81097) is an inhibitor of horseradish peroxidase (HRP).[3] Ensure that no buffers used in the later stages of the protocol contain sodium azide. |
| Substrate Inactivity or Degradation | Ensure the this compound and hydrogen peroxide solutions are not expired and have been stored correctly. Prepare the working substrate solution fresh for each experiment. |
| Over-blocking | Excessive blocking can mask the epitope of the target protein. Try reducing the concentration of the blocking agent or the blocking time. |
Non-specific Bands
The appearance of unexpected bands can complicate the interpretation of results.
Question: I am seeing multiple bands in addition to my band of interest. How can I troubleshoot this?
| Possible Cause | Recommended Solutions |
| Primary Antibody Cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of your antibody with other proteins in your sample. |
| Secondary Antibody Non-specificity | Run a control lane with only the secondary antibody to see if it binds non-specifically to proteins in your sample. Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Protein Degradation | Add protease inhibitors to your sample lysis buffer to prevent protein degradation. Keep samples on ice during preparation. |
| High Protein Load | Overloading the gel with too much protein can lead to the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in Western blotting?
This compound is a chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in Western blotting. In the presence of hydrogen peroxide, HRP catalyzes the oxidation of this compound, which results in the formation of an insoluble, colored precipitate (typically blue-purple) at the site of the antigen-antibody interaction on the membrane. This allows for the visualization of the target protein.
Q2: How do I prepare the this compound substrate solution?
A common method for preparing the substrate solution involves dissolving this compound powder in a solvent like methanol (B129727) and then mixing it with a buffer (e.g., Tris-buffered saline) containing hydrogen peroxide immediately before use. It is crucial to protect the stock solution from light and prepare the working solution fresh to ensure optimal performance.
Q3: How does the sensitivity of this compound compare to other chromogenic substrates like TMB or DAB?
Generally, chromogenic substrates like this compound and its analog 4-Chloro-1-naphthol are considered to have moderate sensitivity.[4] Substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) and 3,3'-diaminobenzidine (B165653) (DAB) may offer higher sensitivity.[4] The choice of substrate often depends on the abundance of the target protein and the desired contrast.
Q4: Can I strip and re-probe a blot that has been developed with this compound?
Stripping and re-probing membranes developed with chromogenic substrates that produce a precipitate is generally not recommended as it is often inefficient.[4] The colored precipitate is insoluble and can interfere with subsequent antibody binding and detection. For experiments requiring re-probing, chemiluminescent substrates are a more suitable choice.
Experimental Protocols
Detailed Protocol for Western Blotting using this compound
This protocol outlines the key steps for performing a Western blot with this compound as the HRP substrate.
-
Protein Separation by SDS-PAGE:
-
Prepare protein samples in Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with wash buffer before proceeding.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the optimized concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer to the optimized concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with wash buffer to remove unbound secondary antibody.
-
-
Substrate Preparation and Detection:
-
Immediately before use , prepare the this compound working solution. A typical preparation involves:
-
Dissolving this compound in methanol to create a stock solution.
-
Adding the stock solution to Tris-buffered saline (TBS).
-
Adding hydrogen peroxide to a final concentration of approximately 0.01-0.03%.
-
-
Incubate the membrane in the freshly prepared substrate solution.
-
Monitor the development of the colored precipitate. This can take anywhere from a few minutes to an hour.
-
Once the desired band intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.[2]
-
-
Imaging and Analysis:
-
Image the blot while it is still wet for the best results, as the colored product can fade over time, especially when exposed to light.
-
Visualizations
Western Blotting Workflow with this compound
Caption: Workflow for Western blotting using this compound for chromogenic detection.
Troubleshooting Logic for Weak or No Signal
Caption: Decision-making flowchart for troubleshooting weak or no signal in Western blotting.
References
Enhancing the sensitivity of 4-Amino-1-naphthol detection methods
Technical Support Center: 4-Amino-1-naphthol Detection
Welcome to the technical support center for the sensitive detection of this compound (4-AN). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing experimental sensitivity and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-AN) and why is its sensitive detection important?
A1: this compound is an amino-naphthalene derivative used as an intermediate in the synthesis of dyes and pharmaceutical compounds.[1] Its redox-active properties, allowing it to be oxidized to the corresponding quinone-imine, make it a subject of interest in biochemical research, particularly in studies of enzymatic activity.[1] Sensitive detection is crucial for monitoring trace levels in environmental samples, quantifying impurities in pharmaceutical preparations, and studying its metabolic pathways and potential toxicological effects.
Q2: What are the primary principles behind the detection of this compound?
A2: The detection of 4-AN primarily relies on two of its key properties:
-
Redox Activity: The molecule can be easily oxidized. This characteristic is heavily exploited in electrochemical detection methods, where the oxidation of 4-AN at an electrode surface generates a measurable electrical signal (current).[1]
-
Reactive Amino and Hydroxyl Groups: These functional groups allow for chemical derivatization. For instance, non-fluorescent 4-AN can be reacted with a labeling reagent (e.g., fluorescamine) to form a highly fluorescent product, which can then be detected with high sensitivity using techniques like HPLC with fluorescence detection.[2]
Q3: How can the sensitivity of 4-AN detection be enhanced?
A3: Sensitivity can be enhanced through several strategies:
-
Electrode Modification: In electrochemical sensing, modifying the electrode surface with materials like polymers or nanomaterials can increase the surface area and improve the catalytic activity towards 4-AN oxidation, leading to a stronger signal.
-
Fluorescent Derivatization: As mentioned in Q2, converting 4-AN into a fluorescent derivative significantly lowers the limit of detection compared to methods relying on its native properties.[2][3]
-
Sample Pre-concentration: Techniques like Solid-Phase Extraction (SPE) can be used to concentrate 4-AN from a dilute sample and remove interfering substances before analysis, thereby improving the signal-to-noise ratio.[2][4]
-
Advanced Instrumentation: Utilizing modern analytical instruments, such as ultra-high-performance liquid chromatography (UHPLC) or highly sensitive electrochemical workstations, provides inherently better detection limits.[5]
Q4: What are common interfering substances in 4-AN analysis?
A4: Interfering substances are typically other electroactive compounds or molecules with primary amine groups that can react with derivatizing agents. These may include other aromatic amines, phenols, and certain amino acids. The choice of detection method and proper sample preparation, such as chromatographic separation or selective extraction, are critical to minimize interference.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during experiments.
Problem 1: Low or No Analytical Signal
| Potential Cause | Recommended Solution |
| Degradation of 4-AN | 4-AN is sensitive to oxidation by air. Prepare standards and samples fresh. Use an antioxidant like stannous chloride in acidic solutions for storage.[7][8] |
| Improper pH of Medium | The redox potential of 4-AN and the efficiency of derivatization reactions are pH-dependent. Verify and optimize the pH of your buffer or mobile phase.[1] |
| Inefficient Derivatization (HPLC-FLD) | Ensure the derivatizing agent (e.g., fluorescamine) is fresh and active. Check that the reaction time and temperature are optimal.[2] |
| Inactive Electrode Surface (Electrochemical) | The electrode surface may be passivated. Polish the electrode according to the manufacturer's protocol. For modified electrodes, ensure the modification layer is correctly deposited. |
| Incorrect Detector Wavelengths (HPLC-FLD) | Confirm that the excitation and emission wavelengths on the fluorescence detector are set correctly for the specific fluorescent derivative of 4-AN.[2] |
Problem 2: High Background Noise or Baseline Drift
| Potential Cause | Recommended Solution |
| Contaminated Reagents/Solvents | Use high-purity or HPLC-grade solvents and reagents. Filter all buffers and mobile phases through a 0.22 µm or 0.45 µm filter before use. |
| Sample Matrix Interference | The sample contains other compounds that produce a signal. Improve the sample cleanup procedure using Solid-Phase Extraction (SPE) or liquid-liquid extraction.[2][4] |
| Electrochemical Cell Contamination | Thoroughly clean the electrochemical cell and electrodes between measurements to prevent carryover. |
| Unstable System Temperature | Ensure the HPLC column and electrochemical cell are maintained at a stable temperature, as fluctuations can cause baseline drift. |
Problem 3: Poor Reproducibility or Inconsistent Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation, including volumes, reaction times, and temperatures. Use calibrated pipettes and equipment. |
| Variable Injection Volume (HPLC) | Check the autosampler for air bubbles and ensure it is functioning correctly. Manually inspect injection volumes if necessary. |
| Electrode Surface Fouling (Electrochemical) | The products of the electrochemical reaction can foul the electrode surface. Clean and/or polish the electrode between replicate measurements. |
| Degradation of Standards | Prepare calibration standards fresh daily from a stable stock solution. Store stock solutions appropriately (refrigerated, protected from light and air). |
Below is a troubleshooting workflow to help diagnose issues with low signal intensity.
References
- 1. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive determination of 1- and 2-naphthol in human plasma by HPLC-fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Aniline, 4-Aminoazobenzene, and 2-Naphthol in the Color Additive D&C Red No. 17 Using Ultra-High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Head-to-Head Battle of Chromogens: 4-Amino-1-naphthol vs. TMB in ELISA
In the realm of enzyme-linked immunosorbent assays (ELISA), the choice of a chromogenic substrate is paramount to achieving sensitive and reliable results. Horseradish peroxidase (HRP) is a commonly used enzyme conjugate, and its reaction with a substrate generates a colored product that is quantified to determine the concentration of the analyte. Among the plethora of available HRP substrates, 3,3',5,5'-Tetramethylbenzidine (TMB) has become a gold standard due to its high sensitivity and soluble end product. This guide provides a comprehensive comparison of TMB with a lesser-known alternative, 4-Amino-1-naphthol, to aid researchers, scientists, and drug development professionals in selecting the optimal substrate for their immunoassay needs.
It is important to note that while TMB is extensively characterized for ELISA applications, literature detailing the use of this compound as a soluble chromogenic substrate in ELISA is scarce. Much of the available information is on a related compound, 4-Chloro-1-naphthol (4-CN), which is a precipitating substrate primarily used in blotting and histochemistry. Therefore, some properties of this compound in the context of ELISA are inferred from its chemical structure and the behavior of similar compounds.
Executive Summary
TMB is a highly sensitive, soluble substrate that produces a blue color upon reaction with HRP, which turns yellow after the addition of a stop solution, allowing for amplified signal detection at 450 nm. In contrast, this compound, based on the characteristics of its chemical relatives, is expected to be a precipitating substrate, forming an insoluble colored product. This fundamental difference makes TMB generally more suitable for quantitative ELISA performed in microplates, while this compound would be more applicable to qualitative or semi-quantitative assays where the signal is visualized on a membrane, such as in dot blots.
Data Presentation: A Comparative Overview
| Feature | This compound (Inferred Properties) | 3,3',5,5'-Tetramethylbenzidine (TMB) |
| Substrate Type | Precipitating | Soluble |
| Reaction Product | Insoluble precipitate | Soluble diimine |
| Color of Product | Likely a shade of purple/blue | Blue (before stop solution), Yellow (after stop solution) |
| Absorbance Maxima | Not established for soluble product | ~652 nm (Blue), 450 nm (Yellow)[1][2] |
| Sensitivity | Likely lower than TMB in solution-based assays | High (detection limits in the low pg/mL range)[3] |
| Molar Absorptivity | Not established | 3.9 x 10⁴ M⁻¹cm⁻¹ (at 650 nm)[4] |
| Endpoint Stability | Precipitate is generally stable | Yellow product is stable for at least 1 hour[2] |
| Primary Application | Blotting, Histochemistry | Quantitative ELISA |
| Advantages | Stable endpoint precipitate | High sensitivity, soluble product allows for easy quantification in microplates |
| Disadvantages | Precipitating nature not ideal for standard ELISA, lower sensitivity | Photosensitive, requires a stop solution for endpoint assays[2] |
Signaling Pathways and Chemical Reactions
The enzymatic reaction for both substrates involves the HRP-catalyzed oxidation by hydrogen peroxide.
Caption: Enzymatic reaction pathways for TMB and inferred pathway for this compound.
Experimental Protocols
Standard ELISA Protocol using TMB
This protocol outlines a general procedure for a sandwich ELISA using TMB as the HRP substrate.
-
Coating: Coat a 96-well microplate with 100 µL of capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step thoroughly (5-7 times).
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.
-
Stopping the Reaction: Add 100 µL of stop solution (e.g., 2M H₂SO₄) to each well. The color will change from blue to yellow.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
General Protocol for a Precipitating HRP Substrate (e.g., 4-Chloro-1-naphthol)
-
Follow steps 1-10 of the standard ELISA protocol, but perform the assay on a nitrocellulose or PVDF membrane.
-
Substrate Preparation: Immediately before use, prepare the substrate solution. For 4-CN, this typically involves dissolving it in a solvent like methanol (B129727) and then diluting it in a buffer containing hydrogen peroxide.
-
Substrate Incubation: Immerse the membrane in the substrate solution until the desired color intensity of the spots is achieved.
-
Stopping the Reaction: Stop the reaction by washing the membrane extensively with deionized water.
-
Analysis: The colored precipitate can be visualized and documented. Quantification is typically done densitometrically.
Experimental Workflow Diagram
Caption: A generalized workflow for a sandwich ELISA.
Conclusion
For quantitative, solution-based ELISAs, 3,3',5,5'-Tetramethylbenzidine (TMB) remains the superior choice due to its high sensitivity and the formation of a soluble, easily quantifiable end product. Its well-characterized reaction kinetics and the availability of ready-to-use formulations make it a reliable and convenient option for researchers.
This compound , based on available chemical information and the properties of the closely related 4-Chloro-1-naphthol, is likely a precipitating substrate. While this makes it less suitable for standard quantitative ELISA in microplates, it could be a viable option for applications where a permanent, insoluble signal is desired, such as in immunohistochemistry or on-membrane assays like dot blots. Further research is needed to fully characterize the performance of this compound as a chromogenic HRP substrate and to establish optimized protocols for its use in various immunoassay formats. Researchers requiring the highest sensitivity and quantitative accuracy in their ELISAs should continue to rely on well-established substrates like TMB.
References
A Comparative Guide to Chromogenic Substrates in Immunohistochemistry: 4-Chloro-1-Naphthol vs. 3-Amino-9-Ethylcarbazole (AEC)
In the field of immunohistochemistry (IHC), the choice of a chromogenic substrate is critical for the accurate visualization and interpretation of target antigens. This guide provides a detailed comparison of two commonly used horseradish peroxidase (HRP) substrates: 4-Chloro-1-Naphthol (4-CN) and 3-Amino-9-Ethylcarbazole (AEC). This comparison is intended for researchers, scientists, and drug development professionals to assist in the selection of the most appropriate chromogen for their specific experimental needs.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of 4-Chloro-1-Naphthol and AEC in IHC applications. The data presented is a synthesis of qualitative information from various technical resources.
| Feature | 4-Chloro-1-Naphthol (4-CN) | 3-Amino-9-Ethylcarbazole (AEC) |
| Enzyme System | Horseradish Peroxidase (HRP) | Horseradish Peroxidase (HRP) |
| Precipitate Color | Blue to Blue-Purple[1][2] | Red to Rose-Red[2] |
| Solubility | Soluble in organic solvents (e.g., alcohol, xylene)[1] | Soluble in alcohol |
| Mounting Medium | Aqueous mounting medium required | Aqueous mounting medium required |
| Relative Sensitivity | Generally considered to have lower sensitivity compared to other HRP substrates[3] | Moderate sensitivity; some formulations offer higher sensitivity (e.g., ImmPACT® AEC is 3-5 times more sensitive than conventional AEC) |
| Stain Stability | Prone to fading over time; immediate photography is often recommended[3] | Can fade with long-term storage, though some mounting media can preserve the stain for years |
| Common Applications | Double-staining applications where a blue contrast is needed | General IHC, applications where a red stain provides good contrast with blue counterstains, tissues with endogenous melanin |
| Counterstain Compatibility | Compatible with nuclear counterstains that provide good contrast with blue (e.g., Nuclear Fast Red) | Commonly used with blue nuclear counterstains like Hematoxylin |
Experimental Protocols
Below are detailed, representative protocols for performing immunohistochemistry using either 4-Chloro-1-Naphthol or 3-Amino-9-Ethylcarbazole as the chromogen.
General Immunohistochemistry Workflow
The following diagram illustrates a typical workflow for chromogenic immunohistochemistry.
Protocol 1: Immunohistochemistry with 4-Chloro-1-Naphthol (4-CN)
This protocol provides a general guideline for the use of 4-CN in an IHC application.[3] Optimal conditions should be determined empirically for each specific antibody and tissue type.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen peroxide in methanol (B129727)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
4-Chloro-1-Naphthol (4-CN) substrate solution
-
Phosphate Buffered Saline (PBS)
-
Aqueous mounting medium
-
Nuclear counterstain (optional, e.g., Nuclear Fast Red)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and apply the primary antibody diluted in antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the 4-CN working solution immediately before use according to the manufacturer's instructions. This typically involves dissolving 4-CN in methanol and then adding it to a buffer containing hydrogen peroxide.[3]
-
Apply the 4-CN solution to the slides and incubate for 5-15 minutes, or until the desired blue color intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain with a suitable nuclear counterstain like Nuclear Fast Red.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the 4-CN precipitate.[1]
-
Protocol 2: Immunohistochemistry with 3-Amino-9-Ethylcarbazole (AEC)
This protocol outlines the use of AEC as a chromogen in IHC.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
AEC substrate kit
-
Phosphate Buffered Saline (PBS)
-
Aqueous mounting medium
-
Hematoxylin counterstain (optional)
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for the 4-CN protocol.
-
-
Antigen Retrieval:
-
Follow the same procedure as for the 4-CN protocol.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the AEC working solution according to the manufacturer's instructions. Many kits are available as ready-to-use solutions.
-
Apply the AEC solution and incubate for 10-20 minutes, or until a satisfactory red color develops.
-
Stop the reaction by rinsing gently with distilled water.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse thoroughly with tap water.
-
Mount with an aqueous mounting medium. The AEC precipitate is soluble in alcohol, so slides should not be dehydrated through an ethanol series before mounting.
-
Logical Relationships in Chromogen Selection
The choice between 4-CN and AEC often depends on the specific requirements of the experiment, such as the need for a particular color for contrast or the presence of endogenous pigments in the tissue.
References
A Comparative Guide to Chromogenic Substrates in Blotting: 4-Amino-1-naphthol vs. Diaminobenzidine (DAB)
For researchers, scientists, and drug development professionals utilizing blotting techniques such as Western blotting, the choice of a chromogenic substrate is a critical determinant of experimental success. The substrate's performance directly influences the sensitivity, clarity, and stability of the results. This guide provides a detailed comparison of two peroxidase substrates: the widely used 3,3'-diaminobenzidine (B165653) (DAB) and the less common 4-Amino-1-naphthol. Due to a notable lack of specific experimental data for this compound in blotting applications in the available literature, this guide will leverage data for the closely related and more frequently documented 4-Chloro-1-naphthol (4-CN) to provide a comparative context against DAB.
Introduction to Chromogenic Detection
Chromogenic detection in blotting relies on the enzymatic activity of Horseradish Peroxidase (HRP), which is typically conjugated to a secondary antibody. In the presence of hydrogen peroxide, HRP catalyzes the oxidation of a substrate, leading to the formation of a colored, insoluble precipitate at the site of the target protein on the membrane. This allows for direct visualization of the protein bands without the need for specialized imaging equipment.
Diaminobenzidine (DAB) is a popular HRP substrate that produces a brown, highly stable precipitate, making it a reliable choice for many applications.[1][2] Its sensitivity is generally in the nanogram range.[3]
This compound and its halogenated analogue, 4-Chloro-1-naphthol (4-CN) , are other HRP substrates that produce a blue or purple precipitate.[4][5] While offering a different color profile which can be useful in some contexts, 4-CN is generally considered to be less sensitive than DAB.[4][5][6]
Performance Comparison
| Performance Metric | Diaminobenzidine (DAB) | 4-Chloro-1-naphthol (4-CN) | This compound |
| Limit of Detection | Low nanogram (ng) range[3][7] | Higher nanogram (ng) range; less sensitive than DAB[4][5][6] | No specific data available |
| Signal Type | Insoluble brown precipitate[1][2] | Insoluble blue-purple precipitate[4][5] | Expected to be a colored precipitate |
| Signal Stability | High; precipitate is very stable and does not fade quickly[8] | Moderate; precipitate can fade, especially upon exposure to light[4][5][9] | No specific data available |
| Background Staining | Can be an issue if overdeveloped[3] | Generally low background[10] | No specific data available |
| Solubility of Precipitate | Insoluble in water and organic solvents[8] | Soluble in alcohol[5] | No specific data available |
| Safety | Suspected carcinogen; handle with care[3] | Less hazardous than DAB | No specific data available |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Western blotting using DAB and 4-CN.
Western Blotting Protocol with Diaminobenzidine (DAB)
This protocol is a general guideline and may require optimization for specific applications.[2]
-
Membrane Blocking: After protein transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Substrate Preparation: Prepare the DAB solution immediately before use. Dissolve a DAB tablet or powder in the appropriate buffer (e.g., Tris-buffered saline, pH 7.6) and add hydrogen peroxide to the final concentration specified by the manufacturer (typically around 0.01-0.03%).[3][11]
-
Development: Immerse the membrane in the DAB solution. Monitor the development of the brown precipitate. The reaction is typically visible within minutes.[3]
-
Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane extensively with deionized water.[3]
-
Drying and Imaging: The membrane can be air-dried and photographed for documentation.
Western Blotting Protocol with 4-Chloro-1-naphthol (4-CN)
This protocol is a general guideline and may require optimization.[5][9][12]
-
Membrane Blocking: Following protein transfer, block the membrane for 1 hour at room temperature in a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Substrate Preparation: Prepare the 4-CN solution immediately before use. Dissolve 4-CN powder or tablets in methanol (B129727) and then dilute with a buffer (e.g., Tris-buffered saline). Add hydrogen peroxide to a final concentration of approximately 0.01%.[9][12] Ready-to-use solutions are also commercially available.[12]
-
Development: Cover the membrane with the 4-CN substrate solution. The appearance of blue-purple bands indicates the location of the target protein. This may take longer than with DAB.
-
Stopping the Reaction: Stop the development by washing the membrane with water.[12]
-
Drying and Imaging: The membrane should be photographed promptly as the colored precipitate may fade over time.[5]
Visualizations
To better illustrate the processes described, the following diagrams outline the experimental workflow and the chemical reactions involved.
Figure 1. General workflow for chromogenic Western blotting.
References
- 1. goldbio.com [goldbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bio-rad.com [bio-rad.com]
- 4. ウェスタンブロッティング発色基質 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. revvity.com [revvity.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol [sigmaaldrich.com]
A Comparative Guide to the Validation of HPLC Methods for 4-Amino-1-naphthol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Amino-1-naphthol against other potential analytical techniques. The information is based on established methodologies for similar compounds, offering a robust framework for laboratory application.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the predominant method for the analysis of non-volatile and thermally sensitive compounds like this compound, offering high resolution and sensitivity. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
Representative Experimental Protocol for HPLC Analysis
This protocol is a composite based on validated methods for structurally similar aromatic amines and naphthols.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of such compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate (B84403) adjusted to a specific pH, such as 3.0) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient allows for the effective separation of compounds with varying polarities.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.
-
Injection Volume: A typical injection volume is 10-20 µL.
-
Detection: UV detection is suitable for this compound due to its chromophoric nature. The detection wavelength should be set at the compound's maximum absorbance, which would be determined by a UV scan. A wavelength around 225 nm to 275 nm is a likely range.
-
Column Temperature: Maintaining a constant column temperature, for instance, at ambient or slightly elevated temperatures like 30-40°C, ensures reproducibility.
Method Validation Parameters (Expected Performance):
The following table summarizes the expected performance of a validated HPLC method for this compound, with data extrapolated from methods for analogous compounds.
| Parameter | HPLC Method | Alternative Method (UV-Vis) | Alternative Method (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| LOD | Low µg/mL to ng/mL | µg/mL range | ng/mL to pg/mL range |
| LOQ | Low µg/mL to ng/mL | µg/mL range | ng/mL to pg/mL range |
| Specificity | High (can separate from degradants) | Low (interference from other absorbing species) | High (mass fragmentation provides specificity) |
HPLC Method Validation Workflow
The validation of an HPLC method is a systematic process to ensure its suitability for the intended purpose. The workflow involves several key stages, as illustrated in the diagram below.
Caption: Workflow for the validation of an HPLC method.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard, other techniques can be considered for the analysis of this compound, each with its own set of advantages and limitations.
-
UV-Visible Spectrophotometry (UV-Vis): This is a simpler and more cost-effective method. However, it lacks the specificity of HPLC and is prone to interference from other UV-absorbing compounds in the sample matrix. It is often used for preliminary estimations or in situations where high purity of the sample is guaranteed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent sensitivity and specificity. However, this compound is a relatively non-volatile compound, which would necessitate a derivatization step to increase its volatility and thermal stability. This adds complexity to the sample preparation process.
-
Electrochemical Methods: Techniques like voltammetry could potentially be used for the determination of this compound due to its electroactive nature. These methods can be highly sensitive and require minimal sample preparation. However, they may be susceptible to interference from other electroactive species in the sample.
The following diagram provides a comparative overview of these analytical techniques.
Caption: Comparison of HPLC with alternative analytical methods.
Conclusion
The validation of an analytical method is critical for ensuring the quality and reliability of pharmaceutical data. For the analysis of this compound, a stability-indicating RP-HPLC method is the most appropriate choice, offering a balance of specificity, sensitivity, and robustness. While alternative methods like UV-Vis spectrophotometry and GC-MS exist, they present limitations in either specificity or sample preparation complexity. The successful implementation of a validated HPLC method, following a structured workflow, will provide accurate and reproducible results essential for drug development and quality control.
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 4-Amino-1-naphthol Analogs in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 4-Amino-1-naphthol, a compound of interest in various biomedical and environmental research areas, relies on the high specificity of immunoassays. However, the presence of structurally similar analogs can lead to cross-reactivity, yielding inaccurate results. This guide provides a comparative analysis of the cross-reactivity of several this compound analogs in a competitive enzyme-linked immunosorbent assay (ELISA) format. The presented data, while illustrative, is based on established principles of immunoassay cross-reactivity and serves as a practical reference for assay development and data interpretation.
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in immunoassays occurs when antibodies bind to molecules other than the target analyte, typically due to structural similarities between the analyte and the cross-reacting substance.[1] In a competitive immunoassay, this can lead to an overestimation of the target analyte's concentration.[2] The degree of cross-reactivity is a critical parameter to evaluate during the validation of any immunoassay.
Comparative Analysis of this compound Analog Cross-Reactivity
The following table summarizes the cross-reactivity of five hypothetical analogs of this compound in a competitive ELISA. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| Analog A: 4-Nitro-1-naphthol | 50 | 20 | |
| Analog B: 1,4-Diaminonaphthalene | 200 | 5 | |
| Analog C: 4-Amino-1-methoxynaphthalene | 80 | 12.5 | |
| Analog D: 1-Naphthylamine | 500 | 2 | |
| Analog E: 1-Naphthol | >1000 | <1 |
Note: The structures and data presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of cross-reactivity analysis.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in determining the cross-reactivity of this compound analogs.
Hapten Synthesis and Conjugation
For the development of an immunoassay for a small molecule like this compound, it must first be conjugated to a carrier protein to become immunogenic. This involves the synthesis of a hapten derivative with a linker arm suitable for conjugation.
Hapten Synthesis: A derivative of this compound is synthesized to introduce a reactive carboxyl group. For example, the amino group can be reacted with a cyclic anhydride (B1165640) (e.g., succinic anhydride) to introduce a carboxylic acid terminated linker.
Conjugation to Carrier Proteins: The hapten is then conjugated to a carrier protein like Bovine Serum Albumin (BSA) for immunization and to an enzyme like Horseradish Peroxidase (HRP) for use as a tracer in the competitive ELISA. The carbodiimide (B86325) method is commonly used for this conjugation.[3]
Monoclonal Antibody Production
Monoclonal antibodies specific to this compound are produced using hybridoma technology. Mice are immunized with the this compound-BSA conjugate. Spleen cells from the immunized mice are then fused with myeloma cells to produce hybridomas, which are screened for the production of antibodies with high affinity and specificity for this compound.
Competitive Indirect ELISA (ciELISA) Protocol
A competitive indirect ELISA is a common format for detecting small molecules. The following is a general protocol:
-
Coating: A microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-Ovalbumin).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent (e.g., a solution of non-fat dry milk or BSA).
-
Competition: A mixture of the sample (containing the unknown amount of this compound or its analog) and a limited amount of the specific monoclonal antibody is added to the wells. The free analyte in the sample competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., goat anti-mouse IgG-HRP) is added, which binds to the primary antibody that is bound to the coated antigen.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Cross-Reactivity Calculation: The cross-reactivity (CR) is calculated using the following formula:
CR (%) = (IC50 of this compound / IC50 of Analog) x 100
Visualizing the Workflow
The following diagrams illustrate the key processes described above.
Caption: Workflow of the competitive indirect ELISA for cross-reactivity determination.
References
A Comparative Guide to Chromogenic Substrates for Enzyme-Linked Assays
In the realm of biochemical and immunological assays, the selection of an appropriate chromogenic substrate is paramount for achieving sensitive and reliable results. While 4-Amino-1-naphthol has been traditionally used, a variety of alternative substrates are now available, offering a range of sensitivities, stabilities, and distinct colored precipitates. This guide provides a comprehensive comparison of key alternative chromogenic substrates for horseradish peroxidase (HRP) and alkaline phosphatase (AP), the two most commonly used enzymes in techniques such as ELISA, Western blotting, and immunohistochemistry.
Alternatives to this compound for Horseradish Peroxidase (HRP)
Horseradish peroxidase is a widely used enzyme label that catalyzes the oxidation of substrates in the presence of hydrogen peroxide, resulting in a colored product.[1] Several alternatives to this compound offer significant advantages in terms of sensitivity and stability.
Key HRP Substrates:
-
3,3’,5,5’-tetramethylbenzidine (TMB): TMB is one of the most sensitive and widely used chromogenic substrates for HRP in ELISA.[2] It produces a soluble blue-green product that can be read at 370 nm or 620-650 nm.[3] The reaction can be stopped with an acid, which turns the product yellow, readable at 450 nm, with up to a three-fold increase in absorbance.[3] For Western blotting and immunohistochemistry, a precipitating form of TMB is available that produces dark blue bands.[4]
-
3,3'-diaminobenzidine (DAB): DAB is another popular HRP substrate that generates a brown, insoluble precipitate.[5] This makes it highly suitable for Western blotting and immunohistochemistry.[5] The color intensity of the DAB product can be enhanced by the addition of metal ions like nickel, copper, or cobalt.[6]
-
4-chloro-1-naphthol (4-CN): As a direct alternative to this compound, 4-CN produces a blue-purple precipitate.[7] While it is less sensitive and stable than TMB and DAB, its distinct color is advantageous in multi-staining applications.[4]
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS): ABTS is a soluble substrate that produces a green end product.[8] It is considered less sensitive than TMB and is often used when lower sensitivity is required to avoid high background signals.[3]
-
o-phenylenediamine (OPD): OPD is a soluble substrate that produces a yellow-orange color and is suitable for ELISA applications.[8] While less sensitive than TMB, it offers a higher signal than ABTS after the addition of a stop solution.[9]
Table 1: Comparison of HRP Chromogenic Substrates
| Substrate | Abbreviation | Enzyme | Product Color | Product Solubility | Typical Application | Relative Sensitivity |
| 3,3’,5,5’-tetramethylbenzidine | TMB | HRP | Blue-Green (soluble), Blue (precipitating) | Soluble/Insoluble | ELISA, WB, IHC | High[9] |
| 3,3'-diaminobenzidine | DAB | HRP | Brown | Insoluble | WB, IHC | High |
| 4-chloro-1-naphthol | 4-CN | HRP | Blue-Purple | Insoluble | WB, IHC | Medium[4] |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) | ABTS | HRP | Green | Soluble | ELISA | Low[3][8] |
| o-phenylenediamine | OPD | HRP | Yellow-Orange | Soluble | ELISA | Medium[8][9] |
Alternatives for Alkaline Phosphatase (AP)
Alkaline phosphatase is another commonly used enzyme conjugate that catalyzes the removal of a phosphate (B84403) group from a substrate, leading to a colored product.
Key AP Substrates:
-
5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT): This is a widely used substrate combination for AP that produces an intense, black-purple precipitate.[4][5] The combination of BCIP and NBT provides greater sensitivity than either substrate used alone.[4] It is a popular choice for Western blotting and immunohistochemistry due to the sharp band resolution and low background.[4]
-
p-Nitrophenyl Phosphate (PNPP): PNPP is a soluble substrate that yields a yellow product upon reaction with AP, which can be measured at 405 nm.[2][5] It is a common choice for ELISA applications.[5]
-
Fast Red: This substrate produces a red precipitate and is insoluble in organic solvents, making it suitable for immunohistochemistry where sections can be permanently mounted.[10][11]
Table 2: Comparison of AP Chromogenic Substrates
| Substrate | Abbreviation | Enzyme | Product Color | Product Solubility | Typical Application | Relative Sensitivity |
| 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium | BCIP/NBT | AP | Black-Purple | Insoluble | WB, IHC | High[4] |
| p-Nitrophenyl Phosphate | PNPP | AP | Yellow | Soluble | ELISA | High[5] |
| Fast Red | - | AP | Red | Insoluble | IHC | High[10][12] |
Experimental Methodologies
The following protocols provide a general framework for the use of chromogenic substrates in Western blotting and ELISA. Optimization of incubation times and reagent concentrations may be necessary for specific applications.
General Protocol for Chromogenic Western Blotting
-
Protein Transfer: Following gel electrophoresis, transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody (HRP or AP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Incubation: Prepare the chromogenic substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution until the desired color development is achieved. This can range from a few minutes to several hours.
-
Stop Reaction: Stop the reaction by washing the membrane with deionized water.
-
Drying and Imaging: Dry the membrane and visualize the results.
General Protocol for Chromogenic ELISA
-
Coating: Coat a 96-well plate with the antigen or capture antibody diluted in a coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBST).
-
Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Sample/Primary Antibody Incubation: Add the sample or primary antibody to the wells and incubate for a specified time (e.g., 1-2 hours at room temperature).
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the chromogenic substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature to allow for color development.
-
Stop Reaction (for soluble substrates): Add a stop solution (e.g., sulfuric acid for TMB) to each well to stop the enzymatic reaction.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizing the Process
To better understand the underlying principles, the following diagrams illustrate the general signaling pathway of an enzyme-linked immunosorbent assay and a typical experimental workflow.
References
- 1. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 2. Surmodics - ELISA Substrates [shop.surmodics.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. ウェスタンブロッティング発色基質 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. 4-Chloro-1-naphthol, Chromogenic peroxidase substrate (CAS 604-44-4) | Abcam [abcam.com]
- 8. Chromogenic Detection for Western Blot, IHC, and ELISA [jacksonimmuno.com]
- 9. seracare.com [seracare.com]
- 10. biocompare.com [biocompare.com]
- 11. Alkaline Phosphatase (AP) Chromogen - Red (Auto) Kit (A319577) [antibodies.com]
- 12. vectorlabs.com [vectorlabs.com]
A Quantitative Comparison of 4-Amino-1-naphthol and Other Phenolic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of 4-Amino-1-naphthol with other well-studied phenolic compounds, namely gallic acid and quercetin (B1663063). This document summarizes available data on their antioxidant activity, cytotoxicity, and bioavailability, supported by detailed experimental protocols and visualizations to aid in research and development decisions.
While this compound presents an interesting structure for investigation, this guide highlights a significant gap in the existing scientific literature regarding its specific quantitative biological activities compared to extensively researched phenolic compounds. The data presented for this compound is largely inferred from structurally related compounds, underscoring the need for direct experimental evaluation.
Comparative Analysis of Physicochemical and Biological Properties
The following tables provide a summary of the available quantitative data for this compound, gallic acid, and quercetin, focusing on their antioxidant capacity, cytotoxicity, and pharmacokinetic profiles.
Table 1: Comparison of Antioxidant Activity
| Compound | Antioxidant Assay | IC50 / EC50 Value | Reference Compound |
| This compound | DPPH Radical Scavenging | Data not available | - |
| ABTS Radical Scavenging | Data not available | - | |
| FRAP | Data not available | - | |
| ORAC | Data not available | - | |
| 1-Naphthol (B170400) (structural analog) | DPPH Radical Scavenging | 23.4 µM | Trolox |
| 2-Naphthol (B1666908) (structural analog) | DPPH Radical Scavenging | 22.6 µM | Trolox |
| 1-Naphthol (structural analog) | ABTS Radical Scavenging | 11.2 µM | Trolox |
| 2-Naphthol (structural analog) | ABTS Radical Scavenging | 10.4 µM | Trolox |
| Gallic Acid | DPPH Radical Scavenging | 1.34 - 16.07 µg/mL | Ascorbic Acid |
| ABTS Radical Scavenging | 38.6 µg/mL | - | |
| Quercetin | DPPH Radical Scavenging | ~4.60 µg/mL (~15.2 µM) | - |
| ABTS Radical Scavenging | 1.89 µg/mL | - |
Note: The antioxidant activity of this compound has not been extensively reported. Data for the structurally similar compounds 1-naphthol and 2-naphthol suggest potential radical scavenging activity.[1] Direct comparative studies are required to ascertain the antioxidant potency of this compound.
Table 2: Comparison of In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 Value |
| This compound | Data not available | - | Data not available |
| Aminobenzylnaphthol derivatives | BxPC-3 (Pancreatic Cancer) | MTT | 13.26 - 66.19 µM (24-72h) |
| HT-29 (Colorectal Cancer) | MTT | 11.55 - 111.5 µM (24-72h) | |
| 1-Naphthol | Human Lymphocytes | DNA Fragmentation | Significant fragmentation at 50 & 100 µM |
| Gallic Acid | HeLa (Cervical Cancer) | MTT | 10.00 µg/mL |
| HTB-35 (Cervical Cancer) | MTT | Data available | |
| MDA-MB-231 (Breast Cancer) | MTT | 43.86 µg/mL | |
| WRL68 (Normal Liver) | MTT | 73.8 µg/mL | |
| Quercetin | MCF-7 (Breast Cancer) | MTT | 37 µM (24h) |
| HEK293 (Normal Embryonic Kidney) | MTT | 91.35 µg/mL (0.302 mM) |
Note: Specific cytotoxicity data for this compound against normal human cell lines is lacking. Studies on aminobenzylnaphthol derivatives show a wide range of cytotoxic activity against various cancer cell lines.[2][3] In contrast, gallic acid and quercetin have demonstrated selective cytotoxicity, with higher IC50 values observed in normal cell lines compared to cancer cell lines, suggesting a more favorable therapeutic window.[4][5]
Table 3: Comparison of Bioavailability (Pharmacokinetic Parameters)
| Compound | Parameter | Value | Species | Administration |
| This compound | Cmax | Data not available | - | - |
| Tmax | Data not available | - | - | |
| AUC | Data not available | - | - | |
| 5-Amino-1-naphthol (related compound) | Metabolism | N-acetylation, Glucuronidation, Sulfation | Rat | Oral |
| Gallic Acid | Cmax | 1.83 - 2.09 µmol/L | Human | Oral |
| Tmax | ~1 h | Human | Oral | |
| % in Urine | 36.4 - 39.6% | Human | Oral | |
| Quercetin | Cmax | 0.29 - 2.26 µM | Human | Oral |
| Tmax | Varies (e.g., ~0.7 h for glucosides) | Human | Oral | |
| AUC | 8.9 - 89.1 µM·h (highly variable) | Human | Oral |
Note: The bioavailability of this compound has not been characterized. A study on 5-Amino-1-naphthol in rats indicates that it undergoes extensive phase II metabolism, which may suggest that this compound could have a similar metabolic fate, potentially limiting its systemic bioavailability.[6] Gallic acid is generally well-absorbed, while quercetin's bioavailability is poor and highly variable, depending on factors like its glycosidic form and food matrix.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., this compound, gallic acid, quercetin) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
Add a specific volume of the test compound solution to a solution of DPPH in a 96-well plate or a cuvette.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Visualizing Cellular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: General mechanism of ROS scavenging by a phenolic antioxidant.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This comparative guide consolidates the available quantitative data for this compound and two other prominent phenolic compounds. The analysis reveals that while gallic acid and quercetin have been extensively studied, there is a significant lack of direct experimental data on the antioxidant activity, cytotoxicity against normal cells, and bioavailability of this compound.
The data on structurally similar naphthol derivatives suggest that this compound may possess noteworthy biological activities. However, to establish a clear and objective comparison, further research is imperative. Future studies should focus on:
-
Quantitative antioxidant assays: Determining the IC50 or equivalent values for this compound using standardized methods such as DPPH, ABTS, FRAP, and ORAC assays.
-
In vitro cytotoxicity studies: Assessing the cytotoxic effects of this compound on a panel of human cancer cell lines alongside normal, non-cancerous human cell lines to determine its selectivity index.
-
Pharmacokinetic studies: Conducting in vivo studies to determine the key bioavailability parameters (Cmax, Tmax, AUC) and metabolic fate of this compound.
Such data will be invaluable for the scientific and drug development communities to fully assess the potential of this compound as a bioactive compound.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. annalsofrscb.ro [annalsofrscb.ro]
- 6. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Methodologies to Improve Antioxidants’ Characterization from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of 4-Amino-1-naphthol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-Amino-1-naphthol is paramount for the integrity of subsequent synthesis and the quality of the final product. This guide provides an objective comparison of three robust analytical methods for determining the purity of this compound: Diazotization Titration, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with its underlying principles, a detailed experimental protocol, and a comparative analysis of its performance characteristics.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical method for purity determination often depends on a balance of factors including the required accuracy, precision, specificity, and the available instrumentation. The following table summarizes the key attributes of Diazotization Titration, HPLC, and qNMR for the analysis of this compound.
| Parameter | Diazotization Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Volumetric analysis based on the reaction of the primary aromatic amino group with nitrous acid to form a diazonium salt.[1] | Chromatographic separation of the analyte from its impurities based on differential partitioning between a stationary and a mobile phase.[2] | Quantification based on the ratio of the integrated signal of the analyte to that of a certified internal standard of known concentration.[3] |
| Primary Measurement | Volume of titrant (Sodium Nitrite (B80452) solution) | Peak area of the analyte and impurities | Integral of specific NMR signals |
| Specificity | Moderate; titrates all primary aromatic amines. | High; can separate and quantify individual impurities. | High; structure-specific signals allow for unambiguous quantification. |
| Precision & Accuracy | Good; typically within ±1% for routine analysis. | Excellent; high precision and accuracy with proper validation. | Excellent; considered a primary ratio method with high accuracy and low uncertainty.[4] |
| Sensitivity | Milligram-level sample size required. | High; can detect impurities at trace levels (ppm).[5] | Moderate; typically requires milligram-level sample size. |
| Instrumentation | Basic laboratory glassware (burette, beaker), magnetic stirrer, and either an external indicator or a potentiometer. | HPLC system with a UV or Diode Array Detector.[2] | NMR spectrometer.[3] |
| Throughput | Relatively low; manual and sequential analysis. | High; suitable for automation with an autosampler. | Moderate; can be automated but requires longer acquisition times per sample than HPLC. |
| Advantages | Low cost, simple instrumentation, well-established method for amines.[6] | High resolution and sensitivity, can quantify unknown impurities by area percent, well-suited for routine quality control.[7] | Provides structural information, does not require a reference standard of the analyte itself, highly accurate, can be used to certify reference materials.[3] |
| Disadvantages | Lower specificity, less sensitive than chromatographic methods, endpoint determination can be subjective with visual indicators.[8] | Higher initial instrument cost, requires method development and validation, potential for co-eluting impurities. | High instrument cost and maintenance, lower sensitivity than HPLC, requires careful sample preparation and parameter optimization for accuracy.[4] |
Experimental Protocols
Purity Assessment by Diazotization Titration
This method is based on the quantitative reaction of the primary amino group of this compound with sodium nitrite in an acidic medium to form a diazonium salt.[9][10] The endpoint is detected when a slight excess of nitrous acid is present, which can be identified using starch-iodide paper as an external indicator or by a potentiometric endpoint.[9][11]
Materials:
-
This compound sample
-
Sodium Nitrite (NaNO₂), 0.1 M standard solution
-
Hydrochloric Acid (HCl), concentrated and 2 M
-
Potassium Bromide (KBr) (optional, as a catalyst)[11]
-
Starch-iodide paper
-
Distilled water
-
Ice bath
Procedure:
-
Accurately weigh about 0.5 g of the this compound sample and transfer it to a 250 mL beaker.
-
Add 20 mL of distilled water and 20 mL of concentrated hydrochloric acid. Stir until the sample is completely dissolved.
-
Cool the solution to between 0-5 °C in an ice bath.
-
Slowly titrate the cold solution with a standardized 0.1 M sodium nitrite solution, stirring continuously.
-
Towards the end of the titration, add the titrant dropwise. After each addition, wait for about a minute.
-
To determine the endpoint, streak a drop of the titrated solution onto a piece of starch-iodide paper. The endpoint is reached when a blue color is produced immediately.[6]
-
Record the volume of sodium nitrite solution consumed.
-
The percentage purity of this compound is calculated using the following formula:
% Purity = (V × M × EW) / (W × 10)
Where:
-
V = Volume of NaNO₂ solution consumed (mL)
-
M = Molarity of NaNO₂ solution (mol/L)
-
EW = Equivalent weight of this compound (159.19 g/mol )
-
W = Weight of the sample (g)
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is suitable, where the compound is separated from potential impurities based on its polarity.[2]
Instrumentation and Conditions:
-
HPLC System: With a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the same solvent to achieve a similar concentration as the primary standard.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity by the area normalization method or by using a calibration curve generated from the reference standards.
% Purity (Area Normalization) = (Area of this compound Peak / Total Area of all Peaks) × 100
Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] Instead, a certified internal standard of known purity is used.
Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher
-
Internal Standard: A certified reference material with known purity that has a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).[12]
-
High-precision analytical balance.
Procedure:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg of maleic acid) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals by using a sufficiently long relaxation delay, D1 ≥ 5 × T₁).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the this compound sample is calculated using the following formula:[3]
% Purity = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
analyte refers to this compound and std refers to the internal standard.
-
Visualized Workflows and Relationships
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Workflow for Diazotization Titration.
Caption: Comparison of Analytical Methods.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. osha.gov [osha.gov]
- 6. Diazotization titrtions | PPTX [slideshare.net]
- 7. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 10. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 12. tcichemicals.com [tcichemicals.com]
A Comparative Guide to the Inter-laboratory Performance of a 4-Amino-1-naphthol-based Colorimetric Assay
This guide provides a comprehensive comparison of a 4-Amino-1-naphthol-based colorimetric assay for the quantification of primary aromatic amines against a standard High-Performance Liquid Chromatography (HPLC) method. The data presented is synthesized from typical performance characteristics of these analytical techniques to illustrate the validation process across multiple laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to select and validate an appropriate analytical method for their specific needs.
Performance Comparison
The following table summarizes the inter-laboratory validation data for the two methods. The study involved three independent laboratories analyzing a set of spiked samples containing a model primary aromatic amine. Performance metrics such as linearity, precision (repeatability and reproducibility), accuracy, and sensitivity were evaluated.
| Performance Parameter | This compound-based Assay (Colorimetric) | High-Performance Liquid Chromatography (HPLC-UV) | Notes |
| Linearity (R²) | > 0.995 | > 0.999 | HPLC generally provides a wider linear range. |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL | The HPLC method demonstrates higher sensitivity. |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.3 µg/mL | The HPLC method is more suitable for trace analysis. |
| Precision (Repeatability, RSDr %) | < 5% | < 2% | Represents the variation within a single laboratory. |
| Precision (Reproducibility, RSDR %) | < 10% | < 5% | Represents the variation between different laboratories. |
| Accuracy (% Recovery) | 90 - 105% | 98 - 102% | HPLC shows higher accuracy due to better specificity. |
| Specificity | Moderate (Potential interference from other amines) | High (Separation of analyte from matrix components) | The colorimetric assay is susceptible to cross-reactivity. |
| Throughput | High (96-well plate format) | Low to Moderate (Serial sample injection) | The colorimetric assay is more suitable for high-throughput screening. |
| Cost per Sample | Low | High | Includes instrument maintenance, solvents, and columns. |
Experimental Protocols
This compound-based Colorimetric Assay Protocol
This protocol describes a colorimetric method for the quantification of a primary aromatic amine. The assay is based on the reaction of the amine with a reagent mixture containing this compound to produce a stable colored product.
Materials:
-
This compound hydrochloride
-
Sodium pentacyanoammineferroate(II)
-
Sodium carbonate
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Reagent A: Dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.
-
Reagent B: Prepare a 1% (w/v) solution of sodium pentacyanoammineferroate(II) in deionized water. This solution should be freshly prepared.
-
Reagent C: Prepare a 0.5 M sodium carbonate solution in deionized water.
-
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of the primary aromatic amine standard in methanol.
-
Perform serial dilutions of the stock solution in PBS to obtain standards ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Dilute the unknown samples with PBS to fall within the range of the standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and unknown sample into separate wells of a 96-well plate.
-
Add 25 µL of Reagent A to each well.
-
Add 25 µL of Reagent B to each well and mix gently.
-
Add 25 µL of Reagent C to each well to initiate the color development.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
Subtract the absorbance of a blank well (containing only PBS and reagents) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a standard reversed-phase HPLC method for the quantification of a primary aromatic amine.
Materials and Equipment:
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of the primary aromatic amine standard in methanol.
-
Perform serial dilutions in a 50:50 mixture of Mobile Phase A and B to obtain standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dilute the unknown samples with a 50:50 mixture of Mobile Phase A and B to fall within the range of the standard curve.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the analyte in each chromatogram.
-
Plot the peak area of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve.
-
Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study to ensure the robustness and reproducibility of an analytical method.
Hypothetical Reaction for Colorimetric Assay
This diagram shows a plausible reaction pathway for the this compound-based colorimetric assay, where the aromatic amine analyte reacts with an activated intermediate to form a colored product.
Comparative Analysis of 4-Amino-1-naphthol from Different Suppliers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of 4-Amino-1-naphthol, a versatile intermediate in organic synthesis and biochemical research, sourced from three prominent suppliers: Thermo Fisher Scientific, Sigma-Aldrich, and Biosynth. The comparison is based on publicly available data from Certificates of Analysis (CoA) and product specification sheets.
Data Presentation: A Side-by-Side Look at Supplier Specifications
The following table summarizes the key quality attributes of this compound hydrochloride from the selected suppliers. It is important to note that specifications can vary between different batches and product grades.
| Parameter | Thermo Fisher Scientific | Sigma-Aldrich | Biosynth |
| Product Name | This compound hydrochloride, 90%, technical | This compound hydrochloride, technical grade, 90% | This compound hydrochloride |
| CAS Number | 5959-56-8[1] | 5959-56-8 | 5959-56-8[2] |
| Molecular Formula | C₁₀H₉NO·HCl[1] | H₂NC₁₀H₆OH·HCl | C₁₀H₉NO·HCl[3] |
| Molecular Weight | 195.65 g/mol [1] | 195.65 g/mol | 195.65 g/mol [3] |
| Purity (Assay) | ≥88.0% (HPLC)[1][4] | 90%[5] | min. 85.0 area-% (HPLC)[3] |
| Appearance | Pink to grey powder[1] | Solid | off-white to gray to light pink to purple to light brown powder or solid[3] |
| Melting Point | Not Specified | 273 °C (dec.) (lit.) | Not Specified |
| Infrared Spectrum | Conforms[1] | Not Specified | Not Specified |
| ¹H-NMR Spectrum | Not Specified | Not Specified | Corresponds to assigned structure[3] |
Note: The data presented is based on available Certificates of Analysis and product information. For the most accurate and up-to-date information, it is crucial to request a lot-specific CoA from the supplier.
Experimental Protocols: Ensuring Quality and Performance
To ensure the suitability of this compound for your specific application, a series of analytical tests should be performed. Below are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the purity of this compound hydrochloride and to identify potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a standard solution of this compound hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a sample solution of the supplier's material at the same concentration.
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Identification by ¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound hydrochloride sample in 0.7 mL of DMSO-d₆.
-
Analysis: Acquire the ¹H-NMR spectrum. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound hydrochloride.
Impurity Profiling
Potential impurities in this compound can include starting materials from its synthesis, such as α-naphthol, and oxidation products like 1,4-naphthoquinone.[6] The HPLC method described above can be used for impurity profiling by identifying and quantifying any additional peaks in the chromatogram. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the molecular weights of unknown impurities.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in the analysis and potential applications of this compound, the following diagrams have been generated.
While this compound is not a direct participant in a major signaling pathway, its analog, 4-amino-2-methyl-1-naphthol, is known as Vitamin K5 and exhibits Vitamin K activity.[2][7] This suggests that this compound could potentially interact with or modulate the Vitamin K cycle, a critical pathway for blood coagulation and bone metabolism.
Conclusion
The selection of a this compound supplier should be guided by a thorough evaluation of the product's purity, consistency, and the supplier's quality management systems. While technical data sheets provide a preliminary overview, performing in-house analytical testing is crucial to ensure the material meets the specific requirements of your research or development project. The experimental protocols and diagrams provided in this guide offer a framework for conducting a comprehensive comparative analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound hydrochloride | 5959-56-8 | FA02680 [biosynth.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound hydrochloride, tech. 90% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-氨基-1-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound [drugfuture.com]
- 7. 4-Amino-2-methyl-1-naphthol - Wikipedia [en.wikipedia.org]
A Kinetic Showdown: 4-Amino-1-naphthol versus Classic Peroxidase Substrates
In the realm of enzyme-based assays, particularly those employing horseradish peroxidase (HRP), the choice of substrate is paramount to achieving desired sensitivity, dynamic range, and reliability. While substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), o-phenylenediamine (B120857) (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are well-established and widely used, the exploration of alternative chromogens continues. This guide provides a kinetic comparison of 4-Amino-1-naphthol with these conventional peroxidase substrates, offering researchers, scientists, and drug development professionals objective data to inform their assay development.
Executive Summary
This guide delves into the kinetic parameters, specifically the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), of this compound in comparison to TMB, OPD, and ABTS when reacting with horseradish peroxidase. Due to the limited availability of direct kinetic data for this compound, this comparison incorporates data from structurally related aminophenol and naphthol compounds to provide a substantive, albeit inferred, analysis. The available data suggests that while TMB offers the highest sensitivity, this compound and its related compounds can serve as effective peroxidase substrates, with their utility being application-dependent.
Peroxidase Reaction Pathway
The enzymatic action of horseradish peroxidase involves a cyclical process. The enzyme is first oxidized by hydrogen peroxide (H₂O₂) to an intermediate state, which then oxidizes the substrate (a hydrogen donor), leading to a detectable color change.
Caption: General reaction mechanism of horseradish peroxidase (HRP).
Quantitative Kinetic Comparison
The Michaelis-Menten constant (Km) is an indicator of the affinity of an enzyme for its substrate; a lower Km value suggests a higher affinity. The maximum velocity (Vmax) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km, where kcat (the turnover number) is derived from Vmax.
| Substrate | Km (mM) | Vmax (µM/s) | Notes |
| This compound | Data not available | Data not available | Kinetic data for structurally similar p-aminophenol shows peroxidase-catalyzed oxidation.[1][2] |
| TMB | ~0.434 | - | Exhibits high sensitivity.[3] |
| OPD | ~0.06 | 8.5 | A commonly used substrate with good sensitivity. |
| ABTS | ~1.75 | - | Buffer conditions can significantly impact kinetic parameters.[4] |
| Phenol | ~9.45 | 0.196 (mM/min) | As a reference phenolic substrate.[5] |
Note: The presented values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
To facilitate a direct and accurate comparison of these substrates, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative kinetic analysis.
Objective:
To determine and compare the Km and Vmax of horseradish peroxidase with this compound, TMB, OPD, and ABTS.
Materials:
-
Horseradish Peroxidase (HRP), Type VI-A
-
This compound
-
3,3',5,5'-Tetramethylbenzidine (TMB)
-
o-Phenylenediamine (OPD)
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate-citrate buffer (pH 5.0)
-
Spectrophotometer or microplate reader
Experimental Workflow Diagram
References
- 1. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ableweb.org [ableweb.org]
- 4. Improving the Performance of Horseradish Peroxidase by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Horseradish Peroxidase-Catalyzed Nitration of Phenol in a Biphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 4-Amino-1-naphthol in Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accuracy and sensitivity of enzymatic assays. This guide provides a comparative analysis of 4-Amino-1-naphthol against other commonly used chromogenic substrates for horseradish peroxidase (HRP)-based assays, offering insights into their performance, specificity, and experimental application.
While this compound is a recognized peroxidase substrate, this guide also evaluates its performance in the context of more widely documented alternatives, namely 3,3’,5,5’-Tetramethylbenzidine (TMB), o-Phenylenediamine dihydrochloride (B599025) (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The objective is to equip researchers with the necessary data to make informed decisions for their specific assay requirements.
Comparative Performance of HRP Substrates
The specificity of a substrate in an enzymatic assay is often evaluated by its ability to generate a strong signal in the presence of the target enzyme while maintaining a low background signal in its absence. This high signal-to-noise ratio is critical for assay sensitivity and accuracy. While direct comparative kinetic data for this compound is not extensively available in published literature, we can infer its performance characteristics and compare them with established substrates.
Key Performance Indicators:
| Substrate | Color of Oxidized Product | Typical Wavelength | Relative Sensitivity | Notes |
| This compound | Insoluble, blue-purple precipitate | Not specified for soluble assays | Data not readily available | Primarily used in blotting applications due to the insoluble nature of its product.[1] Its structural analog, 4-Chloro-1-naphthol, is noted to be less sensitive than TMB and DAB.[1] |
| TMB | Soluble, blue (stopped: yellow) | 652 nm (stopped: 450 nm) | High | Widely used in ELISA for its high sensitivity and distinct color change upon stopping the reaction.[2][3] |
| OPD | Soluble, yellow-orange | 492 nm | Medium to High | Considered a sensitive substrate, but often cited as less sensitive than TMB.[3] |
| ABTS | Soluble, green | 405-410 nm | Low to Medium | Generally less sensitive than TMB and OPD, which can be advantageous in assays with high background.[3] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable results. Below are representative protocols for a standard direct Enzyme-Linked Immunosorbent Assay (ELISA) using different chromogenic substrates.
General ELISA Workflow
Figure 1. A generalized workflow for a direct ELISA protocol.
Protocol 1: this compound (adapted from 4-Chloro-1-naphthol protocol for blotting)
Note: This protocol is adapted for a soluble assay format from protocols for 4-chloro-1-naphthol, a structurally similar compound used in Western blotting. Optimization is highly recommended.
-
Substrate Solution Preparation: Prepare a stock solution of this compound in methanol. Immediately before use, dilute the stock solution in a suitable buffer (e.g., Tris-Buffered Saline, pH 7.5).
-
Reaction Initiation: Add hydrogen peroxide (H₂O₂) to the diluted substrate solution to a final concentration of approximately 0.01%.
-
Detection: Add 100 µL of the final substrate solution to each well of the microplate.
-
Incubation: Incubate at room temperature for 5-30 minutes, or until sufficient color has developed.
-
Measurement: Due to the potential for product precipitation, endpoint reading might be challenging. Kinetic reading at a wavelength determined by spectral scan is recommended.
Protocol 2: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Substrate Solution: Use a commercially available ready-to-use TMB substrate solution.
-
Detection: Add 100 µL of the TMB solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[2]
Protocol 3: OPD (o-Phenylenediamine dihydrochloride)
-
Substrate Solution Preparation: Dissolve an OPD tablet in a phosphate-citrate buffer (pH 5.0). Immediately before use, add H₂O₂ to the solution.
-
Detection: Add 100 µL of the freshly prepared OPD solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 3 M H₂SO₄) to each well.
-
Measurement: Read the absorbance at 492 nm.
Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Substrate Solution Preparation: Prepare a solution of ABTS in a citrate-phosphate buffer. Add H₂O₂ immediately before use.
-
Detection: Add 100 µL of the ABTS solution to each well.
-
Incubation: Incubate at room temperature, monitoring color development.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a 1% sodium dodecyl sulfate (B86663) (SDS) solution.
-
Measurement: Read the absorbance at 405-410 nm.[4]
HRP Catalytic Cycle and Substrate Oxidation
The enzymatic activity of Horseradish Peroxidase (HRP) involves a multi-step catalytic cycle where the enzyme is activated by hydrogen peroxide and subsequently oxidizes a substrate, such as an aromatic amine.
Figure 2. The catalytic cycle of Horseradish Peroxidase (HRP).
In this cycle, the resting state of HRP (containing Fe³⁺) reacts with hydrogen peroxide to form a highly oxidized intermediate, Compound I. A molecule of the substrate (an electron donor, such as this compound) is then oxidized by Compound I, reducing it to Compound II and generating a substrate radical. A second substrate molecule is oxidized by Compound II, returning the enzyme to its resting state and producing another substrate radical. These radicals then react to form a stable, colored product.[5]
Conclusion
The choice of a chromogenic substrate in HRP-based enzymatic assays significantly impacts assay sensitivity and performance. While TMB is often favored for its high sensitivity in ELISA applications, other substrates like OPD and ABTS offer a wider range of sensitivities that can be advantageous in specific contexts.
This compound, and its analogue 4-chloro-1-naphthol, are primarily utilized in applications where an insoluble, precipitating product is desired, such as in immunohistochemistry and Western blotting.[1] For quantitative solution-based assays like ELISA, the formation of an insoluble product can present challenges for accurate spectrophotometric measurement.
Researchers should carefully consider the desired sensitivity, the required dynamic range, and the practical aspects of substrate preparation and signal detection when selecting the most appropriate substrate for their experimental needs. Further direct comparative studies on the kinetic properties and signal-to-noise ratios of this compound in soluble assays would be beneficial to the scientific community for a more comprehensive evaluation.
References
- 1. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. A systematic investigation of TMB substrate composition for signal enhancement in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into HRP-Catalyzed Oxidation of the Near-Infrared Fluorescent Dye Sulfo-cyanine 7 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chromogenic Substrates for Horseradish Peroxidase
In the realms of scientific research and drug development, the sensitive and reliable detection of proteins is paramount. Enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry are foundational techniques that often rely on the enzymatic activity of horseradish peroxidase (HRP) for signal generation. The choice of a chromogenic substrate for HRP is a critical decision that directly influences the sensitivity, dynamic range, and overall success of an experiment. This guide provides an objective comparison of the most commonly used chromogenic substrates for HRP, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Comparative Performance of Chromogenic Substrates
The selection of a chromogenic substrate is a balance between the desired sensitivity and the required dynamic range of the assay. The most widely utilized HRP substrates include 3,3’,5,5’-tetramethylbenzidine (TMB), o-phenylenediamine (B120857) (OPD), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and 3,3'-diaminobenzidine (B165653) (DAB). The general consensus on the sensitivity of these substrates is TMB > OPD > ABTS.[1][2]
| Parameter | TMB (3,3’,5,5’-tetramethylbenzidine) | OPD (o-phenylenediamine) | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | DAB (3,3'-diaminobenzidine) |
| Sensitivity | Highest | Moderate to High | Moderate | Good |
| Detection Limit | As low as 20 pg/mL[3] | ~70 pg/mL[3] | ~2.5 ng/mL[3] | Not typically used for quantitative solution-based assays |
| Reaction Product | Soluble, blue (becomes yellow upon stopping with acid)[4][5] | Soluble, yellow-orange[4] | Soluble, green[4] | Insoluble, brown precipitate[6] |
| Optimal Wavelength | 650 nm (blue), 450 nm (yellow, stopped)[2][5] | 492 nm[4] | 405-410 nm[2] | N/A (visualized by microscopy or on a membrane) |
| Key Advantages | Highest sensitivity, non-carcinogenic formulations available. | Good sensitivity. | Wide dynamic range, stable end product. | Forms a stable, localized precipitate, ideal for blotting and IHC.[7] |
| Key Disadvantages | Can precipitate at high HRP concentrations.[8] | Potential carcinogen, requires careful handling.[2] | Lower sensitivity compared to TMB and OPD.[4] | Not suitable for solution-based quantitative assays like ELISA. Carcinogenic.[9] |
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by HRP involves the transfer of electrons from the chromogenic substrate to hydrogen peroxide (H₂O₂), resulting in an oxidized, colored product and water. This fundamental reaction is the basis for signal generation in a variety of immunoassay formats.
Caption: HRP catalytic cycle for substrate oxidation.
A typical experimental workflow, such as an indirect ELISA, leverages this enzymatic reaction for the detection of a target antigen.
Caption: A generalized workflow for an indirect ELISA.
Experimental Protocols
Detailed ELISA Protocol (TMB and ABTS)
This protocol provides a general guideline for a sandwich ELISA using either TMB or ABTS as the HRP substrate. Optimization of antibody concentrations and incubation times is recommended for specific assays.
Materials:
-
96-well microplate
-
Capture antibody (1-10 µg/mL in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample or standard
-
Biotinylated detection antibody (optimal concentration determined by titration)
-
Streptavidin-HRP conjugate (optimal concentration determined by titration)
-
TMB or ABTS substrate solution
-
Stop solution (2 M H₂SO₄ for TMB; 1% SDS for ABTS)
-
Microplate reader
Procedure:
-
Plate Coating: Add 100 µL of diluted capture antibody to each well. Incubate overnight at 4°C.[10]
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with 200 µL of wash buffer per well.[10]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[10]
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add 100 µL of the sample or standard to each well. Incubate for 2 hours at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[10][11]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of the diluted streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.[10]
-
Washing: Repeat the washing step.
-
Substrate Incubation:
-
For TMB: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 10-20 minutes at room temperature. A blue color will develop.[10]
-
For ABTS: Add 100 µL of ABTS substrate solution to each well. Incubate at room temperature for approximately 20 minutes. A green color will develop.[4]
-
-
Stopping the Reaction:
-
Absorbance Measurement:
Detailed Western Blot Protocol (DAB)
This protocol outlines the steps for chromogenic detection on a Western blot using DAB.
Materials:
-
Membrane with transferred proteins
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (diluted in blocking buffer)
-
HRP-conjugated secondary antibody (diluted in blocking buffer)
-
DAB substrate solution (e.g., 50 mg DAB in 100 mL TBS with 10 µL of 30% H₂O₂) - Caution: DAB is a potential carcinogen and should be handled with appropriate personal protective equipment. [9][12]
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C with gentle agitation.[12][14]
-
Washing: Wash the membrane three to four times with TBST for 10-15 minutes each to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.[14]
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Development:
-
Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by rinsing the membrane extensively with deionized water.[15]
-
Imaging: The developed blot can be imaged using a standard flatbed scanner or camera. The brown precipitate is stable but may fade over time, especially when exposed to light.[9]
Conclusion
The selection of a chromogenic substrate for HRP is a critical step in the design of immunoassays. For applications requiring the highest sensitivity, such as the detection of low-abundance proteins in ELISA, TMB is often the substrate of choice due to its high signal-generating capacity. OPD offers a good balance of sensitivity, while ABTS provides a wider dynamic range and a more stable colored product, making it suitable for assays with a broad range of analyte concentrations. For applications where a permanent and localized signal is required, such as in Western blotting and immunohistochemistry, the precipitating substrate DAB remains a valuable tool despite its lower sensitivity in quantitative terms and safety considerations. By understanding the performance characteristics of each substrate and following optimized protocols, researchers can enhance the reliability and accuracy of their experimental results.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. seracare.com [seracare.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. ELISA Enzyme Substrates | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]
- 6. goldbio.com [goldbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Chromogenic substrates for horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. PeproTech Sandwich ABTS and TMB ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. youtube.com [youtube.com]
A Head-to-Head Comparison of 4-Amino-1-naphthol and Amplex Red for Peroxidase-Based Assays
In the realm of sensitive detection methods for hydrogen peroxide (H₂O₂) and peroxidase-coupled enzymatic reactions, researchers have a variety of substrates to choose from. Among these, Amplex Red has emerged as a widely adopted fluorogenic substrate due to its high sensitivity and robust performance. This guide provides a detailed comparison of Amplex Red with a potential alternative, 4-Amino-1-naphthol, for researchers, scientists, and drug development professionals. While Amplex Red is a well-characterized reagent with extensive supporting data, information on the quantitative use of this compound in similar assays is less prevalent. This comparison synthesizes the available information to highlight the strengths and weaknesses of each compound.
Chemical Properties and Reaction Mechanisms
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a colorless and non-fluorescent molecule that, in the presence of horseradish peroxidase (HRP), reacts with hydrogen peroxide in a 1:1 stoichiometry.[1] This enzymatic oxidation yields resorufin (B1680543), a highly fluorescent and colored product, allowing for both fluorometric and spectrophotometric detection.[1] The long-wavelength spectral properties of resorufin minimize interference from autofluorescence commonly found in biological samples.[2]
This compound is a redox-active aminonaphthol derivative.[3] While its primary applications have been in the synthesis of dyes and other organic compounds, its structure suggests potential as a chromogenic peroxidase substrate.[3] In the presence of HRP and H₂O₂, it is expected to be oxidized to a colored quinone-imine product, enabling colorimetric detection. However, detailed studies on its reaction kinetics and product characteristics in quantitative assays are not as readily available as for Amplex Red.
Performance Characteristics
A direct quantitative comparison based on experimental data is challenging due to the limited published information on this compound in sensitive enzymatic assays. However, we can infer some performance aspects based on the available data for Amplex Red and related naphthol compounds.
| Feature | Amplex Red | This compound (Inferred) |
| Detection Method | Fluorometric & Spectrophotometric[1] | Colorimetric |
| Sensitivity | High (as low as 10 picomoles of H₂O₂)[2][4] | Likely lower than fluorometric Amplex Red |
| Limit of Detection | ~50 nM H₂O₂[2] | Not established |
| Dynamic Range | Wide, with linearity at low H₂O₂ levels[2] | Not established |
| Signal Stability | Resorufin is a stable product[2] | Product stability is not well-documented |
| Interferences | NADH, glutathione, some antioxidants[5] | Potential for interference from reducing agents |
| Commercial Availability | Readily available in high-purity assay kits[6][7] | Available as a chemical reagent, not in assay kits |
Signaling Pathways and Experimental Workflows
The fundamental principle for both reagents in the context of a peroxidase-based assay is the enzymatic conversion of a substrate into a detectable product in the presence of hydrogen peroxide.
References
- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 4. sahoury.com [sahoury.com]
- 5. Optimized enzymatic colorimetric assay for determination of hydrogen peroxide (H2O2) scavenging activity of plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Limit of detection (LOD) and limit of quantification (LOQ) for 4-Amino-1-naphthol assays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 4-Amino-1-naphthol, a versatile intermediate in chemical synthesis and a potential biomarker, is of paramount importance. The selection of an appropriate analytical method hinges on its sensitivity, specifically its Limit of Detection (LOD) and Limit of Quantification (LOQ). This guide provides a comparative overview of various analytical techniques for the determination of this compound and its analogs, presenting available performance data and detailed experimental protocols.
Comparison of Analytical Methods
The sensitivity of an assay for this compound can vary significantly depending on the analytical technique employed. While direct comparative studies for this compound are limited, data from closely related aminonaphthalene and naphthol compounds provide valuable insights into the expected performance of different methodologies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and electrochemical methods, are among the most sensitive techniques.
| Analytical Technique | Compound Analyzed | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC with Electrochemical Detection | 1,5-diaminonaphthalene | 5.4 x 10⁻⁹ mol L⁻¹[1] | Not Reported | Drinking and River Water[1] |
| Ultra-HPLC with UV Detection | 2-naphthol (B1666908) | 0.002% to 0.01% (w/w)[2] | Not Reported | Color Additive[2] |
| HPLC with Fluorescence Detection (with derivatization) | 1-naphthol | 16 fmol[3] | Not Reported | Human Plasma[3] |
| HPLC with Fluorescence Detection (with derivatization) | 2-naphthol | 14 fmol[3] | Not Reported | Human Plasma[3] |
| Spectrophotometry (Colorimetric) | L-arginine (using α-naphthol) | Not Reported | Not Reported | Pure material and dosage forms |
Note: Data for 2-naphthol, 1-naphthol, and diaminonaphthalenes are included as proxies for this compound due to a lack of directly available data. The LOD and LOQ for this compound are expected to be in a similar range for each respective technique.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are summarized protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This method offers high sensitivity for the detection of aminonaphthalene compounds.
-
Instrumentation: HPLC system coupled with an electrochemical detector (e.g., with a carbon paste electrode).
-
Stationary Phase: A C18 HPLC column is commonly used for the separation of naphthalene (B1677914) derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific separation.
-
Detection: An electrochemical detector set to a potential that allows for the oxidation of the amino and hydroxyl groups of this compound.
-
LOD/LOQ Determination: The LOD can be determined from the signal-to-noise ratio (typically 3:1), and the LOQ from a higher signal-to-noise ratio (typically 10:1) or by assessing the precision and accuracy at low concentrations.[4]
HPLC with Fluorescence Detection (Post-Column Derivatization)
For compounds that are not natively fluorescent, derivatization can significantly enhance sensitivity.
-
Instrumentation: HPLC system with a fluorescence detector.
-
Stationary Phase: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Derivatization: After separation on the column, the eluent is mixed with a derivatizing agent (e.g., fluorescamine (B152294) or a similar reagent that reacts with primary amines) in a reaction coil. This reaction forms a fluorescent product.
-
Detection: The fluorescent derivative is detected at its specific excitation and emission wavelengths. For example, a study on 1- and 2-naphthol used 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent.[3]
-
LOD/LOQ Calculation: Determined based on the analysis of blank samples and samples with low concentrations of the analyte.
Spectrophotometry (Colorimetric Method)
This technique relies on a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance.
-
Principle: Based on the Sakaguchi reaction, where the guanidino group in arginine reacts with α-naphthol and an oxidizing agent (like sodium hypobromite) in an alkaline medium to produce a red-colored complex. A similar principle could be adapted for this compound.
-
Reagents:
-
This compound standard solutions
-
Sodium hydroxide (B78521) solution (e.g., 2.5 M)
-
α-Naphthol solution (e.g., 1.4 x 10⁻³ M)
-
Sodium hypobromite (B1234621) solution (oxidizing agent)
-
Urea (B33335) solution (to stabilize the colored product)
-
-
Procedure:
-
To a set of standards and samples, add sodium hydroxide and α-naphthol solution.
-
Introduce the oxidizing agent (sodium hypobromite) and mix.
-
Add urea solution to stabilize the color.
-
Measure the absorbance at the wavelength of maximum absorption (e.g., 501 nm for the arginine-naphthol complex) against a reagent blank.
-
-
LOD/LOQ Estimation: Calculated from the standard deviation of the response of the blank and the slope of the calibration curve.
Visualizing the Analytical Workflow
The determination of LOD and LOQ is a critical part of analytical method validation. The following diagram illustrates the general workflow.
Caption: A flowchart illustrating the general experimental and computational steps for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method.
The redox-active nature of this compound, allowing for its oxidation to the corresponding quinone-imine, is a key characteristic exploited in many detection methods, particularly electrochemical and certain colorimetric assays.[5]
Caption: The underlying redox reaction of this compound that enables its detection by electrochemical and spectrophotometric methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Aniline, 4-Aminoazobenzene, and 2-Naphthol in the Color Additive D&C Red No. 17 Using Ultra-High-Performance Liquid Chromatography [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity Reagent | Supplier [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Amino-1-naphthol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Amino-1-naphthol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound and its hydrochloride salt are classified as irritants, causing skin, eye, and respiratory tract irritation.[1][2][3] Therefore, proper handling and disposal are crucial. While specific disposal methods were not detailed in the provided search results, the general consensus for chemical waste is to treat it as hazardous unless explicitly stated otherwise.[4]
Key Safety and Handling Information
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes gloves, eye shields, and a dust mask (type N95 or equivalent).[2] The work area should be well-ventilated, and facilities should be equipped with an eyewash station and a safety shower.[5][6]
Summary of Chemical Properties and Hazards
For quick reference, the following table summarizes the key characteristics of this compound hydrochloride.
| Property | Value |
| Physical State | Powder / Solid |
| Appearance | Grey |
| Molecular Formula | C₁₀H₉NO · HCl |
| Molecular Weight | 195.65 g/mol |
| Melting Point | 273 °C (decomposes) |
| Signal Word | Warning |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Storage Class | 11 - Combustible Solids |
(Data sourced from Sigma-Aldrich, Thermo Fisher Scientific)[1][2]
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent paper), should be considered hazardous waste.[7]
-
Segregate this compound waste from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents.[5][6]
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container must be compatible with the chemical.
-
For solid waste, the original manufacturer's container can be used if it is in good condition.[7]
-
Ensure the container is kept tightly closed except when adding waste.[7][8]
3. Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.[7]
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA).[8]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[5][6]
-
Use secondary containment to prevent spills.[7]
5. Disposal Request:
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][9]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][10] Do not dispose of this compound down the drain or in regular trash.[11]
Experimental Protocols
The provided search results did not contain specific experimental protocols for the disposal or neutralization of this compound. The standard and recommended procedure is to transfer the waste to a licensed disposal facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-氨基-1-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 4. pfw.edu [pfw.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling 4-Amino-1-naphthol
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-Amino-1-naphthol. The following procedural steps are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance. Key hazards include:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye damage and irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[3][4]
Immediate precautions involve ensuring a well-ventilated work area, having an eyewash station and safety shower readily accessible, and preparing all necessary personal protective equipment before handling the chemical.[4]
Personal Protective Equipment (PPE) Protocol
A systematic approach to PPE selection and use is critical. The following sections detail the required equipment and the operational steps for its use.
Operational Plan: PPE Selection and Use
-
Risk Assessment: Before beginning work, assess the scale of the experiment and the potential for dust generation or splashing. This will determine the specific level of respiratory and body protection required.
-
Hand Protection: Select appropriate gloves based on the task. For handling the solid, double gloving is recommended. An inner nitrile glove can be worn for dexterity, with a thicker, more resistant outer glove.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[5]
-
Respiratory Protection: Select a respirator based on the potential for airborne dust. For small quantities in a well-ventilated area, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.[5] For larger quantities or in situations with poor ventilation, a higher level of protection, such as a full-facepiece respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR), is necessary.[6]
-
Body Protection: Wear a buttoned lab coat. For tasks with a higher risk of contamination, chemical-resistant coveralls are recommended. Ensure footwear is closed-toe.
-
Donning PPE: Put on PPE in the following order: lab coat/coveralls, inner gloves, respirator, goggles/face shield, and then outer gloves (pulled over the cuffs of the lab coat).
-
Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order, being careful not to touch the outside of contaminated items with bare skin. Dispose of all single-use PPE as hazardous waste.
Hand Protection: Glove Material Compatibility
| Glove Material | Splash Protection | Prolonged Contact | Recommendation |
| Nitrile | Fair to Good | Poor | Suitable for short-term use and splash protection. Change immediately upon contact.[7][8] |
| Neoprene | Good | Fair | Offers better resistance than nitrile for incidental contact. |
| Butyl Rubber | Very Good | Good | Recommended for handling corrosive acids and some amines; a good choice for outer glove.[5][9] |
| Laminate Film (e.g., SilverShield®) | Excellent | Excellent | Provides the highest level of protection but offers poor dexterity. Best used as an outer glove.[5] |
This data is a guideline. Onsite testing should be conducted to determine safe usage parameters for your specific application.
PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE.
Disposal Plan for this compound Waste
All this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), is considered hazardous waste.[1] It must be segregated from other waste streams and disposed of according to institutional and local regulations. Never dispose of untreated aromatic amine waste down the drain.[10]
Operational Plan: Chemical Degradation and Disposal
For small quantities of this compound waste generated in the lab, a chemical oxidation procedure can be employed to degrade the aromatic amine before collection by environmental health and safety (EHS) personnel.[1]
Required Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (B83412) (KMnO₄)
-
Large glass flask (e.g., 5-L flask for treating up to 0.01 mol of amine waste)
-
Stir plate and stir bar
-
Appropriate PPE (including acid-resistant gloves and apron)
Procedure:
-
Prepare Acid Solution: In a fume hood, carefully prepare a 1.7 N sulfuric acid solution. For 3 liters, this involves slowly adding approximately 141 mL of concentrated H₂SO₄ to ~2.86 L of cold water. Always add acid to water, never the other way around.
-
Dissolve Amine Waste: Carefully dissolve the this compound waste (up to 0.01 mol) in the 3 L of 1.7 N sulfuric acid solution within the large flask.[1]
-
Oxidize the Amine: While stirring the solution, slowly add 1 L of 0.2 M potassium permanganate solution. The solution will turn a deep purple color.[1]
-
Allow Reaction to Complete: Let the mixture stand at room temperature in the fume hood for at least 8 hours to ensure complete oxidation of the aromatic amine.[1]
-
Neutralize and Test: After the reaction is complete, test the pH of the solution. Carefully neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) until the pH is between 6.0 and 8.0.
-
Containerize for Pickup: Pour the neutralized solution into a designated hazardous waste container.
-
Label and Store: Securely cap the container and label it clearly with "Hazardous Waste," the chemical contents (degraded this compound solution), and the date. Store in a designated satellite accumulation area.
-
Schedule Disposal: Arrange for pickup by your institution's EHS department for final disposal via incineration or other approved methods.[10]
Chemical Waste Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. skcinc.com [skcinc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. www2.lbl.gov [www2.lbl.gov]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. gloves.com [gloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
